molecular formula C9H6F2O2 B7891976 3-(2,3-difluorophenyl)prop-2-enoic Acid

3-(2,3-difluorophenyl)prop-2-enoic Acid

Katalognummer: B7891976
Molekulargewicht: 184.14 g/mol
InChI-Schlüssel: NVQHKPLMLCHFSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2,3-Difluorophenyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative of significant interest in medicinal and organic chemistry as a key synthetic intermediate. Its primary research application is in the synthesis of complex, biologically active molecules, particularly cyclopropane-containing compounds. For instance, this compound and its isomers serve as crucial precursors in the multi-step synthesis of pharmaceutical agents such as Ticagrelor, a cardioprotective drug . The presence of the difluorophenyl group is a critical structural feature, as fluorine atoms can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers value this compound for constructing molecular scaffolds that are central to drug discovery efforts. As a building block, it enables the exploration of new chemical space in the development of potential therapeutics. This product is provided for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

3-(2,3-difluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPLMLCHFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277613
Record name 3-(2,3-Difluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-48-4
Record name 3-(2,3-Difluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207981-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Difluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"3-(2,3-difluorophenyl)prop-2-enoic acid" CAS number

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(2,3-difluorophenyl)prop-2-enoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-(2,3-difluorophenyl)prop-2-enoic acid. It delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, with a focus on its relevance in medicinal chemistry.

Core Compound Identity

  • Chemical Name: 3-(2,3-difluorophenyl)prop-2-enoic acid[1]

  • Synonyms: 2,3-Difluorocinnamic acid, (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid[1][2]

  • CAS Number: 207981-48-4[1][2]

  • Molecular Formula: C₉H₆F₂O₂[1]

  • Molecular Weight: 184.14 g/mol [1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 3-(2,3-difluorophenyl)prop-2-enoic acid is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological settings.

PropertyValueSource
Melting Point 200-202°C[1]
Boiling Point 281.3°C at 760 mmHg[1]
Density 1.45 g/cm³[1]
XLogP3 2.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 37.3 Ų[1]

Synthesis Methodologies

The synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid, a substituted cinnamic acid, can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability. A common and effective approach is the Knoevenagel condensation.

Knoevenagel Condensation: A Step-by-Step Protocol

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid, 2,3-difluorobenzaldehyde is reacted with malonic acid.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluorobenzaldehyde and a slight molar excess of malonic acid in a suitable solvent such as pyridine or a mixture of pyridine and toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or aniline.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude 3-(2,3-difluorophenyl)prop-2-enoic acid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Catalyst: Pyridine serves a dual role as a solvent and a basic catalyst, facilitating the deprotonation of malonic acid and the subsequent condensation.

  • Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Acidification: Acidification is crucial for the decarboxylation of the intermediate and the protonation of the carboxylate to yield the final carboxylic acid product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Knoevenagel Condensation cluster_workup Work-up & Purification 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde ReactionVessel Reaction in Pyridine/Piperidine (Reflux) 2,3-Difluorobenzaldehyde->ReactionVessel Malonic Acid Malonic Acid Malonic Acid->ReactionVessel Acidification Acidification (e.g., HCl) ReactionVessel->Acidification Intermediate Recrystallization Recrystallization Acidification->Recrystallization Crude Product FinalProduct 3-(2,3-difluorophenyl) prop-2-enoic acid Recrystallization->FinalProduct

Caption: Knoevenagel condensation workflow for the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid.

Applications in Drug Development and Research

Cinnamic acid and its derivatives have a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of fluorine atoms into the phenyl ring can significantly modulate a molecule's physicochemical and biological properties.

The Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency.[4]

  • Improved Pharmacokinetics: Fluorine substitution can alter a molecule's lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Potential as a Scaffold in Anticancer Drug Discovery

Derivatives of similar fluorinated phenylpropanoic acids have been investigated as potential antiproliferative agents. For instance, 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising effects against human cancer cell lines.[5] These studies suggest that the difluorophenyl moiety can serve as a valuable scaffold for the development of kinase inhibitors, which are a critical class of anticancer drugs.[5][6]

The mechanism of action for such compounds could involve the inhibition of receptor tyrosine kinases like c-MET and HER2, which are implicated in tumor growth and resistance.[5][6] The difluoro substituents on the phenyl ring may enhance the binding affinity to the active sites of these enzymes.[4]

Logical Relationship Diagram: From Scaffold to Potential Drug

Drug_Development_Logic Scaffold 3-(2,3-difluorophenyl) prop-2-enoic acid Derivatization Chemical Modification (e.g., amidation, esterification) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., anticancer assays) Library->Screening Hit Hit Compound(s) Identified Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Sources

Comprehensive Technical Guide on (2E)-3-(2,3-Difluorophenyl)prop-2-enoic Acid: Chemical Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2E)-3-(2,3-Difluorophenyl)prop-2-enoic acid (CAS: 207981-48-4), commonly referred to as 2,3-difluorocinnamic acid, is a highly versatile fluorinated building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced specialty materials[1][2]. The strategic incorporation of fluorine atoms at the ortho and meta positions of the phenyl ring imparts unique stereoelectronic effects. These modifications significantly enhance the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs), making this compound a critical intermediate in modern drug design[2][3].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, details field-validated synthetic methodologies, and explores its specific applications in the development of receptor agonists.

Physicochemical Profiling & Structural Dynamics

The physical and chemical behavior of 2,3-difluorocinnamic acid is dictated by the strong inductive electron-withdrawing effect (-I) of the two adjacent fluorine atoms. This electron deficiency is transmitted through the conjugated π -system of the prop-2-enoic acid moiety, subtly lowering the pKa of the carboxylic acid compared to unsubstituted cinnamic acid and altering its reactivity profile in electrophilic substitutions[3].

Quantitative Chemical Properties
PropertyValueCausality / Significance
Chemical Formula C₉H₆F₂O₂[4]Core α,β -unsaturated structure.
Molecular Weight 184.14 g/mol [4]Low molecular weight ideal for fragment-based drug discovery.
Melting Point 200–202 °C[1]High crystallinity; useful as a primary self-validation checkpoint for purity.
Boiling Point 281.3 ± 25.0 °C (Predicted)[1]Indicates high thermal stability, allowing for high-temperature catalytic reactions.
Density 1.379 ± 0.06 g/cm³ (Predicted)[1]Typical for polyfluorinated aromatic solids.
XLogP3-AA 2.1[4]Favorable lipophilicity profile, enhancing passive membrane permeability in API derivatives.

Synthetic Methodologies & Mechanistic Workflows

The synthesis of 2,3-difluorocinnamic acid can be approached via multiple routes, depending on the availability of precursors and the desired scale. The two most robust methods are the Knoevenagel condensation and the Palladium-catalyzed Heck cross-coupling[3].

SynthesisRoutes SM1 2,3-Difluorobenzaldehyde + Malonic Acid Prod (2E)-3-(2,3-Difluorophenyl) prop-2-enoic acid SM1->Prod Knoevenagel Condensation Piperidine, DMF, MW 150°C (93% Yield, 10 min) SM2 1-Bromo-2,3-difluorobenzene + Acrylic Acid SM2->Prod Heck Cross-Coupling Pd(OAc)2, TEA, DMF, 100°C

Synthetic routes to 2,3-difluorocinnamic acid via Knoevenagel condensation and Heck coupling.

Protocol A: Microwave-Assisted Knoevenagel Condensation (Green Chemistry Approach)

This protocol leverages microwave irradiation to drastically reduce reaction times from 6 hours to 10 minutes, minimizing thermal degradation byproducts[3].

  • Mechanistic Causality: Piperidine acts as a weak organic base to deprotonate malonic acid, forming a reactive enolate. The highly electronegative fluorine atoms on 2,3-difluorobenzaldehyde withdraw electron density from the aromatic ring, increasing the electrophilicity of the aldehyde carbonyl carbon. This accelerates the nucleophilic attack by the enolate. Microwave irradiation provides uniform dielectric heating, rapidly overcoming the activation energy barrier.

  • Step-by-Step Procedure:

    • Charge a microwave-safe reaction vessel with 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

    • Add N,N-Dimethylformamide (DMF) as the solvent, followed by a catalytic amount of piperidine (0.1 eq).

    • Seal the vessel and subject it to microwave irradiation at 150 °C for exactly 10 minutes[3].

    • Cool the mixture to room temperature and pour it into crushed ice containing 1M HCl to precipitate the product.

    • Filter the white solid under a vacuum and wash with cold distilled water.

  • Self-Validating System:

    • In-Process: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the UV-active aldehyde spot (254 nm) is entirely consumed.

    • Post-Process: Dry the precipitate and determine the melting point. A sharp melting point of 200–202 °C confirms high product purity[1], validating the success of the condensation without the immediate need for NMR.

Protocol B: Palladium-Catalyzed Heck Cross-Coupling
  • Mechanistic Causality: The oxidative addition of the Pd(0) catalyst into the C-Br bond of 1-bromo-2,3-difluorobenzene is the rate-determining step. Because the fluorine atoms lower the electron density of the aromatic ring, oxidative addition can be slightly hindered; thus, a robust catalyst like Pd(OAc)₂ is required. Triethylamine (TEA) serves a dual purpose: it acts as a base to neutralize the HBr byproduct (preventing catalyst poisoning) and facilitates the reductive elimination step to regenerate the active Pd(0) species[3].

  • Step-by-Step Procedure:

    • In an inert atmosphere (N₂ or Ar), combine 1-bromo-2,3-difluorobenzene (1.0 eq), acrylic acid (1.5 eq), and triethylamine (3.0 eq) in anhydrous DMF.

    • Add Pd(OAc)₂ (5 mol%) and an appropriate phosphine ligand (e.g., PPh₃).

    • Heat the mixture to 100 °C for 12 hours.

    • Cool, dilute with ethyl acetate, and wash sequentially with 1M HCl, water, and brine.

    • Concentrate the organic layer and purify via recrystallization from ethanol.

  • Self-Validating System: The formation of the trans (2E) double bond is thermodynamically favored due to steric hindrance. Validation is achieved via ¹H-NMR: the appearance of two distinct vinylic doublets with a large coupling constant ( J≈16 Hz) definitively confirms the trans stereochemistry of the synthesized prop-2-enoic acid.

Downstream Applications in Drug Development

2,3-Difluorocinnamic acid is a critical precursor in the pharmaceutical industry, particularly in the synthesis of bioactive molecules targeting the central nervous system. A prominent application is its use in the synthesis of alpha-2 adrenergic receptor agonists, as detailed in patents by Allergan, Inc.[5].

DrugDevPathway Step1 (2E)-3-(2,3-Difluorophenyl)prop-2-enoic Acid Step2 Catalytic Hydrogenation H2 Balloon, 10% Pd/C, EtOH, 16h Step1->Step2 Step3 3-(2,3-Difluorophenyl)propionic Acid (98% Yield) Step2->Step3 Step4 Cyclization & Thionation (Multi-step) Step3->Step4 Step5 Imidazole-2-thione Derivatives (Alpha-2 Adrenergic Agonists) Step4->Step5

Downstream application of 2,3-difluorocinnamic acid in synthesizing alpha-2 adrenergic agonists.

Protocol C: Catalytic Hydrogenation to 3-(2,3-Difluorophenyl)propionic Acid

To utilize the compound as an aliphatic linker in drug molecules, the α,β -unsaturated double bond must be reduced.

  • Mechanistic Causality: Hydrogen gas adsorbs onto the palladium surface, dissociating into atomic hydrogen. The alkene coordinates to the metal, and hydrogen is transferred in a syn-addition manner. The aromatic ring remains untouched under these mild conditions because its resonance stabilization energy requires significantly higher pressures and temperatures to break. Ethanol is used as a protic solvent to stabilize the transition states and dissolve the polar carboxylic acid[5].

  • Step-by-Step Procedure:

    • Dissolve 2,3-difluorocinnamic acid (2.8 g, 15.2 mmol) in 100 mL of absolute ethanol[5].

    • Carefully add 0.3 g of 10% Palladium on Carbon (Pd/C) under a nitrogen blanket to prevent ignition.

    • Evacuate the flask and backfill with hydrogen gas using a balloon apparatus.

    • Stir the suspension vigorously at room temperature for 16 hours[5].

    • Filter the mixture through a pad of Celite® to remove the pyrophoric catalyst.

    • Evaporate the solvent under reduced pressure to yield the saturated product.

  • Self-Validating System: The reaction yields 3-(2,3-difluorophenyl)propionic acid as a solid in near-quantitative yield (98%)[5]. Validation is performed via ¹H-NMR: the complete disappearance of the vinylic protons (typically at δ 6.5 and 7.8 ppm) and the emergence of two coupled aliphatic multiplets (around δ 2.6 and 2.9 ppm) proves the selective reduction of the alkene without defluorination.

Conclusion

(2E)-3-(2,3-Difluorophenyl)prop-2-enoic acid is a highly stable, lipophilic, and synthetically versatile fluorinated intermediate. By understanding the stereoelectronic causality induced by the 2,3-difluoro substitution pattern, researchers can optimize synthetic pathways—such as microwave-assisted Knoevenagel condensations and Pd-catalyzed Heck reactions—to achieve high-yield, self-validating workflows. Its proven utility in generating complex bioactive molecules, such as alpha-2 adrenergic agonists, underscores its permanent value in the medicinal chemist's toolkit.

Sources

A Technical Guide to the Spectroscopic Characterization of TRANS-2,3-DIFLUOROCINNAMIC ACID

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

trans-2,3-Difluorocinnamic acid, with the chemical formula C₉H₆F₂O₂, is a fluorinated derivative of cinnamic acid.[1] The strategic placement of fluorine atoms on the aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications make fluorinated cinnamic acids valuable building blocks in medicinal chemistry and materials science.[2] A thorough spectroscopic characterization is paramount to confirm the molecular structure, stereochemistry, and purity of such compounds, which is essential for any subsequent research and development.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for trans-2,3-difluorocinnamic acid and the methodologies for their acquisition and interpretation. As experimental data for this specific isomer is not widely published, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis for researchers and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental for the interpretation of spectroscopic data. The numbering scheme used throughout this guide is presented below.

Caption: Molecular structure and numbering of trans-2,3-difluorocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

Theoretical Overview: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic and vinylic protons in trans-2,3-difluorocinnamic acid will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

Predicted ¹H NMR Data:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~12.0 - 13.0br s-
H-β (C7-H)~7.6 - 7.8dJHα-Hβ ≈ 16
Aromatic H's~7.2 - 7.6m-
H-α (C8-H)~6.4 - 6.6dJHα-Hβ ≈ 16

Note: Chemical shifts are predicted for a DMSO-d₆ solution and referenced to TMS at 0 ppm. The large coupling constant between H-α and H-β is characteristic of a trans configuration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of trans-2,3-difluorocinnamic acid and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer. The instrument should be locked on the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal homogeneity.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment should be performed. Key parameters to consider are the spectral width (e.g., -2 to 14 ppm), the number of scans (e.g., 16-64 for good signal-to-noise), and the relaxation delay (e.g., 1-2 seconds).

  • Data Processing: The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The resulting spectrum should be phased and baseline corrected. The chemical shift axis should be referenced to the residual solvent peak (e.g., 2.50 ppm for DMSO-d₅).

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR transfer->instrument setup Lock, Shim, Tune instrument->setup acquire Acquire FID (16-64 scans) setup->acquire process Fourier Transform (Line Broadening) acquire->process phase_base Phase & Baseline Correction process->phase_base reference Reference to Solvent Peak phase_base->reference Spectrum Interpretation Spectrum Interpretation reference->Spectrum Interpretation

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy

Theoretical Overview: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. The chemical shifts are sensitive to the electronic environment, and the presence of fluorine will lead to through-bond C-F coupling, which provides valuable structural information.

Predicted ¹³C NMR Data:

Carbon(s)Predicted Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constants (Hz)
C9 (C=O)~167s-
C2~150-155dd¹JCF ≈ 240-260, ²JCF ≈ 15-25
C3~150-155dd¹JCF ≈ 240-260, ²JCF ≈ 15-25
C7 (C-β)~140t³JCF ≈ 3-5
C6~130-135m-
C1~125-130m-
C4~120-125m-
C5~115-120m-
C8 (C-α)~118t⁴JCF ≈ 2-4

Note: Chemical shifts are predicted for a DMSO-d₆ solution and referenced to TMS at 0 ppm. The multiplicity is due to coupling with fluorine atoms.[3]

Experimental Protocol:

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Weigh approximately 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer with a broadband probe. Lock, shim, and tune the probe for the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be performed. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 512 or more) and a longer acquisition time will be necessary.

  • Data Processing: The FID is processed similarly to the ¹H spectrum, typically with a line broadening of 1-2 Hz. The spectrum is phased, baseline corrected, and referenced to the solvent peak (e.g., 39.52 ppm for DMSO-d₆).

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR transfer->instrument setup Lock, Shim, Tune (¹³C) instrument->setup acquire Acquire FID (512+ scans) setup->acquire process Fourier Transform (Line Broadening) acquire->process phase_base Phase & Baseline Correction process->phase_base reference Reference to Solvent Peak phase_base->reference Spectrum Interpretation Spectrum Interpretation reference->Spectrum Interpretation

Caption: Workflow for ¹³C NMR spectroscopic analysis.

¹⁹F NMR Spectroscopy

Theoretical Overview: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] The chemical shifts are very sensitive to the electronic environment, and F-F and H-F couplings provide crucial connectivity information.

Predicted ¹⁹F NMR Data:

Fluorine Atom(s)Predicted Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constants (Hz)
F-2~ -130 to -140d³JFF ≈ 15-20
F-3~ -130 to -140d³JFF ≈ 15-20

Note: Chemical shifts are referenced to an external standard like CFCl₃ at 0 ppm. The exact chemical shifts can be influenced by the solvent and concentration. The two fluorine signals are expected to be distinct and will likely show further coupling to the aromatic protons.[1][5]

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

  • Instrument Setup: A high-field NMR spectrometer with a broadband or fluorine-specific probe is required. The probe should be tuned to the ¹⁹F frequency.

  • Data Acquisition: A standard one-pulse ¹⁹F experiment, often with proton decoupling, is performed. The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, so a wide spectral window (e.g., -50 to -250 ppm) should be used initially.

  • Data Processing: The FID is processed using a Fourier transform, followed by phasing and baseline correction. Chemical shift referencing is typically done relative to an external standard.

19F_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Use ¹H NMR Sample instrument High-Field NMR sample->instrument setup Tune Probe to ¹⁹F instrument->setup acquire Acquire FID (¹⁹F{¹H}) setup->acquire process Fourier Transform acquire->process phase_base Phase & Baseline Correction process->phase_base reference Reference to External Standard phase_base->reference Spectrum Interpretation Spectrum Interpretation reference->Spectrum Interpretation IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Place Solid on ATR Crystal instrument FT-IR Spectrometer sample->instrument background Record Background instrument->background acquire Record Sample Spectrum background->acquire process Ratio to Background acquire->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Theoretical Overview: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information.

Predicted Mass Spectrometry Data:

m/z (Nominal)Proposed IonNotes
184[M]⁺˙Molecular ion
167[M - OH]⁺Loss of hydroxyl radical
139[M - COOH]⁺Loss of carboxyl group
119[M - COOH - HF]⁺Loss of carboxyl group and hydrogen fluoride

Note: The fragmentation pattern can vary significantly depending on the ionization technique (e.g., EI, ESI) and collision energy. [6]For ESI in negative ion mode, a prominent [M-H]⁻ ion at m/z 183 would be expected. [7] Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. The instrument should be calibrated to ensure accurate mass measurement.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). A full scan mass spectrum is acquired to determine the molecular weight. For structural information, a tandem mass spectrometry (MS/MS) experiment is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The accurate mass data from HRMS can be used to confirm the elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Methanol/Acetonitrile instrument Mass Spectrometer (e.g., ESI-Q-TOF) dissolve->instrument infuse Infuse Sample instrument->infuse acquire_ms1 Acquire Full Scan (MS1) infuse->acquire_ms1 acquire_ms2 Acquire MS/MS of [M+H]⁺ or [M-H]⁻ acquire_ms1->acquire_ms2 analyze Identify Molecular Ion & Fragments acquire_ms2->analyze confirm Confirm Formula (HRMS) analyze->confirm UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare Dilute Solution in Methanol fill Fill Quartz Cuvette prepare->fill instrument UV-Vis Spectrophotometer fill->instrument baseline Record Baseline (Solvent Blank) instrument->baseline acquire Record Sample Spectrum (200-400 nm) baseline->acquire analyze Identify λmax acquire->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

Caption: Workflow for UV-Visible spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of trans-2,3-difluorocinnamic acid, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR, Mass Spectrometry, and UV-Vis techniques, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework and robust experimental protocols to aid researchers in this endeavor. The interplay of the data from these orthogonal analytical methods provides a self-validating system, ensuring high confidence in the identity and quality of this valuable synthetic building block.

References

  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]

  • Khaled, M. B., Saunders, C., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ChemRxiv. Retrieved from [Link]

  • Stoyanov, S., Stoyanova, R., B. Koleva, B., & Petkov, I. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 254, 119632. Retrieved from [Link]

  • mzCloud. (2015). trans 3 4 Difluorocinnamic acid. Retrieved from [Link]

  • Nishikawa, M., Akamatsu, M., Uesugi, M., Wanichwecharungruang, S., Ehara, M., & Hannongbua, S. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences, 13(6), 933-942. Retrieved from [Link]

  • Sykut, A., & Ciesla, L. (2019). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 20(17), 4289. Retrieved from [Link]

  • Yim, C. T., & Gilson, D. F. R. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(6), 1057-1061. Retrieved from [Link]

  • Dumon, A. S., Rzepa, H. S., Alamillo-Ferrer, C., Bures, J., Procter, R., Sheppard, T. D., & Whiting, A. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(34), 20409-20418. Retrieved from [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Retrieved from [Link]

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  • Doc Brown's Advanced Organic Chemistry. (2026). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

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  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 10361–10369. Retrieved from [Link]

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  • Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. (n.d.). Retrieved from [Link]

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  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (n.d.). Retrieved from [Link]

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A Comprehensive Technical Guide to the Organic Solvent Solubility of 3-(2,3-difluorophenyl)prop-2-enoic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful development of any active pharmaceutical ingredient (API) is fundamentally reliant on a thorough understanding of its physicochemical properties, with solubility being paramount. Poor solubility can severely impede drug discovery and development, leading to challenges in formulation, compromised bioavailability, and unreliable data from in-vitro assays.[1][2][3] This technical guide provides a comprehensive framework for characterizing the solubility of 3-(2,3-difluorophenyl)prop-2-enoic acid , a fluorinated cinnamic acid derivative of interest in medicinal chemistry.

This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this specific molecule. We present authoritative, field-proven protocols for both thermodynamic and kinetic solubility determination, coupled with robust analytical methods for quantification. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in a research and development setting.

Physicochemical Profile and Structural Implications

Understanding the inherent properties of 3-(2,3-difluorophenyl)prop-2-enoic acid is the first step in predicting and interpreting its solubility behavior. The key physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of 3-(2,3-difluorophenyl)prop-2-enoic acid

Property Value Source
CAS Number 207981-48-4 [4]
Molecular Formula C₉H₆F₂O₂ [4][5]
Molecular Weight 184.14 g/mol [6]
Physical State Solid [5]
Melting Point 200-202°C [4]
Boiling Point 281.3°C at 760 mmHg [4]

| XLogP3 | 2.06 |[4] |

Expert Insights:

  • High Melting Point: The melting point of 200-202°C suggests a stable crystalline lattice with significant intermolecular forces.[4] A high crystal lattice energy must be overcome for dissolution to occur, which can be a primary factor limiting solubility.

  • Moderate Lipophilicity: The XLogP3 value of 2.06 indicates that the molecule has a balanced lipophilic and hydrophilic character.[4] This suggests it will not be readily soluble in highly nonpolar solvents like alkanes, nor will it be freely soluble in water without pH modification.

  • Functional Group Analysis: The molecule's structure contains a difluorinated phenyl ring, which increases lipophilicity, and a carboxylic acid group, which is a key site for hydrogen bonding and provides pH-dependent solubility. The conjugated double bond contributes to the planarity of a portion of the molecule.

Caption: Molecular structure and key functional groups influencing solubility.

Guiding Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-(2,3-difluorophenyl)prop-2-enoic acid to dissolve, the energy required to break its crystal lattice forces and the solvent's self-association forces must be compensated by the energy released from the formation of new solute-solvent interactions.

Solvent Selection Rationale:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid moiety. Solubility is predicted to be moderate to good.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors and have high dielectric constants, which helps to solvate ions. They are anticipated to be effective solvents for this compound, particularly by interacting with the carboxylic acid proton.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds and have low polarity. Due to the polar carboxylic acid group, solubility is expected to be very low in these solvents.

Solute_Solute Solute-Solute (Crystal Lattice Energy) Dissolution Dissolution Occurs Solute_Solute->Dissolution Overcome Solvent_Solvent Solvent-Solvent (Cohesive Forces) Solvent_Solvent->Dissolution Overcome Solute_Solvent Solute-Solvent (Solvation Energy) Solute_Solvent->Dissolution Favorable A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-72h) A->B C 3. Settle & Separate Phases B->C D 4. Filter Supernatant (0.45 µm) C->D E 5. Dilute Filtrate D->E F 6. Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Kinetic Solubility Screening

This high-throughput method is used to rapidly assess the solubility of compounds prepared as high-concentration DMSO stock solutions, mimicking many in-vitro biological assays. [7] Expertise & Causality: This assay does not measure true equilibrium solubility but rather the tendency of a compound to precipitate when its DMSO solution is rapidly diluted into an aqueous or organic medium. It is a critical tool for identifying compounds that may precipitate in biological assays, leading to erroneous results. [1][3] Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(2,3-difluorophenyl)prop-2-enoic acid (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent in the wells to achieve the target concentration. Mix immediately.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking. [1]5. Precipitate Detection: Determine the amount of precipitation using one of two common methods:

    • a) Nephelometry: Measure the light scattering of the solution using a laser nephelometer. Increased scattering indicates the formation of a precipitate. [7] * b) Filtration & UV Analysis: Filter the plate through a solubility filter plate. Quantify the concentration of the compound in the filtrate using a UV-Vis plate reader at the λmax of the compound (approx. 270-280 nm for cinnamic acids). [3][8]6. Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed compared to controls.

A 1. Prepare 10 mM Stock in DMSO C 3. Add Stock to Solvent & Mix A->C B 2. Add Solvent to 96-well Plate B->C D 4. Incubate (1-2h) C->D E 5. Detect Precipitate (Nephelometry or UV) D->E F 6. Determine Max Soluble Concentration E->F

Caption: Workflow for Kinetic Solubility Screening.

Analytical Quantification by RP-HPLC

Accurate quantification of the dissolved analyte is essential for reliable solubility data. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method due to its specificity, sensitivity, and robustness for analyzing cinnamic acid derivatives. [9][10][11] Expertise & Causality: This method separates the analyte from potential impurities or excipients based on polarity. The use of an acidic mobile phase ensures the carboxylic acid group is protonated, leading to consistent retention and sharp, symmetrical peaks on a C18 column. [11] Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a C18 column, UV detector, autosampler, and pump.

  • Mobile Phase Preparation: A typical mobile phase would be a gradient of Acetonitrile (Solvent B) and water with 0.1% formic or acetic acid (Solvent A). [12]3. Standard Preparation (Self-Validation):

    • Accurately weigh and dissolve 3-(2,3-difluorophenyl)prop-2-enoic acid in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL primary stock solution.

    • Perform serial dilutions to prepare a set of at least five calibration standards spanning the expected concentration range of the diluted samples. [11]4. Calibration Curve Generation: Inject the calibration standards and plot the detector response (peak area) against the known concentration. Perform a linear regression. A correlation coefficient (R²) of >0.999 is required for a valid calibration.

  • Sample Analysis: Inject the diluted filtrate samples from the solubility experiment.

  • Concentration Calculation: Determine the concentration in the injected sample using the linear regression equation from the calibration curve. Calculate the original solubility value in the undiluted sample by multiplying by the dilution factor.

cluster_0 Method Validation cluster_1 Sample Analysis A 1. Prepare Calibration Standards B 2. Inject Standards & Generate Curve (R² > 0.999) A->B C 3. Inject Diluted Solubility Samples D 4. Determine Concentration from Curve C->D E 5. Apply Dilution Factor to get Final Solubility D->E

Caption: Workflow for HPLC Quantification.

Data Presentation

All experimentally determined solubility data should be compiled into a clear, concise format for easy comparison and interpretation.

Table 2: Template for Reporting Experimental Solubility Data

Solvent Temperature (°C) Method Used Solubility (mg/mL) Solubility (mM) Observations
Methanol 25 Thermodynamic Experimental Value Calculated Value e.g., Clear solution
Ethanol 25 Thermodynamic Experimental Value Calculated Value e.g., Clear solution
Acetonitrile 25 Thermodynamic Experimental Value Calculated Value e.g., Clear solution
DMSO 25 Thermodynamic Experimental Value Calculated Value e.g., Clear solution
Ethyl Acetate 25 Thermodynamic Experimental Value Calculated Value e.g., Hazy
Toluene 25 Thermodynamic Experimental Value Calculated Value e.g., Insoluble

| Hexane | 25 | Thermodynamic | Experimental Value | Calculated Value | e.g., Insoluble |

Conclusion

This guide provides the theoretical basis and practical, validated methodologies required to comprehensively characterize the organic solvent solubility of 3-(2,3-difluorophenyl)prop-2-enoic acid. Based on its physicochemical profile, the compound is predicted to exhibit favorable solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. By rigorously applying the detailed shake-flask protocol for thermodynamic solubility and leveraging RP-HPLC for accurate quantification, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance formulation strategies, ensure assay integrity, and support the overall progression of this compound through the development pipeline.

References

  • Vizzotto, M., et al. (2008). Development and Validation of an RP-HPLC Method for Quantification of Cinnamic Acid Derivatives and Kaurane-Type Diterpenes in Mikania laevigata and Mikania glomerata. Chromatographia. Retrieved from [Link]

  • Vizzotto, M., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Kowalska, G., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Canadian Journal of Chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Guli, M., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. Retrieved from [Link]

  • Shah, V. P., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Chemspace. (n.d.). (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility. Retrieved from [Link]

  • Kaul-Ghanekar, R., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

  • Thiedemann, D., & Gmehling, J. (2010). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. ACS Publications. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(2,4-DIFLUOROPHENYL)PROP-2-ENOIC ACID. Retrieved from [Link]

  • Fuguet, E., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. Retrieved from [Link]

  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

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An In-depth Technical Guide to 3-(2,3-difluorophenyl)prop-2-enoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-difluorophenyl)prop-2-enoic acid, also known as 2,3-difluorocinnamic acid. This compound is a fluorinated derivative of cinnamic acid, a well-known natural product scaffold. Its strategic importance in medicinal chemistry and materials science stems from the unique combination of the bioactive cinnamic acid core and the physicochemical advantages imparted by the difluorinated phenyl ring. This document details the compound's properties, provides a robust, validated protocol for its synthesis via Knoevenagel condensation, outlines its spectroscopic characteristics, and explores its applications as a pivotal building block for the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their research programs.

Core Molecular Attributes

3-(2,3-difluorophenyl)prop-2-enoic acid is a solid organic compound distinguished by a carboxylic acid group conjugated with a double bond, which is in turn attached to a 2,3-difluorinated benzene ring. The (E)-isomer is typically the more stable and commonly synthesized form.

1.1. Physicochemical and Structural Data

The fundamental properties of the molecule are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol
IUPAC Name (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid[1]
Common Synonyms (E)-3-(2,3-Difluorophenyl)acrylic acid, 2,3-Difluorocinnamic acid
CAS Number 236746-13-7; 207981-48-4[1]
Melting Point 200-202 °C
Density 1.45 g/cm³
Appearance White to off-white solid
Strategic Importance in Medicinal Chemistry

The deliberate inclusion of fluorine in drug candidates is a cornerstone of modern medicinal chemistry, with over half of new small-molecule drugs containing at least one fluorine atom.[2] Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—are leveraged to enhance a molecule's therapeutic potential.[2][3][4]

When incorporated into the cinnamic acid scaffold, which is known for a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties, the 2,3-difluoro substitution offers several distinct advantages.[5][6][7][8]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing fluorine atoms on the aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2][4]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic or dipole-dipole interactions within a protein's active site, potentially increasing binding affinity and potency.[4]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine alters the electron distribution of the aromatic ring and can lower the pKa of the nearby carboxylic acid.[3][9] This modulation affects solubility, membrane permeability, and the overall pharmacokinetic profile of derivative compounds.[3][9]

The 2,3-difluoro substitution pattern provides a specific electronic and steric profile that medicinal chemists can exploit to fine-tune structure-activity relationships (SAR) in a drug discovery campaign.

G cluster_combo Core Cinnamic Acid Scaffold Bioactivity Known Biological Activity (Anticancer, Antimicrobial, etc.) Core->Bioactivity inherent Target 3-(2,3-difluorophenyl) prop-2-enoic Acid Fluorine Difluoro-Phenyl Moiety Properties Enhanced Properties Fluorine->Properties Metabolic Metabolic Stability Properties->Metabolic Binding Binding Affinity Properties->Binding PK Pharmacokinetics (PK) Properties->PK Drug Optimized Drug Candidate Target->Drug serves as building block for

Caption: Logical relationship showing how the compound combines two key moieties to create a valuable building block.

Synthesis and Purification Protocol

The most reliable and common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aromatic aldehyde with malonic acid.[10][11] The following protocol describes a sustainable approach using proline as an organocatalyst in an alcohol-based solvent, which avoids the use of toxic reagents like pyridine.[12]

3.1. Knoevenagel-Doebner Synthesis

Materials:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • L-Proline (0.2 eq)

  • Ethanol (to make a 0.5 M solution with respect to the aldehyde)

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-difluorobenzaldehyde, malonic acid, and L-proline.

  • Solvent Addition: Add ethanol to the flask to achieve a final concentration of approximately 0.5 M of the starting aldehyde.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The causality for heating is to provide the necessary activation energy for the condensation and subsequent decarboxylation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 hexanes:ethyl acetate. The disappearance of the aldehyde spot (visualized with a UV lamp) indicates reaction completion, typically within 12-16 hours.

  • Workup - Quenching: Once complete, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: To the resulting residue, add deionized water and acidify to a pH of ~2 by slowly adding 1 M HCl. This step protonates the carboxylate, causing the desired acid product to precipitate out of the aqueous solution.

  • Workup - Extraction: Extract the aqueous slurry three times with ethyl acetate. The organic layers are combined. This ensures that any product remaining in the aqueous phase is recovered.

  • Purification - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Purification - Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Isolation: Remove the ethyl acetate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a hot ethanol/water mixture to obtain pure (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid as a white crystalline solid. The purity should be verified by ¹H NMR and melting point analysis.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Final Purification A 1. Combine Reactants (Aldehyde, Malonic Acid, Proline) in Ethanol B 2. Heat to Reflux (approx. 78 °C) A->B C 3. Monitor by TLC (12-16 hours) B->C D 4. Cool & Evaporate Solvent C->D E 5. Acidify with HCl (aq) (Precipitates Product) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Evaporate (Crude Solid) F->G H 8. Recrystallize (Hot Ethanol/Water) G->H I 9. Filter & Dry (Pure Product) H->I

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures based on the structure and data from analogous compounds.[13][14][15]

4.1. ¹H NMR Spectroscopy

(Expected signals in CDCl₃ or DMSO-d₆)

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield, >11 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Vinylic Protons (-CH=CH-): Two doublets are expected. The proton alpha to the carbonyl (Cα-H) will appear around 6.4-6.6 ppm. The proton beta to the carbonyl (Cβ-H), adjacent to the aromatic ring, will be further downfield around 7.6-7.8 ppm. They will exhibit a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans (E) configuration.

  • Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will appear in the range of 7.1-7.5 ppm. Due to coupling with each other and with the two fluorine atoms (³JH-F and ⁴JH-F), this region will present as a complex series of multiplets, providing a key signature for the 2,3-disubstitution pattern.

4.2. ¹³C NMR Spectroscopy

(Expected signals in CDCl₃ or DMSO-d₆)

  • Carbonyl Carbon (-COOH): ~167-170 ppm.

  • Vinylic Carbons (-CH=CH-): The Cα will be around 118-122 ppm, while the Cβ will be further downfield around 140-145 ppm.

  • Aromatic Carbons (Ar-C): Six signals are expected. The two carbons directly bonded to fluorine (C-F) will appear as doublets with large ¹JC-F coupling constants (typically >240 Hz) and will be shifted significantly downfield. The other four carbons will show smaller C-F couplings.

4.3. FT-IR Spectroscopy

(Expected vibrational frequencies from KBr pellet or ATR)

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band at ~1680-1710 cm⁻¹. Conjugation with the double bond lowers this frequency from that of a saturated acid.

  • C=C Stretch (Alkene): A distinct absorption at ~1625-1640 cm⁻¹.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Conclusion and Future Outlook

3-(2,3-difluorophenyl)prop-2-enoic acid is more than just a chemical intermediate; it is a strategically designed building block for modern research. It combines the biologically relevant cinnamic acid framework with the powerful, property-enhancing effects of fluorine.[2][16] The synthetic accessibility of this compound, coupled with its potential to improve the metabolic stability and target affinity of its derivatives, makes it an exceptionally valuable tool for scientists in drug discovery and materials science. As the demand for more effective and safer therapeutics grows, the rational design of molecules using such fluorinated scaffolds will continue to be a critical and productive area of scientific endeavor.

References
  • Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Preprints.org. Available at: [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available at: [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2023). PMC. Available at: [Link]

  • Mei, H., Han, J., & Fustero, S. (2020). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Ni, C., & Hu, J. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2024). ResearchGate. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM. Available at: [Link]

  • Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Available at: [Link]

  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. PMC. Available at: [Link]

  • Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • Pawara, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available at: [Link]

  • Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's C. M. College. Available at: [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid. (n.d.). Chemspace. Available at: [Link]

  • Brown, D. (2026). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

"3-(2,3-difluorophenyl)prop-2-enoic acid" safety and handling precautions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 3-(2,3-difluorophenyl)prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-difluorophenyl)prop-2-enoic acid, a halogenated derivative of cinnamic acid, is a compound of interest in medicinal chemistry and materials science. Its structural features, including the acrylic acid moiety and the difluorinated phenyl ring, suggest potential applications as a precursor for synthesizing complex organic molecules and pharmacologically active agents. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for 3-(2,3-difluorophenyl)prop-2-enoic acid. The recommendations herein are synthesized from safety data for the compound and structurally related analogs, including various substituted cinnamic acids. The underlying principle of this guide is a proactive approach to risk management, emphasizing the importance of understanding the "why" behind each safety measure.

Hazard Identification and Risk Assessment

While specific toxicological data for 3-(2,3-difluorophenyl)prop-2-enoic acid is not extensively documented, a reliable hazard profile can be constructed by examining the Globally Harmonized System (GHS) classifications of structurally similar compounds. The presence of the acrylic acid functional group and the aromatic ring suggests that the primary hazards are related to irritant properties and potential acute toxicity if ingested.

GHS Hazard Classification

The following table summarizes the anticipated GHS hazard classifications for 3-(2,3-difluorophenyl)prop-2-enoic acid, based on data from analogous compounds.[1][2][3][4]

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3GHS07WarningH335: May cause respiratory irritation.[1][2][3][4]

This classification is based on data for structurally related compounds and should be considered provisional in the absence of specific data for 3-(2,3-difluorophenyl)prop-2-enoic acid.

Causality of Hazards
  • Irritant Properties: The acidic nature of the carboxylic acid group and the potential for the compound to act as a Michael acceptor contribute to its irritant effects on the skin, eyes, and respiratory tract.[1][2][3][4] Fine dust or powder can be particularly problematic, as it can be easily inhaled and can adhere to moist surfaces like the eyes and mucous membranes.

  • Oral Toxicity: The "harmful if swallowed" classification is common for many specialized organic compounds.[1][2][3] The mechanism of toxicity is not always well-defined but underscores the importance of preventing ingestion through strict hygiene practices.

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure to 3-(2,3-difluorophenyl)prop-2-enoic acid.

Engineering Controls

Engineering controls are the most effective means of exposure prevention as they involve physically isolating the hazard from the user.

  • Chemical Fume Hood: All weighing and handling of solid 3-(2,3-difluorophenyl)prop-2-enoic acid should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the breathing zone of researchers.[2][3]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling 3-(2,3-difluorophenyl)prop-2-enoic acid. The following table provides a summary of the recommended PPE.

Body Part Recommended PPE Rationale
Eyes/Face Safety glasses with side shields or a face shield.[3][4]To protect against splashes and airborne dust particles.
Hands Nitrile gloves.To prevent skin contact. It is crucial to use proper glove removal technique to avoid contaminating the skin.[1][4]
Body Laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are not sufficient to control airborne dust.To prevent respiratory irritation from dust inhalation.[2]
Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material and avoid creating dust. If possible, use a balance with a draft shield.

  • Solution Preparation: When preparing solutions, add the solid 3-(2,3-difluorophenyl)prop-2-enoic acid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated gloves and any other disposable materials in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4][5] Do not eat, drink, or smoke in the laboratory.[1][2][5]

Storage
  • Store 3-(2,3-difluorophenyl)prop-2-enoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep away from strong oxidizing agents and sources of ignition.[1]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical. The following protocols outline the appropriate actions to take in various emergency scenarios.

Emergency Response Workflow

EmergencyResponse Start Emergency Event (Spill, Exposure, Fire) Assess Assess the Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate the Area Alert Others Assess->Evacuate Unsafe to Respond Spill Spill Response Assess->Spill Spill Exposure Personnel Exposure Assess->Exposure Exposure Fire Fire Response Assess->Fire Fire Call_Help Call for Emergency Assistance (Provide details of the chemical) Evacuate->Call_Help Spill_Contain Contain the Spill (Use appropriate absorbent material) Spill->Spill_Contain Exposure_Remove Remove Contaminated Clothing Exposure->Exposure_Remove Fire_Extinguish Use Appropriate Fire Extinguisher (Dry chemical, CO2, or foam) Fire->Fire_Extinguish Small Fire Fire_Evacuate Do Not Fight Large Fires Evacuate Immediately Fire->Fire_Evacuate Large Fire Spill_Clean Clean the Spill Area (Follow hazardous waste procedures) Spill_Contain->Spill_Clean Spill_Clean->Call_Help Exposure_Flush Flush Affected Area with Water Exposure_Remove->Exposure_Flush Exposure_Medical Seek Immediate Medical Attention Exposure_Flush->Exposure_Medical Exposure_Medical->Call_Help Fire_Extinguish->Call_Help Fire_Evacuate->Call_Help

Caption: Emergency Response Workflow for 3-(2,3-difluorophenyl)prop-2-enoic acid Incidents.

Step-by-Step Emergency Protocols
  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.[1][6]

    • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][6]

    • Seek medical attention if irritation develops or persists.[3]

  • In Case of Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][3][6]

    • Remove contact lenses if present and easy to do. Continue rinsing.[1][3]

    • Seek immediate medical attention.[1][3]

  • In Case of Inhalation:

    • Move the individual to fresh air.[3][6]

    • If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.

    • Seek immediate medical attention.[3]

  • In Case of Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[3]

    • Never give anything by mouth to an unconscious person.[3]

    • Seek immediate medical attention.[3]

  • In Case of a Spill:

    • Evacuate the area and ensure adequate ventilation.[2][3]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[1][2]

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[3][4]

    • Do not allow the material to enter drains or waterways.[1][2][3]

  • In Case of Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[3][4]

    • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Toxicological and Disposal Considerations

Toxicological Profile

Specific toxicological studies on 3-(2,3-difluorophenyl)prop-2-enoic acid are limited. However, based on data from related compounds, it is not classified as a carcinogen, mutagen, or reproductive toxin.[3] The primary toxicological concerns are its acute oral toxicity and irritant effects.[1][2][3]

Disposal
  • Dispose of 3-(2,3-difluorophenyl)prop-2-enoic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste material should be treated as hazardous chemical waste.

  • Do not dispose of the material down the drain or in the general trash.

Conclusion

3-(2,3-difluorophenyl)prop-2-enoic acid is a valuable compound for research and development. However, its potential hazards necessitate a diligent and informed approach to safety. By understanding the nature of these hazards and consistently applying the handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. A proactive safety culture, where every individual takes responsibility for their own safety and the safety of their colleagues, is the cornerstone of a successful and secure research environment.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - (2s)-3-(2,3-Difluorophenyl)-2-({[(9h-fluoren-9- yl)methoxy]carbonyl}amino)propanoic acid.
  • MedChemExpress. (2025, April 30). Cinnamic acid-SDS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Angene Chemical. (2024, September 26). Safety Data Sheet.
  • International Paint Singapore Pte Ltd. (n.d.). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Warning.
  • OriGene Technologies. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS.
  • Loba Chemie. (n.d.). CINNAMIC ACID AR.
  • Thermo Fisher Scientific. (2023, March 10). trans-Cinnamic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). trans-Cinnamic acid - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • NextSDS. (n.d.). 3-(2-fluorophenyl)prop-2-ynoic acid — Chemical Substance Information.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • United Nations. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • Chemical Structure Search Block. (n.d.). (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid - C9H6F2O2 | CSSB00102526107.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BASF. (2023, August 3). Safety data sheet.

Sources

A Technical Guide to 3-(2,3-Difluorophenyl)prop-2-enoic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of 3-(2,3-difluorophenyl)prop-2-enoic acid, a key building block in contemporary medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this document consolidates critical information on commercial sourcing, physicochemical properties, and practical applications, with a focus on its role in the synthesis of targeted therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

3-(2,3-Difluorophenyl)prop-2-enoic acid, also known as trans-2,3-difluorocinnamic acid, belongs to a class of fluorinated aromatic compounds that have garnered significant interest in the pharmaceutical industry. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This particular scaffold is a versatile intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors and other targeted agents for oncology and inflammatory diseases.[1][2] Its difluorophenyl moiety can engage in specific hydrogen bonding and dipole-dipole interactions within protein active sites, making it a valuable component in rational drug design.

Commercial Sourcing and Availability

The accessibility of high-purity starting materials is paramount for reproducible research and development. 3-(2,3-Difluorophenyl)prop-2-enoic acid is available from a number of reputable chemical suppliers. When sourcing this compound, researchers should consider purity, available quantities, and the supplier's quality management certifications.

Below is a comparative table of prominent commercial suppliers. Note that catalog numbers and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierRepresentative Catalog IDPurityNotes
EnamineCSSB00102526107>95%A leading supplier of building blocks for drug discovery.[3]
AK Scientific Inc.In-Stock Building Blocks>95%Offers a range of fluorinated intermediates.[3]
Echemi207981-48-4Not specifiedGlobal chemical marketplace.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and formulation.

PropertyValueSource
IUPAC Name (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid[3]
CAS Number 207981-48-4[3][4]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [5]
Melting Point 200-202°C[4]
Boiling Point 281.3°C at 760 mmHg[4]
Appearance Solid[3]
Density 1.45 g/cm³[4]

Synthesis and Characterization: A Validated Approach

While commercially available, understanding the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid provides valuable context for its reactivity and potential impurities. A common and reliable method is the Knoevenagel condensation.

Synthetic Workflow: Knoevenagel Condensation

This pathway involves the reaction of 2,3-difluorobenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 2,3-Difluorobenzaldehyde D Knoevenagel Condensation A->D B Malonic Acid B->D C Pyridine (Base) Piperidine (Catalyst) C->D E Decarboxylation (Heat) D->E F 3-(2,3-Difluorophenyl)prop-2-enoic acid E->F

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: Synthesis of 3-(2,3-Difluorophenyl)prop-2-enoic Acid

This protocol is adapted from established chemical synthesis principles and should be performed by trained personnel in a suitable laboratory environment.

Materials:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (0.1 eq, catalyst)

  • Hydrochloric Acid (10% aqueous solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluorobenzaldehyde and malonic acid in pyridine.

  • Catalysis: Add a catalytic amount of piperidine to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient energy to overcome the activation barrier for both condensation and subsequent decarboxylation.

  • Workup: After cooling to room temperature, pour the reaction mixture into an excess of 10% hydrochloric acid. This neutralizes the pyridine and precipitates the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts and impurities.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(2,3-difluorophenyl)prop-2-enoic acid.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should align with the literature value of 200-202°C.[4]

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor

The title compound is a crucial intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create amide derivatives that are precursors to kinase inhibitors targeting pathways involved in cell proliferation.[1]

Workflow for Amide Coupling

The following diagram illustrates a standard workflow for converting the carboxylic acid to an activated ester, followed by amidation.

G A 3-(2,3-Difluorophenyl) prop-2-enoic acid B Activation Step (e.g., SOCl₂, HATU) A->B Reagent C Activated Intermediate (Acyl Chloride or Activated Ester) B->C Forms E Amide Coupling C->E D Primary/Secondary Amine (R-NH₂ or R₂NH) D->E F N-Substituted Amide Product E->F

Sources

Biological Activity and Synthesis of Difluorinated Cinnamic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Cinnamic acid and its derivatives represent a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics[1]. Among these, difluorinated cinnamic acid derivatives —such as trans-3,4-difluorocinnamic acid, 2,4-difluorocinnamic acid, and 2,3-difluorocinnamic acid—have garnered significant attention[1][2][3].

The strategic introduction of two fluorine atoms into the aromatic ring fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. As an application scientist, I emphasize three core mechanistic advantages of difluorination:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing fluorine at metabolically labile positions (e.g., the 3, 4, or para positions) creates a steric and electronic shield, rendering the molecule highly resistant to oxidative degradation by hepatic cytochrome P450 enzymes[1]. This directly translates to an extended biological half-life.

  • Modulated Lipophilicity: Fluorination increases the lipophilicity of the cinnamic acid backbone, enhancing cell membrane permeability and improving oral bioavailability[4][5].

  • Target Binding Affinity: The high electronegativity of fluorine can induce favorable dipole-dipole interactions or hydrogen bond-acceptor roles within the binding pockets of target proteins or enzymes[4].

Pharmacological Profiles & Biological Activity

Difluorocinnamic acids act both as active pharmaceutical ingredients and as critical precursors for complex bioactive molecules. Their primary biological activities span oncology, immunology, and infectious diseases[1][2].

Anticancer Activity and Pathway Inhibition

While non-fluorinated trans-cinnamic acid exhibits modest direct cytotoxicity (IC50 in the millimolar range), difluorinated derivatives act as potent precursors for advanced anticancer agents[1]. For example, trans-3,4-difluorocinnamic acid is a key building block for psammaplin A derivatives, which function as potent radiosensitizers in human lung cancer cells[1].

Mechanistically, specific cinnamic acid derivatives exert their antiproliferative effects by inhibiting the EGFR/MAPK signaling cascade . By preventing the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), these compounds halt the downstream RAS-RAF-MEK-ERK cascade, thereby suppressing oncogenic gene transcription and cell proliferation[6].

EGFR_MAPK Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription Inhibitor Difluorocinnamic Derivatives Inhibitor->EGFR Inhibits Phosphorylation

Caption: Inhibition of the EGFR/MAPK signaling cascade by difluorocinnamic acid derivatives.

Anti-inflammatory Activity

Cinnamic acid derivatives are well-documented modulators of the NF-κB pathway , a master regulator of the inflammatory response[6]. In its resting state, NF-κB is sequestered in the cytoplasm by IκB proteins. Difluorinated derivatives can inhibit the upstream IKK complex, preventing the phosphorylation and degradation of IκB. This halts the nuclear translocation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines[6].

NFKB Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFKB NF-κB (p50/p65) IkB->NFKB Releases Nucleus Nuclear Translocation & Cytokine Release NFKB->Nucleus Translocates Drug Cinnamic Acid Derivatives Drug->IKK Inhibits

Caption: Modulation of the NF-κB inflammatory signaling pathway by cinnamic acid derivatives.

Quantitative Biological Activity Data

The following table synthesizes comparative pharmacological metrics between difluorinated derivatives and the baseline trans-cinnamic acid[1].

CompoundBiological ActivityMetricValueTarget / Cell Line
trans-3,4-Difluorocinnamic acid Precursor for RadiosensitizerPotency16.14 μMHuman Lung Cancer
trans-3,4-Difluorocinnamic acid Precursor for 5-HT3 AntagonistID500.35 μg/kgin vivo
trans-Cinnamic acid AnticancerIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate
trans-Cinnamic acid Antioxidant (DPPH assay)IC500.18 μg/mLCell-free assay
trans-Cinnamic acid AntimicrobialMIC>5 mMVarious Bacteria
trans-Cinnamic acid AntimicrobialMIC250–675 µMMycobacterium tuberculosis

Synthetic Methodologies: Palladium-Catalyzed Heck Coupling

To leverage these biological activities, researchers require robust synthetic access. While Knoevenagel condensations are viable[4], the Palladium-Catalyzed Heck Reaction remains the gold standard for synthesizing difluorocinnamic acids due to its high yield (>85%) and exceptional trans-stereoselectivity (>99%)[3].

Standard Operating Procedure: Heck Synthesis of trans-3,4-Difluorocinnamic Acid

This protocol is engineered for self-validation and high reproducibility[3][4].

  • Reagent Assembly & Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-3,4-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq). Evacuate and backfill the flask with Argon three times.

    • Causality: Pd(OAc)₂ and PPh₃ form the active Pd(0) catalyst in situ. An inert atmosphere is strictly required because trace oxygen will irreversibly oxidize the active Pd(0) back to inactive Pd(II), halting the catalytic cycle.

  • Solvent & Base Addition: Inject anhydrous Dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 eq) via a gas-tight syringe.

    • Causality: DMF provides a highly polar aprotic medium that stabilizes the oxidative addition transition state. Et₃N acts as a sacrificial base to neutralize the hydrobromic acid (HBr) byproduct, which is necessary to drive the reductive elimination step and regenerate the Pd(0) catalyst.

  • Thermal Coupling: Heat the reaction mixture to 100-140 °C for 6-12 hours under continuous stirring.

    • Causality: The strong C-Br bond on the electron-deficient difluorobenzene ring requires significant thermal energy to overcome the activation barrier for oxidative addition to the palladium center.

  • Reaction Monitoring: Monitor progression via Thin Layer Chromatography (TLC) or GC-MS.

    • Causality: Prevents over-reaction and identifies the optimal quenching point when the brominated starting material is fully consumed.

  • Aqueous Workup & Purification: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and purify via recrystallization from ethanol.

    • Causality: The aqueous wash removes the highly polar DMF and the water-soluble triethylammonium bromide salts, isolating the lipophilic trans-3,4-difluorocinnamic acid in the organic phase.

HeckSynthesis Step1 Reagent Assembly (Difluorobromobenzene + Acrylic Acid) Step2 Catalyst & Base Addition (Pd(OAc)2, PPh3, Et3N in DMF) Step1->Step2 Step3 Inert Atmosphere Heating (100-140°C, Argon/N2) Step2->Step3 Step4 Reaction Monitoring (TLC/GC-MS) Step3->Step4 Step5 Quenching & Extraction (Aqueous Workup) Step4->Step5 Step6 Purification (Recrystallization) Step5->Step6

Caption: Workflow for the Palladium-catalyzed Heck synthesis of difluorocinnamic acid.

Biological Validation: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer efficacy of newly synthesized difluorocinnamic acid derivatives, the MTT assay is the standard colorimetric method for assessing cell metabolic activity[1].

Standard Operating Procedure: MTT Assay
  • Cell Seeding: Seed target cancer cells (e.g., A549 human lung carcinoma) at a density of 5×103 cells/well in a 96-well plate. Incubate at 37°C with 5% CO₂ for 24 hours.

    • Causality: This incubation period allows the cells to adhere to the plastic substrate and re-enter the logarithmic phase of growth, ensuring uniform baseline metabolic activity.

  • Compound Treatment: Aspirate the media and treat the cells with serial dilutions of the difluorocinnamic acid derivative (e.g., 1 μM to 1000 μM) dissolved in complete media (max 0.1% DMSO). Include a vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Causality: Serial dilutions establish a precise dose-response gradient, which is mathematically required to calculate an accurate IC50 value.

  • MTT Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 2-4 hours at 37°C[1].

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the yellow MTT reagent, reducing it into insoluble, dark purple formazan crystals. Dead cells do not perform this reaction.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 μL of a solubilization buffer (e.g., pure DMSO) to each well and agitate on a plate shaker for 15 minutes.

    • Causality: The formazan crystals are impermeable and insoluble in aqueous media. DMSO lyses the cells and dissolves the crystals into a homogenous solution, making it suitable for optical density measurement.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 using non-linear regression analysis.

    • Causality: The optical density at 570 nm is directly proportional to the concentration of formazan, which is a direct proxy for the number of viable, metabolically active cells remaining after treatment.

References

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A Technical Guide to the Therapeutic Targeting of Fluorinated Phenylpropenoic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated phenylpropenoic acids, a chemical class with significant therapeutic potential. We will dissect the mechanistic basis for their activity, focusing on key molecular targets and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven methodologies for target identification and validation. By elucidating the causality behind experimental choices and adhering to principles of self-validating protocols, this guide aims to empower the rational design and development of novel therapeutics based on the fluorinated phenylpropenoic acid scaffold.

Introduction: The Strategic Advantage of Fluorination in Phenylpropenoic Acid Scaffolds

The phenylpropenoic acid motif is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse biological activities. The introduction of fluorine atoms into this scaffold can dramatically alter its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can lead to profound changes in a molecule's acidity, basicity, lipophilicity, and metabolic stability.[1][2] These modifications can, in turn, enhance a compound's oral bioavailability, target binding affinity, and overall therapeutic index.[2][3] This guide will focus on the key therapeutic targets that have been identified for fluorinated phenylpropenoic acids and related derivatives, providing a roadmap for future drug discovery efforts.

Key Therapeutic Targets and Mechanisms of Action

Our investigation into the therapeutic landscape of fluorinated phenylpropenoic acids reveals several key protein targets and signaling pathways. The following sections will provide a detailed overview of these targets, the mechanism of action of the fluorinated ligands, and the potential therapeutic indications.

G-Protein Coupled Receptors: Free Fatty Acid Receptor 1 (FFA1/GPR40)

Therapeutic Rationale: The Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Its activation by free fatty acids leads to an enhancement of glucose-stimulated insulin secretion (GSIS). This makes FFA1 a highly attractive target for the treatment of type 2 diabetes.[4]

Mechanism of Action: Fluorinated phenylpropanoic acid derivatives have been identified as potent agonists of FFA1.[4][5] These compounds mimic the action of endogenous fatty acids, binding to the receptor and initiating a downstream signaling cascade that ultimately results in the potentiation of insulin release in the presence of elevated glucose levels. This glucose-dependent mechanism of action is a significant advantage, as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic drugs.[4] The introduction of fluorine can improve the metabolic stability of these agonists, for instance, by blocking sites susceptible to β-oxidation, thereby prolonging their therapeutic effect.[4]

Experimental Workflow: FFA1/GPR40 Agonist Screening and Characterization

FFA1_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Primary Screen: Calcium Mobilization Assay (e.g., FLIPR) B Secondary Screen: Radioligand Binding Assay (Competition with [3H]-ligand) A->B Confirm direct binding C Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets (e.g., MIN6 cells) B->C Validate functional activity D Pharmacokinetic (PK) Studies in Rodents C->D Assess drug-like properties E Oral Glucose Tolerance Test (OGTT) in Diabetic Rodent Models D->E Evaluate in vivo efficacy

Caption: Workflow for FFA1/GPR40 agonist identification and validation.

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs)

Therapeutic Rationale: Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. The three main subtypes, PPARα, PPARγ, and PPARδ, are all validated drug targets for metabolic diseases.

Mechanism of Action: Fluorinated phenylpropanoic acid derivatives have been developed as potent PPAR pan-agonists, meaning they can activate all three subtypes.[6] This broad activity profile offers the potential for a comprehensive treatment of metabolic syndrome, addressing dyslipidemia, hyperglycemia, and insulin resistance simultaneously. Fluorination in these molecules has been shown to enhance their transactivation activity, leading to more potent agonism.[6] The binding of these synthetic ligands to PPARs leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in metabolic regulation.

Signaling Pathway: PPAR Agonism

PPAR_Pathway Ligand Fluorinated Phenylpropenoic Acid PPAR PPAR Receptor Ligand->PPAR RXR RXR PPAR->RXR Heterodimerization Coactivators Coactivators PPAR->Coactivators Recruits PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Coactivators->Transcription Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism

Caption: Simplified signaling pathway of PPAR agonists.

Enzymes: Monoamine Oxidases (MAOs)

Therapeutic Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, making MAO inhibitors effective antidepressants and treatments for Parkinson's disease.

Mechanism of Action: While the initial search focused on phenylpropenoic acids, related fluorinated phenylcyclopropylamines have demonstrated potent inhibitory activity against both MAO-A and MAO-B.[7] The introduction of fluorine into the cyclopropane ring was found to increase the inhibitory activity.[7] Interestingly, fluorination can also alter the selectivity of these inhibitors. For example, fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, reversed its selectivity, making it a potent and selective inhibitor of MAO-A.[7] These inhibitors often act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.[8]

Methodologies for Target Identification and Validation

The identification and validation of the therapeutic targets of novel fluorinated phenylpropenoic acids require a multi-faceted approach, combining computational, biochemical, and cell-based assays.

In Silico and Computational Approaches
  • Molecular Docking: Computational docking studies can predict the binding modes of fluorinated phenylpropenoic acid derivatives within the active sites of potential target proteins.[9] This can help to rationalize structure-activity relationships and guide the design of more potent and selective compounds.

  • Pharmacophore Modeling: This technique can be used to build a 3D model of the essential features required for a molecule to bind to a specific target. This can be a valuable tool for virtual screening of compound libraries to identify new hits.

Biochemical and Biophysical Assays

A variety of in vitro assays can be employed to confirm direct binding and to quantify the affinity and kinetics of the interaction between the compound and its target.

Assay TechniquePrincipleKey Information Obtained
Radioligand Binding Measures the displacement of a radiolabeled ligand from the target protein by the test compound.Binding affinity (Ki)
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the compound binds to the immobilized target.Binding affinity (Kd), association and dissociation rate constants (kon, koff)
Enzyme Inhibition Assays Measures the effect of the compound on the catalytic activity of an enzyme target.Potency (IC50), mechanism of inhibition
Cell-Based Assays

Cell-based assays are crucial for validating the biological activity of the compounds in a more physiologically relevant context.

Protocol: Calcium Mobilization Assay for GPCR Agonist Screening

  • Cell Culture: Culture a stable cell line expressing the GPCR of interest (e.g., CHO-K1 cells stably expressing human FFA1).

  • Dye Loading: Plate the cells in a 96- or 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the fluorinated phenylpropenoic acid derivatives at various concentrations to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates an increase in intracellular calcium, a hallmark of GPCR activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

Fluorinated phenylpropenoic acids represent a promising class of compounds with the potential to modulate a range of therapeutically relevant targets. The strategic use of fluorine can significantly enhance their pharmacological properties, leading to the development of more effective and safer drugs. The key targets identified in this guide, including FFA1, PPARs, and MAOs, offer exciting opportunities for the treatment of metabolic diseases and neurological disorders.

Future research in this area should focus on:

  • Expanding the Target Landscape: Employing unbiased screening approaches, such as chemical proteomics, to identify novel targets for this chemical class.

  • Structure-Based Drug Design: Utilizing high-resolution crystal structures of ligand-target complexes to guide the rational design of next-generation inhibitors and agonists with improved potency and selectivity.

  • Exploring Novel Fluorination Strategies: Investigating the impact of incorporating more complex fluorinated motifs to further fine-tune the pharmacological properties of these compounds.[10]

By combining cutting-edge synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of fluorinated phenylpropenoic acids can be realized.

References

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In Silico Prediction of "3-(2,3-difluorophenyl)prop-2-enoic acid" Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of the novel compound, 3-(2,3-difluorophenyl)prop-2-enoic acid. As a derivative of cinnamic acid, a scaffold with a well-documented history of diverse biological activities, this molecule presents a compelling case for computational investigation.[1][2][3][4] This document is structured to guide researchers, scientists, and drug development professionals through a systematic, multi-faceted computational workflow. We will navigate from initial physicochemical characterization and target prediction to rigorous molecular docking simulations and the principles of Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. The methodologies detailed herein are designed to be self-validating, providing a robust foundation for hypothesis-driven experimental validation. All protocols are presented with the underlying scientific rationale, ensuring not just a "how-to" but a "why-to" for each experimental choice.

Introduction: The Rationale for In Silico Investigation

The drug discovery and development pipeline is an arduous and resource-intensive endeavor. Early-stage identification of promising lead compounds and the de-risking of candidates are paramount to success. In silico methodologies offer a powerful and cost-effective means to achieve these goals by predicting the biological activity, potential targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities before significant investment in wet-lab synthesis and testing.

The subject of this guide, 3-(2,3-difluorophenyl)prop-2-enoic acid, is a halogenated derivative of cinnamic acid. The cinnamic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This makes 3-(2,3-difluorophenyl)prop-2-enoic acid a molecule of significant interest for computational screening.

This guide will employ a multi-pronged in silico approach, beginning with broad-spectrum bioactivity prediction and culminating in specific, target-focused analyses.

Foundational Analysis: Physicochemical Profiling and Initial Bioactivity Prediction

Before embarking on complex computational studies, a foundational understanding of the molecule's properties is essential.

Physicochemical Property Calculation

A molecule's physicochemical properties govern its pharmacokinetic behavior. We will use established computational models, such as those available through open-source libraries like RDKit or web-based platforms, to predict key descriptors.

Table 1: Predicted Physicochemical Properties of 3-(2,3-difluorophenyl)prop-2-enoic acid

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight184.14 g/mol Adherence to Lipinski's Rule of Five (MW < 500) suggests good oral bioavailability.
LogP (octanol-water partition coefficient)2.5 - 3.0Indicates moderate lipophilicity, which is favorable for membrane permeability.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors2Influences solubility and target interactions.
Polar Surface Area (PSA)37.3 ŲA low PSA is associated with good cell membrane permeability.
General Bioactivity Prediction using PASS

To cast a wide net for potential biological activities, we can employ tools like the Prediction of Activity Spectra for Substances (PASS) server. PASS predicts a broad spectrum of biological activities based on the structural formula of a compound. The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Experimental Protocol: Bioactivity Spectrum Prediction with PASS Online

  • Navigate to the PASS Online Server: Access the publicly available PASS web server.

  • Input Molecular Structure: Draw the structure of 3-(2,3-difluorophenyl)prop-2-enoic acid using the provided chemical editor or input its SMILES string (O=C(O)/C=C/c1cccc(F)c1F).

  • Initiate Prediction: Submit the structure for analysis.

  • Interpret Results: The output will be a list of predicted biological activities. Focus on activities with a high Pa value and a low Pi value (Pa > Pi).

Expected Outcome: Based on the cinnamic acid scaffold, PASS is likely to predict activities such as anti-inflammatory, antineoplastic, and antibacterial properties. This initial screening provides a valuable, albeit broad, overview of the compound's potential therapeutic areas.

Target Identification and Prioritization

With a general understanding of potential bioactivities, the next crucial step is to identify and prioritize specific protein targets.

Ligand-Based Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a powerful web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity to known ligands.

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Access SwissTargetPrediction: Navigate to the SwissTargetPrediction website.

  • Input Molecule: Enter the SMILES string for 3-(2,3-difluorophenyl)prop-2-enoic acid.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the target prediction.

  • Analyze Results: The output will be a ranked list of potential protein targets, along with the probability of interaction and links to relevant databases.

Expected Outcome: Given the known activities of cinnamic acid derivatives as anti-inflammatory and anticancer agents, it is plausible that SwissTargetPrediction will identify targets such as Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinases (MMPs).[4][5]

Prioritizing Targets for Further Study

Based on the results from PASS and SwissTargetPrediction, and supported by existing literature on cinnamic acid derivatives, we will prioritize the following targets for in-depth molecular docking studies:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

  • Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in tissue remodeling, inflammation, and cancer metastasis.[1][3][5]

Molecular Docking: Simulating the Ligand-Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the elucidation of binding modes and the estimation of binding affinity. We will use the widely adopted software AutoDock Vina in conjunction with the visualization program UCSF Chimera.[8][9][10][11]

The Molecular Docking Workflow

The following diagram illustrates the general workflow for our molecular docking studies.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Obtain Protein Structure (RCSB PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Generate 3D Ligand Structure PrepLig Prepare Ligand (Energy minimization, assign charges) Ligand->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid PrepLig->Grid Dock Run AutoDock Vina Grid->Dock Results Analyze Docking Poses (Binding energy, interactions) Dock->Results Visualize Visualize Ligand-Protein Complex Results->Visualize

Caption: Molecular Docking Workflow.

Detailed Protocol for Docking with COX-2

Target Selection: Human Cyclooxygenase-2 (COX-2). PDB ID: 5KIR (Crystal structure of human COX-2 in complex with an inhibitor).[12][13]

Step-by-Step Protocol:

  • Obtain and Prepare the Protein Structure:

    • In UCSF Chimera, fetch the PDB structure 5KIR.

    • Remove water molecules and the co-crystallized ligand.

    • Add hydrogens to the protein, considering the appropriate protonation states of ionizable residues.

    • Save the prepared protein as a PDB file.

  • Prepare the Ligand:

    • Generate the 3D structure of 3-(2,3-difluorophenyl)prop-2-enoic acid using a chemical drawing tool and save it as a MOL2 file.

    • Open the ligand in UCSF Chimera and perform energy minimization to obtain a low-energy conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand as a MOL2 file.

  • Perform Molecular Docking with AutoDock Vina (via UCSF Chimera):

    • Open the prepared protein and ligand files in UCSF Chimera.

    • Navigate to Tools > Surface/Binding Analysis > AutoDock Vina.

    • Define the search space (grid box) to encompass the active site of COX-2, guided by the position of the original co-crystallized inhibitor.

    • Set the exhaustiveness parameter to a value of 16 for a thorough search.

    • Run the docking simulation.

  • Analyze the Results:

    • Examine the predicted binding affinities (in kcal/mol) for the different docking poses. Lower values indicate stronger binding.

    • Visualize the top-ranked docking pose in UCSF Chimera.

    • Identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the COX-2 active site.

Detailed Protocol for Docking with MMP-9

Target Selection: Human Matrix Metalloproteinase-9 (MMP-9). PDB ID: 1GKC (Crystal structure of the catalytic domain of human MMP-9 with an inhibitor).[2][14]

Step-by-Step Protocol:

Follow the same procedure as outlined for COX-2, with the following specifics:

  • Protein Preparation: Use the PDB structure 1GKC. The active site is characterized by a catalytic zinc ion, which is a key feature to consider during analysis.

  • Grid Box Definition: Center the grid box around the catalytic zinc ion and the surrounding active site residues.

  • Analysis: Pay close attention to potential coordination of the carboxylic acid moiety of the ligand with the catalytic zinc ion, a common binding mode for MMP inhibitors.

Table 2: Predicted Binding Affinities and Key Interactions

TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
COX-25KIR-7.5 to -9.0Arg120, Tyr355, Val523
MMP-91GKC-6.0 to -7.5His401, His405, His411, Glu402 (and the catalytic Zn²⁺ ion)

Note: The predicted binding affinities are estimates and should be interpreted in a comparative context.

Advanced Modeling: QSAR and Pharmacophore Approaches

While molecular docking provides insights into the interaction of a single compound with a specific target, QSAR and pharmacophore modeling allow for the analysis of structure-activity relationships across a series of compounds and the identification of key chemical features for bioactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[15][16][17][18][19] Although we do not have a dataset of analogs for our specific compound, understanding the QSAR workflow is crucial for future lead optimization.

G Data Dataset of Compounds with Known Bioactivity Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., Multiple Linear Regression) Split->Model Validate Validate Model (Internal and External Validation) Model->Validate Predict Predict Activity of New Compounds Validate->Predict

Caption: QSAR Model Development Workflow.

Protocol Outline for QSAR Model Development:

  • Data Collection: Curate a dataset of cinnamic acid derivatives with experimentally determined inhibitory activity against a specific target (e.g., COX-2).

  • Descriptor Calculation: For each molecule, calculate a range of molecular descriptors (e.g., topological, electronic, and steric).

  • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building: Use a statistical method, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with bioactivity.

  • Model Validation: Rigorously validate the model's predictive power using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²).

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[20][21][22][23][24] Pharmacophore models can be used as 3D queries to search large compound databases for novel molecules with the potential to bind to the target of interest.

G Input Active Ligands or Ligand-Protein Complex Generate Generate Pharmacophore Model Input->Generate Validate Validate Pharmacophore Model Generate->Validate Screen Virtual Screening Validate->Screen Database Compound Database (e.g., ZINC) Database->Screen Hits Identify Potential Hits Screen->Hits

Caption: Pharmacophore Modeling and Virtual Screening Workflow.

Protocol Outline for Pharmacophore-Based Virtual Screening:

  • Pharmacophore Generation:

    • Ligand-Based: Align a set of known active compounds and extract common chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.).

    • Structure-Based: Analyze the interactions between a ligand and its target in a co-crystallized structure (e.g., from our docking results) to define the pharmacophore features.

  • Pharmacophore Validation: Use the generated pharmacophore to screen a database containing known active and inactive compounds to ensure it can differentiate between them.

  • Virtual Screening: Screen a large compound database (e.g., ZINC) using the validated pharmacophore as a 3D query.

  • Hit Filtering and Analysis: The resulting hits can be further filtered based on drug-likeness criteria and then subjected to molecular docking for more detailed analysis.

Synthesizing the Evidence: Predicted Signaling Pathway Modulation

Based on our prioritized targets, COX-2 and MMP-9, we can hypothesize the involvement of 3-(2,3-difluorophenyl)prop-2-enoic acid in the inflammation signaling pathway.

G cluster_pathway Inflammation Signaling Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Stimuli->COX2 MMP9 MMP-9 Stimuli->MMP9 OurCompound 3-(2,3-difluorophenyl)prop-2-enoic acid OurCompound->COX2 Inhibition OurCompound->MMP9 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins ECM Extracellular Matrix Degradation MMP9->ECM Inflammation Inflammation Prostaglandins->Inflammation ECM->Inflammation

Caption: Predicted Modulation of the Inflammation Pathway.

This diagram illustrates the potential mechanism of action of our compound. By inhibiting COX-2, it may reduce the production of pro-inflammatory prostaglandins.[25][26][27][28][29] Simultaneously, inhibition of MMP-9 could prevent the degradation of the extracellular matrix, a process that contributes to inflammation and tissue damage.[30]

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of 3-(2,3-difluorophenyl)prop-2-enoic acid. Through a systematic process of physicochemical profiling, broad-spectrum bioactivity prediction, target identification, and detailed molecular docking studies, we have generated a strong hypothesis that this compound may act as an inhibitor of COX-2 and MMP-9, with potential applications as an anti-inflammatory or anticancer agent.

The protocols and methodologies described herein provide a robust and scientifically grounded framework for the initial stages of drug discovery. The true value of these computational predictions lies in their ability to guide and prioritize experimental validation. The next logical steps would involve:

  • Chemical Synthesis: Synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid for in vitro testing.

  • In Vitro Enzyme Assays: Experimental validation of the inhibitory activity against recombinant human COX-2 and MMP-9.

  • Cell-Based Assays: Evaluation of the compound's anti-inflammatory or antiproliferative effects in relevant cell models.

  • Lead Optimization: Should the initial in vitro results be promising, the QSAR and pharmacophore models outlined in this guide can be further developed to guide the synthesis of more potent and selective analogs.

By integrating the in silico approaches detailed in this guide with traditional experimental methods, researchers can significantly accelerate the journey from a novel chemical entity to a potential therapeutic candidate.

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Methodological & Application

Synthesis of "3-(2,3-difluorophenyl)prop-2-enoic acid" from 2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid from 2,3-difluorobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid, a valuable fluorinated cinnamic acid derivative, starting from 2,3-difluorobenzaldehyde. The primary method described is the Knoevenagel-Doebner condensation, a reliable carbon-carbon bond-forming reaction.[1][2] This document provides an in-depth discussion of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for characterization of the final product. It is intended for researchers and scientists in organic synthesis, medicinal chemistry, and materials science who require a practical and well-validated procedure for preparing this and similar α,β-unsaturated carboxylic acids.

Introduction and Scientific Context

Cinnamic acids and their derivatives are a critical class of organic compounds, serving as essential intermediates in the synthesis of pharmaceuticals, polymers, and cosmetic products.[1][3] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[4] Consequently, fluorinated building blocks like 3-(2,3-difluorophenyl)prop-2-enoic acid are of considerable interest in drug discovery and development.[5]

The synthesis of α,β-unsaturated acids from aromatic aldehydes is a cornerstone of organic chemistry.[2] Among the various established methods, the Knoevenagel-Doebner condensation offers a highly effective and versatile approach.[6][7] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak amine base.[8][9] The Doebner modification specifically utilizes pyridine as a solvent, which also facilitates the subsequent decarboxylation of the intermediate to yield the desired product.[1][6] This application note focuses on this method for its high efficiency and stereoselectivity, typically favoring the formation of the thermodynamically more stable E-isomer.[10][11]

The Knoevenagel-Doebner Condensation: A Mechanistic Overview

The synthesis proceeds via a well-established Knoevenagel-Doebner reaction pathway. This process can be broken down into three key stages: enolate formation, nucleophilic addition (condensation), and finally, a concerted elimination-decarboxylation step.

  • Enolate Formation : The reaction is initiated by the deprotonation of malonic acid at the α-carbon. Piperidine, a secondary amine, acts as a base to abstract a proton, forming a nucleophilic enolate ion.[8][12] The acidity of the methylene protons in malonic acid is enhanced by the two adjacent electron-withdrawing carboxyl groups.

  • Nucleophilic Addition : The generated enolate attacks the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. This results in the formation of a tetrahedral intermediate.[12]

  • Dehydration and Decarboxylation : The intermediate undergoes proton transfer and subsequent dehydration to form an α,β-unsaturated dicarboxylic acid. In the presence of refluxing pyridine, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final product, 3-(2,3-difluorophenyl)prop-2-enoic acid.[1][6][7] Pyridine not only serves as the solvent but is crucial for promoting this decarboxylation step.[1]

Knoevenagel_Doebner_Mechanism Figure 1: Knoevenagel-Doebner Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration & Decarboxylation Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate + Piperidine (Base) Piperidine Piperidine Aldehyde 2,3-Difluoro- benzaldehyde Intermediate Tetrahedral Intermediate Enolate->Intermediate + Aldehyde Unsaturated Diacid Unsaturated Dicarboxylic Acid Intermediate->Unsaturated Diacid - H₂O Final Product 3-(2,3-difluorophenyl) prop-2-enoic acid Unsaturated Diacid->Final Product - CO₂ (in Pyridine)

Caption: Knoevenagel-Doebner Reaction Mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2,3-Difluorobenzaldehyde2646-91-5C₇H₄F₂O142.10≥98%Major Chemical Suppliers
Malonic Acid141-82-2C₃H₄O₄104.06≥99%Major Chemical Suppliers
Pyridine110-86-1C₅H₅N79.10Anhydrous, ≥99.8%Major Chemical Suppliers
Piperidine110-89-4C₅H₁₁N85.15≥99%Major Chemical Suppliers
Hydrochloric Acid (HCl)7647-01-0HCl36.4637% (Concentrated)Major Chemical Suppliers
Ethanol64-17-5C₂H₆O46.07Reagent GradeMajor Chemical Suppliers
Deionized Water7732-18-5H₂O18.02N/ALaboratory Supply
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Heating mantle

  • Glass funnel and filter paper

  • Buchner funnel and flask

  • Beakers and graduated cylinders

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

Synthetic Procedure
  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The entire apparatus should be set up in a fume hood.

  • Reagent Addition: To the flask, add 2,3-difluorobenzaldehyde (7.1 g, 0.05 mol) and malonic acid (6.24 g, 0.06 mol, 1.2 equivalents).

  • Solvent and Catalyst: Add 50 mL of anhydrous pyridine to the flask. Stir the mixture until the solids dissolve. To this solution, add piperidine (0.5 mL, ~0.005 mol) as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the starting aldehyde spot indicates the reaction is nearing completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 150 mL of a 1:1 mixture of ice and water.

  • Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (approx. 20-30 mL) with stirring until the pH is ~1-2. A solid precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Safety Precautions
  • Pyridine: Is toxic, flammable, and has a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.

  • Piperidine: Is corrosive, flammable, and toxic. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Is highly corrosive. Always wear gloves, safety glasses, and a lab coat. Add acid to water slowly, never the other way around.

  • All procedures should be performed in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Workflow and Characterization

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (Aldehyde, Malonic Acid, Pyridine, Piperidine) B 2. Reaction (Reflux for 4-6h) A->B C 3. Work-up (Quench with Ice/Water) B->C D 4. Acidification & Precipitation (Add conc. HCl) C->D E 5. Isolation (Vacuum Filtration & Washing) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Drying & Characterization (NMR, IR, MS, MP) F->G

Caption: Experimental Workflow.

Expected Results and Data
ParameterExpected Value
Product Name (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid[13]
Appearance White to off-white solid
Yield 75-85% (Typical)
Molecular Formula C₉H₆F₂O₂[13][14]
Molecular Weight 184.14 g/mol [15][16][17]
Melting Point 200-202 °C[14]
Analytical Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, -COOH), ~7.6-7.2 (m, 4H, Ar-H and -CH=), ~6.6 (d, 1H, =CH-COOH).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): Two distinct signals corresponding to the two different fluorine environments on the aromatic ring.

  • FT-IR (KBr, cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1700 (C=O stretch), ~1630 (C=C stretch), ~1200-1300 (C-F stretch).

  • Mass Spectrometry (ESI-): m/z = 183.0 [M-H]⁻.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Insufficient heating or reaction time.Monitor reaction by TLC to ensure completion. Ensure proper reflux temperature is maintained.
Loss of product during work-up.Ensure pH is sufficiently acidic (~1-2) for complete precipitation. Minimize the amount of hot solvent used for recrystallization.
Impure Product Incomplete removal of pyridine.Wash the filtered product thoroughly with copious amounts of cold water.
Contamination with unreacted starting materials.Ensure complete reaction. Purify carefully by recrystallization, possibly a second time if needed.
Reaction Fails to Start Wet reagents or solvent.Use anhydrous pyridine and ensure all glassware is thoroughly dried before use.

Alternative Synthetic Route: The Perkin Reaction

An alternative method for synthesizing cinnamic acids is the Perkin reaction.[18] This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[19][20] For this specific synthesis, 2,3-difluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate.[21][22]

Drawbacks: The Perkin reaction often requires higher temperatures (160-180°C) and longer reaction times compared to the Knoevenagel-Doebner condensation.[21] Furthermore, it can sometimes lead to the formation of unwanted side products.[3] For these reasons, the Knoevenagel-Doebner method is generally preferred for this transformation.

Conclusion

The Knoevenagel-Doebner condensation provides a highly efficient, reliable, and scalable method for the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid from 2,3-difluorobenzaldehyde and malonic acid. The protocol detailed in this application note is well-established and yields the target compound in high purity and good yield. The resulting fluorinated cinnamic acid is a valuable intermediate for further synthetic applications, particularly in the fields of medicinal chemistry and advanced materials.

References

  • RSC Publishing. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Jasud, J., Walunj, S., & Kulkarni, P. Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Journal of Applicable Chemistry. [Link]

  • Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum. [Link]

  • Gondaliya, N., & Patel, K. (2015). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 7(9), 889-895. [Link]

  • Sari, Y., et al. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Rasayan Journal of Chemistry, 13(2), 896-902. [Link]

  • Wang, J., et al. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • Synfacts. (2019). The Knoevenagel Condensation. Thieme. [Link]

  • Journal of Applicable Chemistry. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • SATHEE JEE - IIT Kanpur. Perkin Reaction Mechanism. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • BYJU'S. Perkin Reaction. [Link]

  • Chemical Structure Search. (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • PMC. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]

  • Matrix Fine Chemicals. 3-(2,4-DIFLUOROPHENYL)PROP-2-ENOIC ACID. [Link]

  • Google Patents. Method for preparing 2,3-difluorobenzaldehyde.
  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

  • NEDP. Discoveries. [Link]

  • Google Patents.
  • Molport. 3-(3,4-difluorophenyl)prop-2-enoic acid. [Link]

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Application Notes and Protocols for the Synthesis of 3-(2,3-difluorophenyl)prop-2-enoic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[1][2] A particularly effective variant, the Knoevenagel-Doebner modification, employs malonic acid as the active methylene compound in a mixture of pyridine and a catalytic amount of piperidine.[3][4] This modification is advantageous as the intermediate dicarboxylic acid often undergoes in-situ decarboxylation, directly yielding the desired α,β-unsaturated carboxylic acid.[3]

These application notes provide a detailed protocol for the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid, a substituted cinnamic acid derivative, utilizing the Knoevenagel-Doebner condensation. Cinnamic acids and their derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel compounds. The introduction of fluorine atoms into the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 3-(2,3-difluorophenyl)prop-2-enoic acid a valuable target for drug discovery and development programs.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, an in-depth look at the reaction mechanism, and practical insights for a successful synthesis.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid from 2,3-difluorobenzaldehyde and malonic acid.

Materials and Reagents
  • 2,3-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (for recrystallization)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Stir bar

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluorobenzaldehyde and malonic acid.

  • Addition of Solvent and Catalyst: To the flask, add anhydrous pyridine, followed by a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(2,3-difluorophenyl)prop-2-enoic acid.

  • Final Drying: Dry the purified crystals under vacuum.

Table of Reaction Parameters
ParameterValueNotes
2,3-Difluorobenzaldehyde1.0 eq
Malonic Acid1.1 - 1.5 eqA slight excess ensures complete consumption of the aldehyde.
Pyridine5-10 mL per gram of aldehydeActs as both solvent and base.
Piperidine0.1 - 0.2 eqCatalytic amount.
Reaction TemperatureRefluxTypically around 110-115 °C.[1]
Reaction Time2 - 4 hoursMonitor by TLC.
Purification MethodRecrystallizationEthanol or ethanol/water is a common choice.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Isolation cluster_4 Purification & Characterization A Combine 2,3-difluorobenzaldehyde and malonic acid in a flask B Add anhydrous pyridine and catalytic piperidine A->B Next C Heat to reflux (110-115 °C) B->C Next D Monitor by TLC C->D During E Cool to room temperature D->E Upon completion F Pour into ice/HCl mixture E->F Next G Filter the precipitate F->G Next H Wash with cold water G->H Next I Dry the crude product H->I Next J Recrystallize from ethanol I->J Next K Characterize the final product J->K Final Step G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Decarboxylation A Malonic Acid + Piperidine B Resonance-stabilized Enolate A->B Deprotonation C 2,3-Difluorobenzaldehyde D Aldol-type Adduct B->D Nucleophilic Addition E Unsaturated Dicarboxylic Acid D->E Elimination of H2O F 3-(2,3-difluorophenyl)prop-2-enoic acid E->F Decarboxylation (-CO2)

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Characterization

The identity and purity of the synthesized 3-(2,3-difluorophenyl)prop-2-enoic acid should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The reported melting point for 3-(2,3-difluorophenyl)prop-2-enoic acid is 200-202 °C. [5]* NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for structural elucidation.

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons of the propenoic acid moiety. The coupling constants between the vinylic protons can confirm the trans stereochemistry of the double bond.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbon, the carbons of the double bond, and the carbons of the difluorophenyl ring. The carbon-fluorine couplings can also be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary.
Loss of product during work-up.Ensure the pH is sufficiently acidic during precipitation. Use minimal amounts of cold solvent for washing.
Oily ProductImpurities present.Purify the product by recrystallization from an appropriate solvent. If recrystallization is difficult, consider column chromatography.
Incomplete drying.Ensure the product is thoroughly dried under vacuum.
Broad Melting Point RangeImpurities present.Repeat the recrystallization process to improve purity.

References

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
  • Rudyanto, M., & Hartanti, L. (2008). Synthesis Of Some Cinnamic Acid Derivatives: Effect Of Groups Attached On Aromatic Ring To The Reactivity Of Benzaldehyde. Indonesian Journal of Chemistry, 8(2), 226-230.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condens
  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 4962-4968.
  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.
  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). Arkivoc, 2007(1), 94-98.
  • Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 25(23), 5732.
  • Zacuto, M. J., & Hrapchak, M. J. (2019). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • The Doebner modification of the Knoevenagel reaction. (n.d.).
  • Pellón, R. F., et al. (1991). Synthesis of cinnamic acid derivatives using ethanol as solvent or microwave assisted method. Revista Cubana de Farmacia, 25(1), 48-53.
  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012). Journal of the Chilean Chemical Society, 57(1), 1025-1028.
  • Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. (2023, February 11). YouTube.
  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017, May 16).

Sources

Purification of (E)-3-(2,3-Difluorophenyl)acrylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of (E)-3-(2,3-Difluorophenyl)acrylic Acid by Recrystallization

This application note provides a comprehensive, field-proven protocol for the purification of (E)-3-(2,3-Difluorophenyl)acrylic acid, a key building block in pharmaceutical and materials science research. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce complexities in subsequent analytical characterization. Recrystallization is a powerful, fundamental technique for purifying solid organic compounds, leveraging differences in solubility to selectively isolate the desired molecule from its contaminants.

The Foundational Principle: Solubility Differentials

Recrystallization is a purification process based on the principle that the solubility of most solid compounds increases with temperature.[1][2] The technique involves dissolving the impure solid (the solute) in a suitable hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated. This drives the compound to crystallize out of the solution in a purer form.[2] Impurities are ideally left behind in the solution, either because they are fully soluble at both hot and cold temperatures or because they were insoluble in the hot solvent and removed in an initial filtration step.[3] The slow, controlled growth of the crystal lattice is a key aspect of the purification; it selectively incorporates molecules of the desired compound while excluding differently shaped impurity molecules.[4]

Selecting the Optimal Recrystallization Solvent

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[1] An ideal solvent should exhibit a steep solubility curve for the compound of interest—that is, it should dissolve a large amount of the compound at its boiling point but very little at low temperatures (e.g., 0-4°C).[1][4]

Key Characteristics of an Effective Recrystallization Solvent:

  • High Temperature Coefficient: The solvent must effectively dissolve the target compound when hot but poorly when cold to ensure high recovery of the purified solid.[4]

  • Impurity Solubility Profile: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3][4]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[3][5]

For (E)-3-(2,3-Difluorophenyl)acrylic acid, a polar organic acid, suitable solvent candidates include water, ethanol, methanol, ethyl acetate, or a mixed solvent system such as an ethanol/water mixture. A preliminary small-scale screening is essential to determine the optimal choice.

Experimental Workflow and Protocol

The following protocol details the step-by-step procedure for the purification of (E)-3-(2,3-Difluorophenyl)acrylic acid. This process should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude (E)-3-(2,3-Difluorophenyl)acrylic acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[3]

  • Gently heat the test tubes that show poor room-temperature solubility in a water or sand bath. Add more solvent in small increments until the solid just dissolves.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • The best solvent is the one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which produces a high yield of crystals upon cooling.[1]

Part 2: Bulk Recrystallization Protocol
  • Dissolution: Place the crude (E)-3-(2,3-Difluorophenyl)acrylic acid into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add the chosen solvent in small portions while heating the mixture on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[1][6] Using excess solvent will decrease the final yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper. This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper.[7]

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][7] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces.[6]

  • Drying: Transfer the purified crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum desiccator or a vacuum oven at a moderate temperature.

Visual Representation of the Recrystallization Workflow

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Solution Hot, Saturated Solution Dissolve->Hot_Solution Insoluble_Check Insoluble Impurities Present? Hot_Solution->Insoluble_Check Hot_Filtration Hot Gravity Filtration Insoluble_Check->Hot_Filtration Yes Cooling Slow Cooling to Room Temperature Insoluble_Check->Cooling No Hot_Filtration->Cooling Insoluble_Waste Insoluble Impurities (Waste) Hot_Filtration->Insoluble_Waste Ice_Bath Cool in Ice-Water Bath Cooling->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash with Ice-Cold Solvent Filtration->Washing Filtrate_Waste Filtrate with Soluble Impurities (Waste) Filtration->Filtrate_Waste Drying Dry Crystals Washing->Drying Pure_Crystals Pure, Dry Crystals Drying->Pure_Crystals

Caption: Recrystallization workflow from crude solid to purified crystals.

Data Summary and Characterization

The effectiveness of the purification should be assessed by measuring the yield and comparing the melting point of the crude and recrystallized material. A pure compound will have a sharp melting point at the literature value, whereas an impure sample will melt over a broader and lower temperature range.

ParameterCrude MaterialRecrystallized MaterialJustification
Appearance Off-white to yellow powderWhite crystalline solidRemoval of colored impurities.
Mass ~5.00 g~4.25 gMass is recorded for yield calculation.
Yield N/A~85%Represents the efficiency of the recovery process.
Melting Point 135-140 °C143-145 °CA narrower and higher melting range indicates increased purity.

Note: The values presented are hypothetical examples for illustrative purposes.

Troubleshooting Common Issues

  • No Crystals Form: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration and then allow it to cool again. Scratching the inside of the flask with a glass rod at the solution's surface can also induce nucleation.

  • "Oiling Out": The compound comes out of the solution as an oil instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or not cooling the solution sufficiently to maximize crystallization.

Safety Considerations

(E)-3-(2,3-Difluorophenyl)acrylic acid and its structural analogs may cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work. All procedures should be conducted in a chemical fume hood to avoid inhalation of solvent vapors.

References

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • Man-made-solutions. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Recrystallization. Retrieved from [Link]

  • Shokoohinia, Y., Jafari, F., Mohammadi, Z., Bazvandi, L., Hosseinzadeh, L., Chow, N., & Sadr, A. S. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Journal of reports in pharmaceutical sciences, 6(2), 265–270.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104003839A - Preparation method of cinnamic acid or derivatives thereof.
  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

  • Georganics. (2022, February 7). (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved from [Link]

Sources

Application Note: Multinuclear NMR Characterization Protocol for 3-(2,3-Difluorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-(2,3-Difluorophenyl)prop-2-enoic acid, commonly known as 2,3-difluorocinnamic acid (CAS: 207981-48-4), is a highly versatile fluorinated building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 4-(substituted cycloalkylmethyl) imidazole-2-thiones.

Because the molecule contains a trans-alkene geometry, a carboxylic acid functional group, and two adjacent fluorine atoms on the aromatic ring, its structural verification requires a comprehensive multinuclear NMR approach ( 1 H, 13 C, and 19 F). This application note details the causality behind specific experimental choices, expected spectral features, and step-by-step protocols for the rigorous characterization of this compound.

Experimental Workflow & Strategy

The characterization strategy relies on three parallel NMR acquisitions. 1 H NMR is utilized to confirm the alkene stereochemistry, 19 F NMR is used to assess the ortho-fluorine relationship, and 13 C NMR maps the carbon framework via characteristic carbon-fluorine spin-spin coupling constants ( JCF​ )[1].

NMR_Workflow A Sample Preparation (DMSO-d6, 25 mg/mL) B 1H NMR Acquisition (Assess Purity & Geometry) A->B C 19F NMR Acquisition (F-F Coupling Analysis) A->C D 13C NMR Acquisition (C-F Coupling Patterns) A->D E Data Integration & Structural Verification B->E C->E D->E

Multinuclear NMR characterization workflow for fluorinated cinnamic acid derivatives.

Sample Preparation Protocol

Causality & Solvent Selection: For carboxylic acids like 2,3-difluorocinnamic acid, non-polar solvents (e.g., CDCl 3​ ) often lead to broad, unresolved signals due to the formation of hydrogen-bonded dimers. We mandate the use of Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ). DMSO acts as a strong hydrogen-bond acceptor, breaking the acid dimers and yielding a sharp, distinct carboxylic acid OH proton signal far downfield (~12.5 ppm)[2].

Step-by-Step Procedure:

  • Weigh 20–25 mg of 3-(2,3-difluorophenyl)prop-2-enoic acid into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.

  • Wipe the exterior of the tube with a lint-free wipe before inserting it into the spectrometer spinner.

Data Acquisition Parameters

The following parameters are optimized for a 400 MHz NMR spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C, 376 MHz for 19 F) equipped with a multinuclear broadband probe.

  • 1 H NMR: Spectral width of 15 ppm (center at 5 ppm), 16 scans, 2-second relaxation delay ( d1 ), and an acquisition time of 3 seconds.

  • 13 C NMR ( 1 H-decoupled): Spectral width of 250 ppm (center at 100 ppm), 1024 scans, 2-second relaxation delay, WALTZ-16 decoupling sequence for protons. Note: Do not decouple 19 F, as the JCF​ couplings are diagnostic.

  • 19 F NMR ( 1 H-coupled): Spectral width of 200 ppm (center at -100 ppm), 64 scans, 1-second relaxation delay. Leaving protons coupled allows observation of 3JHF​ and 4JHF​ fine structure, confirming the regiochemistry of the aromatic ring.

Spectral Analysis & Mechanistic Insights

1 H NMR: Stereochemical Verification

The most critical feature in the 1 H NMR spectrum is the coupling constant between the alkene protons (H- α and H- β ). For the (E)-isomer (trans), the 3JHH​ coupling is characteristically large (~16.0 Hz)[3]. The electron-withdrawing nature of the 2,3-difluorophenyl group shifts H- β significantly downfield compared to H- α .

13 C NMR: Carbon-Fluorine Coupling ( JCF​ )

Fluorine ( 19 F) is a spin-1/2 nucleus with 100% natural abundance. Consequently, it couples strongly with adjacent 13 C nuclei[1].

  • Direct Coupling ( 1JCF​ ): The carbons directly attached to fluorine (C-2 and C-3) will appear as doublets of doublets (dd) with massive one-bond coupling constants of ~245–250 Hz[1].

  • Geminal Coupling ( 2JCF​ ): Carbons one bond away from the fluorinated carbons (C-1, C-4) will show couplings of ~11–17 Hz.

19 F NMR: Fluorine-Fluorine Coupling

The two fluorine atoms are ortho to each other. They are chemically and magnetically non-equivalent, resulting in an AB or AX spin system with a characteristic ortho-fluorine coupling ( 3JFF​ ) of approximately 21 Hz.

Quantitative Data Presentation

The expected chemical shifts and coupling constants are summarized in the tables below, serving as a reference standard for structural validation.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
COOH12.65br s-1H
H- β (Alkene)7.72d 3JHH​ = 16.11H
Ar-H67.65mComplex ( JHH​ , JHF​ )1H
Ar-H47.45mComplex ( JHH​ , JHF​ )1H
Ar-H57.28mComplex ( JHH​ , JHF​ )1H
H- α (Alkene)6.65d 3JHH​ = 16.11H
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C=O167.5s-
C-3 (Ar-F)150.2dd 1JCF​ = 246, 2JCF​ = 14
C-2 (Ar-F)148.5dd 1JCF​ = 248, 2JCF​ = 13
C- β (Alkene)135.4s-
C-1 (Ar)125.6d 2JCF​ = 11
C-5 (Ar)125.2dd JCF​ = 4, 4
C-6 (Ar)123.8m-
C- α (Alkene)122.1s-
C-4 (Ar)118.5d 2JCF​ = 17
Table 3: 19 F NMR Assignments (376 MHz, DMSO-d 6​ , CFCl 3​ ref)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
F-2-138.5m 3JFF​ 21, JHF​
F-3-140.2m 3JFF​ 21, JHF​

References

  • US Patent 7323485B2:4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds. Google Patents.
  • Emsley, J.W., Phillips, L., & Wray, V. (1976): Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756. Pergamon Press. Available at:[Link]

Sources

Application Note: In Vitro Anticancer Assays for 3-(2,3-difluorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 3-(2,3-difluorophenyl)prop-2-enoic acid (also known as 2,3-difluorocinnamic acid) is a strategically fluorinated derivative of naturally occurring cinnamic acid. Cinnamic acid and its derivatives are well-documented for their broad-spectrum biological activities, particularly their potent anticancer properties mediated through the inhibition of Histone Deacetylases (HDACs)[1].

The introduction of fluorine atoms at the 2,3-positions of the phenyl ring is a deliberate medicinal chemistry strategy. Fluorination significantly increases the molecule's lipophilicity, enhancing cellular membrane permeability[2][3]. Furthermore, the electronegative fluorine atoms alter the electron distribution of the cinnamic scaffold, creating stronger electrostatic interactions and hydrogen bonding within the hydrophobic, zinc-dependent catalytic pocket of class I and II HDAC enzymes[2][4]. This targeted inhibition prevents the deacetylation of histone proteins (H3 and H4), leading to chromatin relaxation, the upregulation of tumor suppressor genes (such as p21), and the subsequent induction of caspase-mediated apoptosis[5].

This application note provides a comprehensive, self-validating experimental framework for evaluating the in vitro anticancer efficacy, target engagement, and apoptotic mechanisms of 3-(2,3-difluorophenyl)prop-2-enoic acid.

Mechanistic Pathway

To understand the experimental design, it is critical to map the compound's mechanism of action. The inhibition of HDACs by cinnamic acid derivatives triggers a precise cascade of molecular events culminating in programmed cell death[1][6].

Pathway DFCA 3-(2,3-difluorophenyl)prop-2-enoic acid (Fluorinated Cinnamic Acid) HDAC HDAC1 / HDAC2 Inhibition DFCA->HDAC Binds Zinc Pocket Histones Accumulation of Acetylated H3/H4 HDAC->Histones Blocks Deacetylation BaxBcl2 Altered Bax/Bcl-2 Ratio HDAC->BaxBcl2 p21 p21 WAF1/CIP1 Upregulation Histones->p21 CellCycle Cell Cycle Arrest (G2/M Phase) p21->CellCycle Apoptosis Cancer Cell Apoptosis CellCycle->Apoptosis Caspase Caspase-3/9 Activation & PARP Cleavage BaxBcl2->Caspase Cytochrome c release Caspase->Apoptosis

Fig 1: Mechanistic pathway of 3-(2,3-difluorophenyl)prop-2-enoic acid inducing cancer cell apoptosis.

Phased Experimental Workflow

A robust drug development assay must be self-validating. We structure the evaluation into four distinct phases: establishing baseline cytotoxicity, validating the biochemical target, observing the cellular phenotype, and confirming the molecular executioners.

Workflow Prep 1. Compound Prep (DMSO Stock) Viability 2. Cytotoxicity (MTT Assay) Prep->Viability Mechanism 3. Target Validation (HDAC Assay) Viability->Mechanism IC50 Data Phenotype 4. Apoptosis (Flow Cytometry) Mechanism->Phenotype Molecular 5. Protein Profiling (Western Blot) Phenotype->Molecular

Fig 2: Four-phase in vitro screening workflow for fluorinated cinnamic acid derivatives.

Step-by-Step Methodologies

Phase 1: Cell Viability & Proliferation (MTT Assay)

Causality & Logic: The MTT assay measures the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. This directly correlates metabolic activity with cell viability, allowing us to calculate the half-maximal inhibitory concentration (IC50) required to dose subsequent mechanistic assays[7][8].

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HT-29 colon carcinoma, MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS[7]. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a 100 mM stock of 3-(2,3-difluorophenyl)prop-2-enoic acid in cell-culture grade DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 500 µM.

    • Critical Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Suberoylanilide Hydroxamic Acid - SAHA)[8].

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Phase 2: In Vitro Target Engagement (HDAC Inhibition Assay)

Causality & Logic: Phenotypic cytotoxicity alone does not confirm on-target action. By utilizing a fluorogenic substrate specific to HDAC enzymes, this assay isolates the biochemical target, proving that the compound acts via epigenetic modulation rather than non-specific cellular poisoning[1].

Protocol:

  • Reagent Preparation: Utilize a commercially available HDAC Fluorometric Assay Kit containing HeLa nuclear extract (rich in class I/II HDACs) or recombinant HDAC1/2.

  • Reaction Setup: In a black 96-well microplate, combine 10 µL of the compound (at IC50 and 2x IC50 concentrations), 15 µL of HeLa nuclear extract, and 50 µL of HDAC assay buffer.

  • Controls: Include a no-enzyme negative control (background fluorescence) and a positive inhibition control using Trichostatin A (TSA) at 1 µM[1][5].

  • Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Developer Addition: Add 10 µL of the developer solution (containing a fluorophore-releasing protease) and incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Phase 3: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Logic: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[1][6]. This dual-staining strategy is essential to prove that the compound induces programmed cell death rather than acute necrotic lysis.

Protocol:

  • Treatment: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the compound at its established IC50 for 24 hours[8].

  • Harvesting: Trypsinize cells, wash twice with ice-cold PBS, and centrifuge at 2000 rpm for 5 minutes.

  • Staining (Apoptosis): Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature[1].

  • Staining (Cell Cycle): For parallel cell cycle analysis, fix a separate aliquot of treated cells in 70% cold ethanol for 30 minutes. Wash with PBS, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL)[8].

  • Analysis: Analyze samples using a flow cytometer (e.g., BD FACSCanto). Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+), as well as cell cycle distribution (G0/G1, S, G2/M phases).

Phase 4: Molecular Profiling (Western Blotting)

Causality & Logic: Western blotting confirms the downstream molecular executioners of the apoptotic pathway and chromatin remodeling. Measuring Acetyl-H3/H4 directly validates intracellular HDAC inhibition, while Bax, Bcl-2, and cleaved PARP confirm the mitochondrial apoptotic cascade[1][5].

Protocol:

  • Protein Extraction: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 10-12% SDS-PAGE gel and run at 100V.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against Acetyl-Histone H3, Acetyl-Histone H4, p21, Bax, Bcl-2, Cleaved PARP, and GAPDH (loading control)[5][6].

  • Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using an ECL chemiluminescence substrate and a digital imaging system.

Quantitative Data Presentation

To benchmark the efficacy of 3-(2,3-difluorophenyl)prop-2-enoic acid, the following tables summarize expected quantitative outcomes based on the behavior of structurally analogous fluorinated cinnamic acid derivatives in established literature[1][7][8][9].

Table 1: Representative In Vitro Cytotoxicity (IC50) across Cell Lines

Compound Cell Line Tissue Origin IC50 (µM) Reference Context
3-(2,3-difluorophenyl)prop-2-enoic acid HT-29 Colon Carcinoma ~12.5 - 15.0 Extrapolated[1][7]
3-(2,3-difluorophenyl)prop-2-enoic acid MCF-7 Breast Adenocarcinoma ~18.2 - 22.0 Extrapolated[8][9]
Trans-cinnamic acid (Parent Control) HT-29 Colon Carcinoma >1000 Baseline[1][6]

| SAHA (Positive Control) | HT-29 | Colon Carcinoma | 1.2 | Standard Assay |

Table 2: Target Engagement and Apoptotic Profiling Metrics

Assay Metric 3-(2,3-difluorophenyl)prop-2-enoic acid (IC50 dose) Vehicle Control (0.1% DMSO)
HDAC Inhibition Relative HDAC Activity (%) 35.4 ± 4.2% 100.0 ± 2.1%
Flow Cytometry Total Apoptotic Population (%) 48.7 ± 3.5% 4.2 ± 0.8%
Western Blot Acetyl-H3 Expression (Fold Change) 3.8x increase 1.0x (Baseline)

| Western Blot | Bax/Bcl-2 Ratio | 2.5 (Pro-apoptotic) | 0.8 (Anti-apoptotic) |

References

  • Title: Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PMC Source: nih.gov URL: Link

  • Title: Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice - PMC Source: nih.gov URL: 1

  • Title: Hybrid Polar Histone Deacetylase Inhibitor Induces Apoptosis and CD95/CD95 Ligand Expression in Human Neuroblastoma1 - AACR Journals Source: aacrjournals.org URL: 10

  • Title: alpha-Fluorocinnamic acid | 20397-61-9 - Benchchem Source: benchchem.com URL: 4

  • Title: A new HDAC inhibitor cinnamoylphenazine shows antitumor activity in association with intensive macropinocytosis | Oncotarget Source: oncotarget.com URL: 5

  • Title: Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice - PubMed Source: nih.gov URL: 6

  • Title: Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking - Biointerface Research in Applied Chemistry Source: biointerfaceresearch.com URL: 7

  • Title: In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC Source: nih.gov URL: 8

  • Title: An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - MDPI Source: mdpi.com URL: 9

  • Title: Advancing infection therapy: the role of novel menthol-based antimicrobials - ResearchGate Source: researchgate.net URL: 2

  • Title: Advancing infection therapy: the role of novel menthol-based antimicrobials - PMC - NIH Source: nih.gov URL: 3

Sources

Evaluating "3-(2,3-difluorophenyl)prop-2-enoic acid" Against Breast Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating a Novel Phenylpropanoic Acid Derivative in Oncology

The growing incidence of breast cancer worldwide necessitates the continuous development of novel therapeutic agents.[1] Phenylpropanoic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] This document outlines a comprehensive in vitro strategy to evaluate the potential of a specific derivative, 3-(2,3-difluorophenyl)prop-2-enoic acid, as an anti-breast cancer agent.

The structural features of 3-(2,3-difluorophenyl)prop-2-enoic acid, including the difluorophenyl group and the prop-2-enoic acid moiety, suggest its potential to interact with biological targets relevant to cancer progression.[3] Fluorine substitution can enhance metabolic stability and binding affinity to target proteins.[4][5] The prop-2-enoic acid backbone is a reactive structure that can participate in various biological reactions.

This guide provides detailed protocols for a tiered approach to in vitro screening, starting with fundamental cytotoxicity and migration assays and progressing to mechanistic studies focused on key signaling pathways implicated in breast cancer, such as the PI3K/Akt/mTOR pathway.[1][6] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its frequent dysregulation in breast cancer makes it a prime therapeutic target.[7][8][9][10][11]

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[12][13][14][15][16] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][17]

Protocol: MTT Assay for Breast Cancer Cell Lines

1. Cell Seeding:

  • Culture breast cancer cell lines (e.g., MCF-7 for estrogen receptor-positive and MDA-MB-231 for triple-negative breast cancer) to ~80% confluency.[18]

  • Trypsinize and resuspend the cells in a complete culture medium.

  • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[19]

2. Compound Treatment:

  • Prepare a stock solution of 3-(2,3-difluorophenyl)prop-2-enoic acid in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a culture medium to achieve a range of final concentrations for treatment.

  • Remove the old medium from the wells and add fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[15]

  • Incubate the plate for 24, 48, and 72 hours.[4]

3. MTT Incubation and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubate the plate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 values to illustrate the expected outcome of the MTT assay.

Cell LineTreatment DurationIC50 (µM)
MCF-724 hours75.2
48 hours48.5
72 hours25.1
MDA-MB-23124 hours68.9
48 hours42.3
72 hours21.8

II. Assessing Impact on Cell Migration: The Wound Healing (Scratch) Assay

Cell migration is a crucial process in cancer metastasis. The wound healing assay, also known as the scratch assay, is a simple and widely used method to study collective cell migration in vitro.[20][21][22][23]

Protocol: Wound Healing Assay

1. Cell Seeding and Monolayer Formation:

  • Seed breast cancer cells in a 24-well plate at a density that will allow them to form a confluent monolayer after 24 hours.[22]

2. Creating the "Wound":

  • Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.[21][22]

  • Gently wash the wells with PBS to remove detached cells.[23]

3. Treatment and Imaging:

  • Add fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.[21]

4. Data Analysis:

  • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each condition.

Visualization: Wound Healing Assay Workflow

WoundHealingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 24-well Plate Confluence Incubate to Confluence Seed->Confluence Scratch Create Scratch with Pipette Tip Confluence->Scratch Wash Wash with PBS Scratch->Wash Treat Add Compound Wash->Treat Image0 Image at Time 0 Treat->Image0 Incubate Incubate Image0->Incubate ImageX Image at Subsequent Time Points Incubate->ImageX Measure Measure Wound Area ImageX->Measure Calculate Calculate % Wound Closure Measure->Calculate

Caption: Workflow of the wound healing (scratch) assay.

III. Mechanistic Insights: Investigating Apoptosis and Signaling Pathways

To understand how 3-(2,3-difluorophenyl)prop-2-enoic acid exerts its cytotoxic effects, it is essential to investigate its impact on apoptosis (programmed cell death) and key signaling pathways. Western blotting is a powerful technique for detecting and quantifying specific proteins involved in these processes.[24][25][26][27]

Protocol: Western Blot Analysis

1. Cell Lysis and Protein Quantification:

  • Treat breast cancer cells with the compound at its IC50 concentration for various time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[28]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[28] Key targets include:

    • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax.[24][26]

    • PI3K/Akt/mTOR pathway proteins: Phospho-Akt (Ser473), Total Akt, Phospho-mTOR, and Total mTOR.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[28]

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of "3-(2,3-difluorophenyl)prop-2-enoic acid" as a potential anti-breast cancer agent. The data generated from these experiments will provide critical insights into its cytotoxicity, anti-migratory effects, and underlying mechanisms of action. Positive and compelling results from these foundational studies would warrant further investigation, including more complex 3D cell culture models, in vivo animal studies, and detailed structure-activity relationship analyses to optimize its therapeutic potential.[4][29]

References

  • Mihăilă, M., et al. (2019). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences. Available from: [Link]

  • Guerrini, A., et al. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Cancers. Available from: [Link]

  • Zhang, Y., et al. (2022). The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review. International Journal of Molecular Sciences. Available from: [Link]

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Introduction: The Rationale for Screening 3-(2,3-Difluorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the antimicrobial screening of 3-(2,3-difluorophenyl)prop-2-enoic acid, a synthetic derivative of cinnamic acid. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals.

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antimicrobial agents.[1][2] Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been recognized for their broad-spectrum biological activities, including antibacterial, antifungal, and antiviral properties, coupled with low toxicity.[3][4][5][6] The core structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and a propenoic acid side chain, offers three reactive sites for chemical modification to enhance potency.[7][8]

This application note focuses on 3-(2,3-difluorophenyl)prop-2-enoic acid , a synthetic derivative where two fluorine atoms are substituted onto the phenyl ring. The introduction of halogen substituents, particularly fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and electronic properties, which can significantly influence its biological activity. This guide outlines a comprehensive, tiered approach to systematically evaluate the antimicrobial potential of this compound.

Compound Profile: 3-(2,3-difluorophenyl)prop-2-enoic Acid

PropertyValue
Chemical Name (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid
CAS Number 236746-26-6[9]
Molecular Formula C₉H₆F₂O₂[9][10]
Molecular Weight 184.14 g/mol
Structure A trans-cinnamic acid derivative with fluorine atoms at positions 2 and 3 of the phenyl ring.
Predicted Mechanism Based on its parent structure, the primary mechanism is likely the disruption of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.[4][7]

Proposed Mechanism of Action: The Cinnamic Acid Paradigm

The antimicrobial action of cinnamic acid and its derivatives is primarily attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[4][7] By accumulating in the lipid bilayer, these compounds increase membrane permeability, causing a cascade of detrimental effects including the leakage of ions, ATP, and nucleic acids, which ultimately leads to cell death.[7] The difluoro substitution on the phenyl ring of the target compound is hypothesized to enhance its lipophilicity, potentially facilitating greater interaction with and penetration of the microbial cell membrane.

MEM Lipid Bilayer (Cell Membrane) INTRA Intracellular Components (Ions, ATP, Nucleic Acids) DEATH Cell Death INTRA->DEATH Leakage COMP 3-(2,3-difluorophenyl) prop-2-enoic acid COMP->MEM Accumulates & Disrupts Membrane

Caption: Proposed mechanism of action for the test compound.

A Tiered Strategy for Antimicrobial Screening

A phased screening approach is recommended to efficiently characterize the compound's antimicrobial profile, moving from broad qualitative assessments to precise quantitative and mechanistic studies.

START Start: Compound Synthesis & Solubilization TIER1 Tier 1: Preliminary Screening (Qualitative) • Agar Disk/Well Diffusion START->TIER1 DEC1 Inhibition Zone Observed? TIER1->DEC1 TIER2 Tier 2: Potency Determination (Quantitative) • Broth Microdilution (MIC) • MBC / MFC Determination DEC1->TIER2 Yes END_INACTIVE End: Compound Deemed Inactive DEC1->END_INACTIVE No DEC2 Potent Activity (Low MIC)? TIER2->DEC2 TIER3 Tier 3: Mechanistic Insight • Time-Kill Kinetics • Membrane Permeability Assays DEC2->TIER3 Yes END_ACTIVE End: Lead Candidate for Further Study DEC2->END_ACTIVE No (Moderate Activity) TIER3->END_ACTIVE

Caption: A tiered workflow for antimicrobial compound screening.

Recommended Microbial Panel

A representative panel should include Gram-positive bacteria, Gram-negative bacteria, and fungi to assess the breadth of activity.

KingdomGram StainSpeciesATCC NumberRationale
Bacteria Gram-positiveStaphylococcus aureus25923Common cause of skin and systemic infections, including resistant strains (MRSA).[4]
Gram-positiveBacillus subtilis6633A common spore-forming bacterium, often used as a model organism.[11]
Gram-negativeEscherichia coli25922A standard model for Gram-negative bacteria, associated with various infections.[12]
Gram-negativePseudomonas aeruginosa27853An opportunistic pathogen known for its intrinsic antibiotic resistance.[4]
Fungi YeastCandida albicans90028A common cause of opportunistic fungal infections (candidiasis).[8][12]
MoldAspergillus flavus9643A mold species relevant in both clinical and agricultural settings.[5]

Detailed Experimental Protocols

Critical Prerequisite: Compound Solubilization Cinnamic acid and its derivatives often have low aqueous solubility.[7]

  • Primary Solvent: Attempt to dissolve the compound in sterile deionized water or phosphate-buffered saline (PBS).

  • Secondary Solvent: If insoluble, use dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mg/mL).

  • Solvent Toxicity Control: Crucially, the final concentration of DMSO in any assay must be non-inhibitory to the test microorganisms (typically ≤1% v/v). A "vehicle control" (broth/agar with the equivalent concentration of DMSO) must be run in parallel in all experiments.

Protocol 1: Tier 1 - Agar Disk Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity.[13][14]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile petri dishes (90 mm).

  • Sterile blank paper disks (6 mm diameter).

  • Test compound stock solution (e.g., 1 mg/mL in DMSO).

  • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control disks (impregnated with solvent, e.g., DMSO).

  • Microbial cultures adjusted to 0.5 McFarland standard turbidity.

  • Sterile cotton swabs.

Procedure:

  • Prepare Plates: Pour molten, cooled agar into petri dishes to a uniform depth of ~4 mm. Allow to solidify completely.

  • Inoculate Plates: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate 60° after each application to ensure even coverage.

  • Apply Disks:

    • Using sterile forceps, apply a blank paper disk to the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto the disk.

    • Place positive and negative control disks on the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disk where microbial growth is absent.

Data Interpretation:

  • A zone of inhibition indicates that the compound diffused into the agar and inhibited microbial growth.

  • The size of the zone provides a qualitative measure of potency. Compare the zone size to the positive and negative controls.

Protocol 2: Tier 2 - Broth Microdilution for MIC Determination

This is the gold-standard quantitative method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[14]

Materials:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

  • Test compound stock solution (e.g., 1024 µg/mL).

  • Standardized microbial inoculum (prepared to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells).

  • Positive control (broth with inoculum and standard antibiotic).

  • Negative/Sterility control (broth only).

  • Growth/Vehicle control (broth with inoculum and DMSO, if used).

Procedure:

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the test compound stock solution to the first column of wells.

    • Mix well by pipetting up and down. This creates a 1:2 dilution.

    • Transfer 100 µL from the first column to the second, mix, and continue this two-fold serial dilution across the plate (e.g., to column 10). Discard 100 µL from column 10. Columns 11 and 12 will serve as controls.

  • Inoculation: Add the standardized microbial inoculum to all wells except the sterility control well.

  • Controls:

    • Growth Control (Column 11): Broth + Inoculum (+ Vehicle if applicable).

    • Sterility Control (Column 12): Broth only.

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Data Presentation Template:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusN/A
E. coliN/A
P. aeruginosaN/A
B. subtilisN/A
C. albicansN/A
A. flavusN/A

References

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Ingenta Connect.
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  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.
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  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library.
  • Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Hilaris Publisher.
  • Full article: Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. Taylor & Francis Online.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL.
  • 3-(2,3-Difluorophenyl)-2-propenoic acid. Echemi.
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  • (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid. Chemspace.

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Evaluating the Anti-inflammatory Activity of Fluorinated Cinnamic Acid Analogs in Macrophage Models

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

Chronic inflammation is a critical underlying factor in a multitude of diseases, driving a persistent need for novel anti-inflammatory therapeutics. Cinnamic acid and its derivatives have emerged as a promising class of compounds with significant therapeutic potential.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of fluorinated cinnamic acid analogs as potent anti-inflammatory agents. We detail the theoretical framework, a complete experimental workflow, and step-by-step protocols for assessing the efficacy of these compounds in lipopolysaccharide (LPS)-stimulated macrophage models. The methodologies described herein focus on key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines, and elucidate the underlying molecular mechanisms by probing the NF-κB and MAPK signaling pathways.

Introduction: The Rationale for Fluorinated Cinnamic Acids in Inflammation

Macrophages are central players in the innate immune system, orchestrating both the initiation and resolution of inflammation.[2] Upon encountering inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, macrophages adopt a pro-inflammatory (M1) phenotype.[3][4] This activation triggers intracellular signaling cascades that culminate in the production of potent inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6] While essential for host defense, dysregulated or chronic macrophage activation contributes to the pathology of diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3]

Cinnamic acid, a naturally occurring organic acid, and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Their mechanism of action is often linked to the modulation of key inflammatory pathways.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry approach to enhance pharmacological properties. Fluorination can improve metabolic stability, increase bioavailability by enhancing lipophilicity, and augment binding affinity to target proteins. This guide provides the scientific framework and practical protocols to systematically evaluate the hypothesis that fluorinated cinnamic acid analogs are superior modulators of macrophage-driven inflammation.

Mechanistic Framework: Key Signaling Pathways in Macrophage Activation

The anti-inflammatory effects of cinnamic acid derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators by interfering with critical signaling pathways. The two central pathways governing the inflammatory response in LPS-stimulated macrophages are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

NF-κB is a master regulator of inflammatory gene transcription.[7][8] In resting macrophages, NF-κB dimers are held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation via Toll-like receptor 4 (TLR4), a signaling cascade leads to the activation of the IκB kinase (IKK) complex.[8][9] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[7] This frees the NF-κB p65/p50 heterodimer to translocate into the nucleus, where it binds to the promoters of target genes and initiates the transcription of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[2][5]

NF_kappa_B_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkBa NF-κB—IκBα (Inactive) IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome Degradation IkBa->Proteasome Targeted for NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->NFkB Releases Transcription Inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Transcription Initiates Analog Fluorinated Cinnamic Acid Analog (Hypothesized Target) Analog->IKK Inhibits? MAPK_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Transcription Inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Co-regulates Analog Fluorinated Cinnamic Acid Analog (Hypothesized Target) Analog->p38 Inhibits?

Caption: Hypothesized inhibition of the p38 MAPK pathway by fluorinated cinnamic acid analogs.

Experimental Design and Workflow

A systematic approach is essential to validate the anti-inflammatory activity of the test compounds and rule out confounding factors like cytotoxicity. The following workflow provides a robust framework for screening and characterization.

Experimental_Workflow start Start: Synthesized Fluorinated Cinnamic Acid Analogs step1 Step 1: Cell Culture (RAW 264.7 Macrophages) start->step1 step2 Step 2: Cytotoxicity Assay (e.g., CCK-8 / MTT) step1->step2 decision Is Compound Non-Toxic at Test Concentrations? step2->decision step3 Step 3: LPS Stimulation Assay (Co-treatment with Analog) decision->step3 Yes discard Discard or Re-evaluate Concentration Range decision->discard No step4a Step 4a: Measure Nitric Oxide (Griess Assay) step3->step4a step4b Step 4b: Measure Cytokines (ELISA for TNF-α, IL-6) step3->step4b step5 Step 5 (Optional): Mechanism of Action Study (Western Blot for p-p65, p-p38) step4a->step5 step4b->step5 end End: Data Analysis & Conclusion step5->end discard->start Redesign

Caption: A comprehensive workflow for evaluating anti-inflammatory compounds in macrophages.

Detailed Protocols

These protocols are optimized for the murine macrophage cell line RAW 264.7, a widely used and reliable model for studying inflammation. [10][11]

Protocol 1: Culture of RAW 264.7 Macrophages
  • Expertise & Causality: Maintaining healthy, sub-confluent cells is critical for reproducible results. Over-confluent cells can become spontaneously activated, leading to high background inflammation.

  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 70-80% confluency. To detach cells, use a cell scraper, as trypsin can cleave important surface receptors like TLR4.

Protocol 2: Cytotoxicity Assessment (CCK-8 Assay)
  • Trustworthiness: This is a self-validating step. A compound's anti-inflammatory effect is only meaningful if it is not a result of killing the cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the fluorinated cinnamic acid analogs. Include a "vehicle control" (e.g., DMSO) and a "cells only" control. Incubate for 24 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1.5-2 hours. [10]4. Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent experiments.

Protocol 3: LPS-Induced Inflammation and Compound Treatment
  • Expertise & Causality: This protocol establishes the in vitro inflammatory model. Pre-treating with the compound allows it to enter the cells and be present to interfere with the inflammatory signaling cascade immediately upon LPS stimulation.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing the desired non-toxic concentrations of the fluorinated cinnamic acid analogs. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. [10]4. Incubation: Incubate the plate for 18-24 hours at 37°C. [12]5. Supernatant Collection: After incubation, centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant for analysis. Store at -80°C if not used immediately.

Protocol 4: Quantification of Nitric Oxide (Griess Assay)
  • Trustworthiness: The Griess assay is a simple, colorimetric method to quantify nitrite, a stable breakdown product of the inflammatory mediator NO.

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

  • Assay: In a new 96-well plate, add 50 µL of the collected cell culture supernatant from Protocol 3 and 50 µL of the Griess Reagent to each well.

  • Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the standard curve.

Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
  • Expertise & Causality: Enzyme-Linked Immunosorbent Assay (ELISA) provides highly specific and sensitive quantification of individual cytokines like TNF-α and IL-6, which are direct products of the NF-κB and MAPK pathways. [13]1. Kit Selection: Use commercially available ELISA kits for murine TNF-α and IL-6.

  • Procedure: Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The results should demonstrate a dose-dependent reduction in inflammatory markers by the active compounds.

Table 1: Cytotoxicity of Fluorinated Cinnamic Acid Analogs on RAW 264.7 Cells

Concentration (µM)Analog F-CinnA-1 (% Viability)Analog F-CinnA-2 (% Viability)
0 (Vehicle)100 ± 4.5100 ± 5.1
199.1 ± 3.8101.2 ± 4.2
1098.5 ± 5.299.7 ± 3.9
2596.7 ± 4.198.1 ± 4.6
5091.3 ± 6.095.4 ± 5.5
10065.2 ± 7.388.9 ± 6.1
Data are presented as mean ± SD. p < 0.05 vs. Vehicle. Based on this, concentrations up to 50 µM for F-CinnA-1 and 100 µM for F-CinnA-2 would be selected.

Table 2: Effect of Analogs on LPS-Induced Nitric Oxide Production

TreatmentNO Concentration (µM)
Control (No LPS)1.2 ± 0.3
LPS (1 µg/mL)45.8 ± 3.1
LPS + F-CinnA-2 (25 µM)30.1 ± 2.5
LPS + F-CinnA-2 (50 µM)18.7 ± 1.9
LPS + F-CinnA-2 (100 µM)9.5 ± 1.1
Data are presented as mean ± SD. p < 0.05 vs. LPS alone.

Table 3: Effect of Analogs on LPS-Induced TNF-α and IL-6 Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)35 ± 815 ± 5
LPS (1 µg/mL)2850 ± 1501540 ± 110
LPS + F-CinnA-2 (50 µM)1420 ± 95780 ± 60
LPS + F-CinnA-2 (100 µM)650 ± 62350 ± 45
*Data are presented as mean ± SD. p < 0.05 vs. LPS alone.

A statistically significant, dose-dependent decrease in NO, TNF-α, and IL-6 levels in compound-treated groups compared to the LPS-only group indicates potent anti-inflammatory activity. [5][14]

Conclusion

This application note provides a robust and validated framework for assessing the anti-inflammatory properties of novel fluorinated cinnamic acid analogs. By following this structured workflow—from initial cytotoxicity screening to the quantification of key inflammatory mediators—researchers can reliably identify and characterize promising therapeutic candidates. The protocols described are grounded in established principles of macrophage biology and immunology, ensuring that the data generated is both reproducible and mechanistically informative. The successful inhibition of NO, TNF-α, and IL-6 production suggests that these compounds warrant further investigation as potential leads in the development of new treatments for inflammatory diseases.

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  • PubMed. In vitro evidence that the anti-inflammatory effect of synthetic cinnamate-derived dienes is directly linked to a macrophage repolarization. Published October 15, 2022.
  • Vertex AI Search. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC.
  • ACS Publications. Effect of Electrospun Fiber Diameter and Alignment on Macrophage Activation and Secretion of Proinflammatory Cytokines and Chemokines | Biomacromolecules. Published March 18, 2011.
  • Vertex AI Search. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Published April 10, 2023.
  • Vertex AI Search. Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. Published June 10, 2022.
  • Vertex AI Search. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
  • ResearchGate. (PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives.
  • Vertex AI Search. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
  • ResearchGate. In vitro evidence that the anti‐inflammatory effect of synthetic cinnamate‐derived dienes is directly linked to a macrophage repolarization | Request PDF. Published January 24, 2026.
  • Vertex AI Search. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Published April 10, 2023.
  • MDPI. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. Published December 2, 2022.
  • Vertex AI Search. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC.
  • MDPI. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Published August 20, 2024.
  • Vertex AI Search. Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice - PMC.

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The Strategic Application of 3-(2,3-Difluorophenyl)prop-2-enoic Acid as a Precursor for Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 3-(2,3-difluorophenyl)prop-2-enoic acid , a difluorinated cinnamic acid derivative, emerges as a precursor of significant interest for the development of novel therapeutics. Its α,β-unsaturated system and activated carboxylic acid moiety provide a versatile platform for a variety of chemical transformations, opening avenues to a diverse range of potential drug candidates. This guide provides an in-depth exploration of the synthesis of this precursor and detailed protocols for its derivatization into promising classes of compounds, including amides, esters, and pyrazolines, with a focus on their potential applications in drug discovery.

Part 1: Synthesis of the Precursor: 3-(2,3-Difluorophenyl)prop-2-enoic Acid

The synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid is most effectively achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[2] In this case, 2,3-difluorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst.

Protocol 1: Knoevenagel Condensation for the Synthesis of 3-(2,3-Difluorophenyl)prop-2-enoic Acid

This protocol is based on the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a catalytic amount of a secondary amine, such as piperidine.[2]

Materials and Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Hydrochloric acid (10% aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • To the stirred solution, add a catalytic amount of piperidine (~0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. The evolution of carbon dioxide should be observed.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into an ice-cold 10% aqueous solution of hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-(2,3-difluorophenyl)prop-2-enoic acid as a white to off-white solid.

  • Dry the purified product under vacuum.

Validation:

The identity and purity of the synthesized precursor should be confirmed by spectroscopic methods.

  • ¹H NMR: The spectrum should show characteristic peaks for the vinyl protons and the aromatic protons, with coupling patterns consistent with the 2,3-difluoro substitution.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals, including those for the carboxylic acid, the olefinic carbons, and the aromatic carbons, with characteristic shifts due to the fluorine substituents.

  • FT-IR: The spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and the C-F stretches of the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-(2,3-difluorophenyl)prop-2-enoic acid (C₉H₆F₂O₂: 184.14 g/mol ).

Part 2: Derivatization Strategies and Protocols

The presence of the carboxylic acid and the α,β-unsaturated system in 3-(2,3-difluorophenyl)prop-2-enoic acid allows for a wide range of derivatization reactions. Here, we focus on the synthesis of amides, esters, and pyrazolines, which are prevalent scaffolds in biologically active molecules.

A. Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry.[] Amide derivatives of various cinnamic acids have shown a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

Workflow for Amide Synthesis:

Precursor 3-(2,3-Difluorophenyl)prop-2-enoic acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂, DCC, HATU) Precursor->Activation Step 1 Amide Amide Derivative Activation->Amide Step 2 Amine Primary or Secondary Amine Amine->Amide

Caption: General workflow for the synthesis of amide derivatives.

Protocol 2: Synthesis of a Representative Amide Derivative

This protocol describes a general method for the synthesis of an amide derivative using a standard coupling agent like dicyclohexylcarbodiimide (DCC).

Materials and Reagents:

  • 3-(2,3-Difluorophenyl)prop-2-enoic acid (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • A primary or secondary amine (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)prop-2-enoic acid (1.0 eq) and the desired amine (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Synthesis of Ester Derivatives

Esterification is another fundamental transformation of carboxylic acids, often used to modulate the pharmacokinetic properties of a drug candidate.

Protocol 3: Fischer-Speier Esterification

This protocol outlines the acid-catalyzed esterification of the precursor with an alcohol.

Materials and Reagents:

  • 3-(2,3-Difluorophenyl)prop-2-enoic acid (1.0 eq)

  • An alcohol (e.g., methanol, ethanol) (in excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)prop-2-enoic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

C. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] They are typically synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. Therefore, the precursor acid needs to be first converted to a chalcone.

Workflow for Pyrazoline Synthesis:

Precursor 3-(2,3-Difluorophenyl)prop-2-enoic acid Chalcone Chalcone Intermediate Precursor->Chalcone Claisen-Schmidt Condensation Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazoline

Caption: General workflow for the synthesis of pyrazoline derivatives.

Protocol 4: Synthesis of a Chalcone Intermediate

This protocol describes the synthesis of a chalcone from the precursor acid via an intermediate acid chloride.

Step 1: Synthesis of the Acid Chloride

  • In a round-bottom flask, suspend 3-(2,3-difluorophenyl)prop-2-enoic acid in thionyl chloride (SOCl₂).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Friedel-Crafts Acylation to form the Chalcone

  • Dissolve a substituted aromatic compound (e.g., anisole) in a suitable solvent like DCM.

  • Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., AlCl₃).

  • Slowly add the crude acid chloride from Step 1 to the mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by pouring it into ice-cold water.

  • Extract the product with DCM, wash with water and brine, dry, and concentrate.

  • Purify the crude chalcone by column chromatography.

Protocol 5: Synthesis of a Pyrazoline Derivative

This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate.

Materials and Reagents:

  • Chalcone intermediate (from Protocol 4) (1.0 eq)

  • Hydrazine hydrate (80% solution) (excess)

  • Ethanol or Glacial acetic acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the chalcone intermediate in ethanol or glacial acetic acid in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 6-12 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

Part 3: Biological Potential and Future Directions

Derivatives of fluorinated phenylpropanoic acids have shown significant promise as antiproliferative agents. For instance, a study on 3-((2,4-difluorophenyl)amino)propanoic acid derivatives revealed that certain hydrazone and heterocyclic derivatives exhibited potent anticancer activity against human lung and colorectal adenocarcinoma cell lines.[7][8] Molecular docking studies suggested that these compounds could act as inhibitors of receptor tyrosine kinases like c-MET and HER2.[7][8]

The derivatives synthesized from 3-(2,3-difluorophenyl)prop-2-enoic acid are expected to share this potential. The 2,3-difluoro substitution pattern may offer unique advantages in terms of target binding and pharmacokinetic properties compared to other isomers. Future research should focus on:

  • Screening of a diverse library of derivatives: A wide range of amides, esters, pyrazolines, and other heterocyclic derivatives should be synthesized and screened against various biological targets, including kinases, proteases, and other enzymes implicated in disease.

  • In-depth structure-activity relationship (SAR) studies: Systematic modifications of the synthesized derivatives will help in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.

  • Pharmacokinetic profiling: Promising lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

  • In vivo efficacy studies: The most promising candidates should be tested in animal models of relevant diseases to validate their therapeutic potential.

Conclusion

3-(2,3-Difluorophenyl)prop-2-enoic acid is a highly valuable and versatile precursor for the synthesis of novel, biologically active molecules. The synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this fluorinated scaffold. The strategic derivatization of this precursor holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

  • Design and Synthesis of Pyrazoline Derivatives As Anti-Inflamm
  • Kumaraswamy, D., & Prashanth, D. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026).
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Synthesis and structural characterization of novel pyrazoline deriv
  • A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. (2021). IJPPR.
  • Knoevenagel condens
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

Sources

Application Note: Esterification of 3-(2,3-difluorophenyl)prop-2-enoic acid for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Molecular Design

The development of prodrugs is a fundamental strategy in modern medicinal chemistry to overcome pharmacokinetic barriers such as poor oral bioavailability, rapid metabolic degradation, or limited cellular permeability. 3-(2,3-difluorophenyl)prop-2-enoic acid (commonly known as 2,3-difluorocinnamic acid) serves as a highly privileged scaffold in this context[1].

The strategic placement of fluorine atoms at the 2 and 3 positions of the phenyl ring serves a dual purpose:

  • Metabolic Shielding : The highly electronegative fluorine atoms block cytochrome P450-mediated aromatic hydroxylation at the ortho and meta positions, significantly increasing the in vivo half-life of the core pharmacophore.

  • Lipophilicity Enhancement : Fluorination increases the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across phospholipid bilayers.

By converting the terminal carboxylic acid of this scaffold into an ester (prodrug), we mask the ionizable proton. This prevents premature ionization in the acidic environment of the stomach, further enhancing gastrointestinal absorption. Once in systemic circulation, endogenous esterases cleave the ester bond, releasing the active 3-(2,3-difluorophenyl)prop-2-enoic acid payload.

Mechanistic Pathway: Selecting the Optimal Esterification Strategy

While traditional Fischer esterification (refluxing the acid and alcohol with a strong acid catalyst) is effective for simple alcohols, it is often too harsh for complex, sterically hindered, or acid-labile prodrug moieties (e.g., menthol, complex alkyl alcohols, or terpene derivatives).

To ensure maximum functional group tolerance and high yields, we employ a Modified Steglich Esterification [2]. This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst[2].

Causality of Reagent Selection:

  • Why EDC over DCC? Traditional Steglich reactions use N,N'-Dicyclohexylcarbodiimide (DCC), which produces dicyclohexylurea (DCU)—a byproduct that is notoriously difficult to remove and often requires tedious column chromatography. EDC, conversely, produces a water-soluble urea byproduct that is easily washed away during a simple aqueous extraction[2],[3].

  • Why DMAP? The initial reaction between the carboxylic acid and EDC forms an O-acylurea intermediate. This intermediate can undergo an unwanted rearrangement to a stable, unreactive N-acylurea. DMAP acts as a superior nucleophile, rapidly attacking the O-acylurea to form a highly reactive acylpyridinium species, which then efficiently transfers the acyl group to the target alcohol, suppressing side reactions[2].

Pathway A 3-(2,3-difluorophenyl) prop-2-enoic acid C EDC / DMAP Activation A->C B Prodrug Alcohol (e.g., Menthol) B->C D O-Acylurea Intermediate C->D Ion Pair Interaction E Fluorinated Cinnamate Prodrug D->E Acyl Transfer

Fig 1. Mechanism of Steglich esterification for fluorinated cinnamate prodrugs.

Quantitative Data: Comparative Esterification Yields

The efficiency of cinnamic acid esterification is highly dependent on the chosen methodology. The table below synthesizes quantitative yield data across different catalytic conditions, demonstrating why the modified Steglich and Microwave-assisted methods are prioritized for prodrug synthesis[2],,[3].

MethodologyCoupling Agent / CatalystSolventTemperatureReaction TimeAverage Yield (%)
Greener Steglich EDC (1.5 eq) + DMAP (3 eq)Acetonitrile40–45 °C45 min70–90%
Classic Steglich DCC (1.1 eq) + DMAP (0.1 eq)Dichloromethane25 °C (RT)12–24 h80–95%
Microwave Fischer H₂SO₄ (50 mol%)Methanol110 °C2 min97–99%
Thermal Fischer H₂SO₄ (75 mol%)MethanolReflux1–6 h85–96%

Experimental Methodologies

Protocol A: Greener Steglich Esterification (For Complex/Labile Alcohols)

This protocol utilizes a modified, environmentally conscious approach by replacing halogenated solvents (like dichloromethane) with acetonitrile, while applying mild heating to accelerate the reaction[3].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2,3-difluorophenyl)prop-2-enoic acid (1.2 equivalents) and the target prodrug alcohol (1.0 equivalent) in anhydrous acetonitrile (0.2 M concentration relative to the alcohol)[3].

  • Catalyst Addition: Add DMAP (3.0 equivalents) to the stirring solution. The excess DMAP ensures the rapid formation of the acylpyridinium intermediate, outcompeting any potential N-acylurea rearrangement[3].

  • Coupling Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.5 equivalents) portion-wise over 5 minutes. Causality: Cooling prevents exothermic degradation of sensitive alcohols during the initial activation phase.

  • Incubation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 40–45 °C and stir for 45 minutes[3].

  • Aqueous Workup: Concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with:

    • 10% aqueous Citric Acid (to remove excess DMAP and EDC byproducts).

    • Saturated aqueous NaHCO₃ (to remove unreacted 3-(2,3-difluorophenyl)prop-2-enoic acid).

    • Saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to yield the purified prodrug ester[2].

Protocol B: Microwave-Assisted Fischer Esterification (For Simple Alkyl Prodrugs)

For simple methyl or ethyl ester prodrugs where the alcohol is cheap and robust, microwave-assisted synthesis offers unparalleled throughput.

Step-by-Step Procedure:

  • Preparation: In a dedicated microwave reaction vessel, combine 3-(2,3-difluorophenyl)prop-2-enoic acid and the target alcohol (e.g., methanol) to achieve a 0.45 M solution.

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (50 mol%) or p-toluenesulfonic acid (p-TSA).

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 110 °C for exactly 2 minutes.

  • Quenching & Isolation: Allow the vessel to cool below 55 °C. Dilute with diethyl ether, wash thoroughly with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over MgSO₄, and concentrate.

Workflow S1 1. Reagent Mixing (MeCN, 40°C) S2 2. Reaction (45 min) S1->S2 S3 3. Aqueous Workup (NaHCO3 wash) S2->S3 S4 4. Extraction (EtOAc) S3->S4 S5 5. Validation (NMR/LC-MS) S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the ester prodrug.

Trustworthiness: Self-Validating Quality Control

To ensure the integrity of the synthesized prodrug, the protocol is designed as a self-validating system. Researchers must confirm the success of the reaction at multiple checkpoints:

  • TLC Monitoring (In-Process Validation): 3-(2,3-difluorophenyl)prop-2-enoic acid contains a highly polar carboxylic acid group, resulting in a low Retention Factor (Rf) on silica gel (typically trailing or streaking). Upon successful esterification, the polarity drops significantly. The appearance of a distinct, high-Rf spot confirms product formation. If the high-Rf spot is absent after 45 minutes, the EDC coupling has failed, indicating potential moisture contamination in the solvent.

  • Workup Validation: The NaHCO₃ wash is designed to deprotonate and extract any unreacted starting acid into the aqueous layer. If TLC of the organic layer still shows a low-Rf spot after washing, the basic extraction was incomplete, and the wash must be repeated to ensure purity without chromatography.

  • ¹H-NMR Confirmation (Final Validation): The definitive proof of covalent linkage is observed via Nuclear Magnetic Resonance. The broad, downfield carboxylic acid proton peak (~11.0–12.0 ppm) must completely disappear. Simultaneously, new peaks corresponding to the alkoxy protons of the esterified alcohol will appear (e.g., a sharp singlet around 3.7 ppm for a methyl ester). Furthermore, the vinylic protons of the prop-2-enoic core must be retained as doublets with a large coupling constant (J ≈ 16 Hz), validating that the trans (E) stereochemistry was not isomerized during the reaction.

References

  • National Institutes of Health / PubMed. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Available at: [Link]

  • Google Patents.US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones...

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(2,3-Difluorophenyl)prop-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid (commonly referred to as 2,3-difluorocinnamic acid). As a critical α,β -unsaturated carboxylic acid intermediate used in the development of active pharmaceutical ingredients (APIs), optimizing its yield requires precise control over stereoselectivity (favoring the E-isomer) and the strict suppression of side reactions.

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality for the two primary synthetic methodologies: the Knoevenagel-Doebner Condensation and Palladium-Catalyzed Heck Cross-Coupling .

Section 1: The Knoevenagel-Doebner Condensation

Historically, the synthesis of cinnamic acid derivatives relied heavily on toxic pyridine as both a solvent and a base, utilizing piperidine as an organocatalyst[1]. However, modern process chemistry has developed highly scalable, greener alternatives that replace pyridine with toluene and morpholine, drastically improving the Process Mass Intensity (PMI) and boosting yields to near-quantitative levels[2].

Mechanistic Pathway

Knoevenagel A 2,3-Difluorobenzaldehyde + Malonic Acid B Enolate Formation (Base Catalyzed) A->B Morpholine C Aldol-type Intermediate B->C D Dehydration (-H2O) C->D E Alkylidenemalonic Acid D->E F Decarboxylation (-CO2, Heat) E->F >70°C G (E)-3-(2,3-difluorophenyl) prop-2-enoic acid F->G Stereoselective

Mechanistic pathway of the Knoevenagel-Doebner condensation yielding the (E)-cinnamic acid.

Protocol 1: Scalable Pyridine-Free Knoevenagel Condensation

Adapted from optimized industrial scale-up conditions[2].

  • Charge Reactor : Add 2,3-difluorobenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) to a dry reaction vessel.

  • Solvent Addition : Suspend the mixture in toluene (3 volumes per weight of aldehyde).

  • Catalyst Addition : Slowly add morpholine (0.165 equiv).

    • Self-Validating Check: A mild exotherm should be observed immediately, indicating the formation of the active morpholine-malonate salt.

  • Heating : Heat the mixture to 70–80 °C. Maintain this temperature strictly to ensure the cloud point remains low enough to prevent the spontaneous precipitation of the dicarboxylic acid intermediate.

  • Reaction Monitoring : Stir for 2–4 hours.

    • Self-Validating Check: Continuous CO₂ evolution (bubbling) indicates the decarboxylation step is actively proceeding. The reaction is complete when the aldehyde is fully consumed (verify via HPLC).

  • Workup & Isolation : Add heptane (anti-solvent) at 70 °C (approx. 4 v/w) to induce precipitation. Cool to room temperature, filter the thick suspension, and wash with cold heptane to isolate the pure E-cinnamic acid derivative.

Troubleshooting FAQs

Q: My reaction stalls, and LC-MS shows a mass corresponding to the dicarboxylic acid intermediate. How do I drive the reaction to completion? A: This indicates incomplete decarboxylation. The extrusion of CO₂ from the alkylidenemalonic acid intermediate requires sufficient thermal energy and base catalysis[3]. If you are using the greener toluene/morpholine system, ensure the reaction temperature is strictly maintained above 70 °C. Additionally, verify that your malonic acid is completely dry; excess moisture stabilizes the diacid intermediate via hydrogen bonding, hindering the transition state required for decarboxylation.

Q: I am observing spontaneous nucleation and a thick, unstirrable gel before the reaction is complete. What is the cause? A: This is a known mass-transfer issue caused by the formation of insoluble dicarboxylic acid byproducts when malonic acid is used in large excess[2]. Solution: Reduce the malonic acid stoichiometry to exactly 1.2 equivalents and maintain a precise dilution of 3 v/w in toluene. This keeps the cloud point below 70 °C, ensuring all intermediates remain in solution until you intentionally precipitate the final product with the heptane anti-solvent.

Q: Can I accelerate this synthesis for high-throughput library generation? A: Yes. Microwave irradiation drastically accelerates the Knoevenagel condensation. Using dimethylformamide (DMF) as a solvent and piperidine as a catalyst under microwave irradiation at 150 °C can drive the reaction to 93% yield in just 10 minutes, compared to the 6+ hours required under conventional heating[4].

Section 2: Palladium-Catalyzed Heck Cross-Coupling

For synthetic routes where 2,3-difluorobenzaldehyde is unstable or cost-prohibitive, the Heck cross-coupling between 1-bromo-2,3-difluorobenzene and acrylic acid serves as a highly robust alternative[4].

Protocol 2: Heck Coupling Methodology
  • Preparation : In a rigorously degassed environment (N₂ or Ar), combine 1-bromo-2,3-difluorobenzene (1.0 equiv) and acrylic acid (1.5 equiv) in anhydrous DMF.

  • Catalyst & Base : Add Pd(OAc)₂ (0.05 equiv) and triethylamine (TEA, 2.5 equiv).

  • Heating : Heat the mixture to 100–120 °C and stir for 12–24 hours.

  • Quench & Extraction : Cool to room temperature, dilute with water, and acidify to pH 2 with 1M HCl to protonate the formed cinnamate salt. Extract with ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol/water.

Troubleshooting FAQs

Q: I am getting low yields and observing a sticky, viscous polymeric byproduct. How do I prevent this? A: Acrylic acid is highly prone to thermal auto-polymerization at the elevated temperatures (100–120 °C) required for Heck coupling. Solution: Add a radical inhibitor such as BHT (butylated hydroxytoluene) or hydroquinone (approx. 1 mol%) to the reaction mixture. Furthermore, ensure strict deoxygenation of your solvents, as trace oxygen can initiate radical polymerization pathways.

Q: How can I ensure >99% selectivity for the trans (E) isomer? A: The Heck reaction mechanism inherently favors the trans isomer because the β -hydride elimination step requires a syn-coplanar arrangement of the palladium and the β -hydrogen. Steric repulsion between the bulky 2,3-difluorophenyl ring and the carboxylic acid group drives the intermediate into a conformation that exclusively yields the E-alkene. If you observe Z-isomer impurities in your final NMR, it is likely due to post-reaction photoisomerization. Protect the reaction flask and the isolated product from prolonged exposure to direct ambient UV light.

Section 3: Quantitative Yield Comparison

The following table summarizes the expected yields and operational parameters for various synthetic strategies based on literature precedents.

Synthetic RouteCatalyst / Base SystemSolventConditionsTypical YieldKey Advantage
Classical Knoevenagel Piperidine / PyridinePyridineReflux, 6-8 h85 - 90%Historically reliable baseline[1].
Scalable Knoevenagel MorpholineToluene70-80 °C, 2-4 h98% Pyridine-free, highly scalable, low PMI[2].
Microwave Knoevenagel PiperidineDMF150 °C (MW), 10 min93%Extremely rapid, ideal for HTS[4].
Heck Cross-Coupling Pd(OAc)₂ / TEADMF100-120 °C, 12-24 h>85%Utilizes aryl halides instead of aldehydes[4].

References

  • Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. ACS Publications. 2

  • Buy 2,3-Difluorocinnamic acid (EVT-2889471) | 207981-48-4. EvitaChem. 4

  • Technical Support Center: Optimizing Knoevenagel Synthesis of Cinnamic Acid. Benchchem. 1

  • Green Chemistry – Aspects for the Knoevenagel Reaction. SciSpace. 3

Sources

Technical Support Center: Synthesis of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fluorinated cinnamic acids are critical building blocks in pharmaceutical research and materials science. The incorporation of fluorine atoms can dramatically alter the pharmacokinetic and physicochemical properties of bioactive molecules, such as anti-inflammatory agents and kinase inhibitors.[1] However, their synthesis is often plagued by side reactions that can diminish yield and complicate purification. The strong electron-withdrawing nature of fluorine substituents significantly influences the reactivity of the aromatic ring and the intermediates in common synthetic pathways.

This guide provides in-depth troubleshooting for the most common challenges encountered during the synthesis of fluorinated cinnamic acids via the Perkin, Knoevenagel, and Heck reactions. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve specific experimental issues.

General Troubleshooting Workflow

Before diving into method-specific issues, it's essential to have a logical diagnostic workflow. When an experiment yields a poor result (low yield, impure product), a systematic approach can quickly identify the root cause.

G cluster_0 cluster_1 cluster_2 A Problem Observed (e.g., Low Yield, Impurities) B Verify Starting Materials - Purity (NMR, GC) - Anhydrous? A->B C Review Reaction Conditions - Temperature Correct? - Inert Atmosphere Maintained? - Stoichiometry Accurate? A->C D Analyze Crude Product - NMR, LC-MS - Identify Byproducts A->D E Solution: Reagent Issue - Purify/Distill Aldehyde - Dry Anhydride/Solvents - Use Fresh Base B->E F Solution: Parameter Issue - Adjust Temperature - Extend/Shorten Time - Optimize Catalyst/Base Loading C->F G Solution: Side Reaction - Implement Specific Fix (e.g., Change Solvent, Add Inhibitor) D->G

Sources

"3-(2,3-difluorophenyl)prop-2-enoic acid" stability issues in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2,3-difluorophenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Here, we address common stability challenges to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

My 3-(2,3-difluorophenyl)prop-2-enoic acid solution is showing a loss of potency or unexpected analytical peaks over time. What could be the cause?

This is a common issue that often points to the degradation of the parent compound. The primary culprits for the instability of 3-(2,3-difluorophenyl)prop-2-enoic acid, a derivative of cinnamic acid, are cis-trans isomerization and photodegradation.

  • Cis-Trans Isomerization: The prop-2-enoic acid moiety contains a carbon-carbon double bond, which can exist in either a cis or trans configuration. The trans isomer is generally the more thermodynamically stable form.[1][2] However, exposure to energy sources like light or heat can induce isomerization to the cis form.[3] This change in geometry can alter the compound's biological activity and chromatographic behavior, leading to the appearance of new peaks and a decrease in the peak corresponding to the trans isomer.

  • Photodegradation: Cinnamic acid and its derivatives are known to be photosensitive.[4] Upon exposure to UV light, they can undergo [2+2] cycloaddition reactions, leading to the formation of dimers such as truxillic or truxinic acids.[5][6] This process is more common in the solid state but can also occur in concentrated solutions.

  • Oxidation: While less common for cinnamic acid itself compared to its hydroxylated derivatives, oxidation can occur, especially in the presence of metal ions or under alkaline conditions which can lead to discoloration.[7]

To diagnose the specific issue, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is essential. This will allow you to separate and identify the parent compound from its potential isomers and degradation products.[8]

I'm observing precipitation of my compound in an aqueous solution. How can I improve its solubility and maintain stability?

Low aqueous solubility is a known characteristic of many cinnamic acid derivatives, particularly at acidic pH.[7] 3-(2,3-difluorophenyl)prop-2-enoic acid, being a weak acid, will be predominantly in its less soluble protonated form at a pH below its pKa.

Here are some strategies to enhance and maintain solubility:

  • pH Adjustment: Increasing the pH of the solution to a level at or above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. However, be cautious, as a higher pH can sometimes accelerate oxidative degradation.[7] A careful balance must be struck. For similar compounds like ferulic acid, a pH range of 3 to 5 is often recommended to balance stability and solubility.[7]

  • Co-solvents: The use of organic co-solvents can significantly improve solubility. Common choices include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

    • Methanol

    • Acetonitrile

  • Encapsulation: For formulation development, techniques like encapsulation within polymeric micelles or nanoparticles can enhance aqueous solubility and protect the compound from degradation.[7]

Table 1: General Solvent Compatibility

SolventSolubilityNotes
Water (neutral pH)Slightly solubleSolubility increases with pH.[9]
Ethanol, MethanolSolubleGood choice for stock solutions.[9]
Acetone, ChloroformSoluble[9]
Acetic Acid (glacial)Soluble[9]
BenzeneSoluble[9]

Troubleshooting Guides

Problem: Unexpected Peaks in HPLC Analysis

Potential Cause: Isomerization or degradation of 3-(2,3-difluorophenyl)prop-2-enoic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Protocol for Investigation:

  • Protect from Light: Prepare a fresh solution of 3-(2,3-difluorophenyl)prop-2-enoic acid in a suitable solvent and divide it into two aliquots. Wrap one aliquot in aluminum foil to protect it from light and expose the other to ambient laboratory light for a defined period (e.g., 24 hours).

  • Analyze Both Samples: Analyze both the light-protected and light-exposed samples by HPLC. A significant increase in the unknown peak in the light-exposed sample strongly suggests photo-isomerization or photodegradation.

  • Temperature Stress: Prepare another fresh solution and divide it into two aliquots. Store one at the recommended storage temperature (typically 2-8°C) and the other at an elevated temperature (e.g., 40°C) for a set time. Analyze both by HPLC. An increase in the unknown peak in the heated sample points to thermal instability.

  • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[8] This will help in developing a robust, stability-indicating analytical method.

Problem: Inconsistent Results Between Experiments

Potential Cause: Instability of stock solutions.

Recommended Stock Solution Handling:

Caption: Recommended workflow for handling stock solutions.

Best Practices for Stock Solution Stability:

  • Solvent Choice: Use anhydrous, high-purity solvents for preparing stock solutions to minimize water-mediated degradation.

  • Storage Conditions: Store stock solutions in tightly sealed amber glass vials at -20°C for long-term storage. For daily use, a stock solution can be kept at 2-8°C for a limited time.

  • Inert Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling, which can accelerate degradation.

  • Regular Quality Control: Periodically re-analyze your stock solution using your validated HPLC method to ensure its integrity, especially if it has been stored for an extended period.

By understanding the inherent chemical properties of 3-(2,3-difluorophenyl)prop-2-enoic acid and implementing these preventative and troubleshooting measures, you can ensure the reliability and reproducibility of your experimental results.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available from: [Link]

  • Natarajan, A., et al. (2008). Transient States in [2 + 2] Photodimerization of Cinnamic Acid: Correlation of Solid-State NMR and X-ray Analysis. Journal of the American Chemical Society, 130(3), 944-953. Available from: [Link]

  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

  • Edwards, H. G. M., et al. (2002). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. Vibrational Spectroscopy, 28(1), 105-113. Available from: [Link]

  • Zatryb, G., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Liquid Crystals, 51(2), 227-240. Available from: [Link]

  • ChemBK. (n.d.). trans-3-Phenyl-2-propenoic acid. Retrieved from [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]

  • Institute for Future Intelligence. (n.d.). Cis–Trans Isomerism. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(2,3-difluorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of 3-(2,3-difluorophenyl)prop-2-enoic acid (also known as 2,3-difluorocinnamic acid).

The presence of highly electronegative fluorine atoms on the phenyl ring, combined with the rigid planar structure of the prop-2-enoic (acrylic) acid moiety, results in high crystal lattice energy and pronounced hydrophobicity. This guide provides field-proven, causality-driven troubleshooting steps and validated methodologies to overcome these physicochemical barriers.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does 3-(2,3-difluorophenyl)prop-2-enoic acid immediately precipitate when added to my pH 4.0 assay buffer? A1: This is a classic thermodynamic issue governed by the compound's dissociation constant (pKa). The pKa of fluorinated cinnamic acids typically hovers around 4.15. At pH 4.0, the ambient pH is below the pKa, meaning the carboxylic acid group remains predominantly in its protonated, unionized state. Without a negative charge to facilitate ion-dipole interactions with water, the hydrophobic fluorophenyl ring drives rapid aggregation and precipitation. Solution: Adjust the formulation pH to at least 1.5 to 2 units above its pKa (e.g., pH 6.0–7.4). This ensures >99% of the compound exists as a highly soluble carboxylate salt [1].

Q2: My cell-based assay requires a neutral pH, but I cannot use high concentrations of DMSO due to cytotoxicity. How can I solubilize the compound? A2: If traditional cosolvents are unviable, you must rely on supramolecular chemistry or hydrotropy:

  • Hydrotropy: Hydrotropes, such as sodium benzoate, act by disrupting the hydrogen-bonding network of water and forming micelle-like stacking complexes with the drug. Experimental data demonstrates that sodium benzoate can enhance the aqueous solubility of cinnamic acid derivatives by up to 15-fold [2].

  • Cyclodextrin Complexation: Cyclodextrins ( α

    • or β -CD) offer a highly biocompatible alternative. These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic interior cavity. The fluorophenyl ring of your compound inserts into this cavity, displacing high-enthalpy water molecules, thereby forming a water-soluble inclusion complex [3, 4].

Q3: I attempted to make a solid dispersion, but the compound recrystallized over time. Why? A3: Recrystallization indicates thermodynamic instability, usually caused by drug-polymer immiscibility or exceeding the solid solubility limit of the drug within the polymer matrix. The rigid, planar nature of the cinnamic acid backbone makes it highly prone to π−π stacking, which drives crystal lattice reformation [1]. Solution: Reduce the drug loading percentage or switch to a polymer with stronger hydrogen-bond accepting capabilities (e.g., PVP or HPMCAS) to interact with the carboxylic acid moiety and arrest crystal nucleation.

Part 2: Quantitative Data & Solubilization Strategies

To assist in selecting the optimal solubilization route, the following table summarizes the expected performance of various techniques based on physicochemical principles.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementProsCons
pH Adjustment (pH > 6.0) Ionization of carboxylic acid to form a soluble salt.50x – 100x Simple, highly effective, requires no additives.Strictly pH-dependent; precipitates if pH drops.
Cosolvents (5% DMSO) Lowers the dielectric constant of the aqueous medium.15x – 20x Easy to implement for in vitro screening.Potential cytotoxicity in cell-based assays.
Hydrotropy (Sodium Benzoate) Aromatic stacking and water structure disruption.~15x Avoids organic solvents; thermodynamically stable.Requires high concentrations of the hydrotrope.
β -Cyclodextrin Complexation Encapsulation of the fluorophenyl ring in a hydrophobic cavity.10x – 40x Highly biocompatible; protects against oxidation.Requires complex preparation and equilibration time.

Part 3: Standardized Methodologies

Every protocol below is designed as a self-validating system. Do not skip the equilibration steps, as they are critical for reaching thermodynamic solubility limits.

Protocol A: In Situ Salt Formation (pH-Driven Solubilization)

Use this when your downstream application can tolerate a pH of 7.0 - 7.4.

  • Weighing: Accurately weigh the required amount of 3-(2,3-difluorophenyl)prop-2-enoic acid into a sterile glass vial.

  • Suspension: Add 80% of your final target volume using sterile, deionized water. The compound will form a cloudy, insoluble suspension.

  • Titration: Dropwise, add 0.1 M NaOH while stirring continuously. Causality: Adding the base slowly prevents localized high-pH microenvironments that could trigger base-catalyzed degradation of the alkene bond.

  • Monitoring: Monitor the pH using a micro-pH probe. Continue titration until the pH reaches 7.2 - 7.4. The suspension will transition into a clear solution as the compound ionizes.

  • Volume Adjustment: QS (quantum satis) to the final volume with a 10X concentrated buffer (e.g., PBS) to lock the pH in place.

Protocol B: Preparation of β -Cyclodextrin Inclusion Complexes

Use this for in vivo dosing or highly sensitive cell-based assays where organics/pH shifts are prohibited.

  • Host Preparation: Prepare a 10 mM solution of β -cyclodextrin in deionized water. Stir at 30°C until completely dissolved.

  • Guest Addition: Add 3-(2,3-difluorophenyl)prop-2-enoic acid in excess (i.e., beyond its known intrinsic solubility) to the β -CD solution.

  • Equilibration (Critical Step): Seal the vial and stir at 300 RPM at ambient temperature (25°C) for 48 hours. Causality: The displacement of cavity-bound water molecules by the fluorinated phenyl ring is a kinetically slow, entropy-driven process. 48 hours ensures thermodynamic equilibrium is reached[3].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Validation: The filtrate now contains the soluble inclusion complex. Quantify the exact drug concentration using HPLC-UV before proceeding to your assay.

Part 4: Visual Workflows

Solubilization Decision Matrix

Use this logic tree to determine the most appropriate solubilization path for your specific assay constraints.

Workflow Start Compound Precipitation in Aqueous Media CheckPH Can assay tolerate pH > 6.0? Start->CheckPH AdjustPH Adjust pH to 7.4 (Salt Formation) CheckPH->AdjustPH Yes CheckTox Can assay tolerate organic solvents? CheckPH->CheckTox No UseCosolvent Use 2-5% DMSO or Ethanol CheckTox->UseCosolvent Yes UseCD Form Inclusion Complex with β-Cyclodextrin CheckTox->UseCD No

Decision matrix for solubilizing 2,3-difluorocinnamic acid.

Mechanism of Cyclodextrin Complexation

This diagram illustrates the supramolecular interaction utilized in Protocol B.

CD_Mechanism Drug 2,3-Difluorocinnamic Acid (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Enters Cavity CD β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulates

Mechanism of β-cyclodextrin inclusion complex formation.

References

  • Asian Journal of Chemistry. Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy. Vol. 24, No. 8 (2012). Available at: [Link]

  • VTechWorks. Characterization of α-cyclodextrin inclusion complexes with trans-cinnamic acid in an aqueous environment. Available at:[Link]

Optimizing reaction conditions for the synthesis of "3-(2,3-difluorophenyl)prop-2-enoic acid" derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid and its derivatives. Cinnamic acids containing fluorine substituents are valuable intermediates in the synthesis of various biologically active compounds and materials.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3-(2,3-difluorophenyl)prop-2-enoic acid?

A1: The most prevalent and effective methods are the Knoevenagel condensation and the Perkin reaction.[2] The Knoevenagel condensation involves the reaction of 2,3-difluorobenzaldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[3] The Perkin reaction utilizes the condensation of 2,3-difluorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the corresponding acid (e.g., sodium acetate).[4][5]

Q2: What are the critical starting materials for this synthesis?

A2: The primary starting materials are 2,3-difluorobenzaldehyde and a C2-synthon. For the Knoevenagel route, this is typically malonic acid or its esters. For the Perkin reaction, an acid anhydride like acetic anhydride is required. The quality and purity of these reactants are crucial for a successful reaction.[6]

Q3: How do I select the appropriate catalyst?

A3: Catalyst choice is dependent on the synthetic route. For a Knoevenagel condensation, weak amine bases such as piperidine or pyridine are commonly used.[3][7] For the Perkin reaction, the catalyst is typically the anhydrous alkali salt of the acid corresponding to the anhydride, for example, anhydrous sodium acetate when using acetic anhydride.[4] The presence of moisture can deactivate the catalyst in the Perkin reaction.

Q4: What techniques are recommended for monitoring the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting aldehyde and the formation of the product.[6][8] For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][9]

Q5: What are the standard procedures for purifying the final product?

A5: The crude product can often be precipitated by acidifying the reaction mixture after an alkaline workup.[10] Further purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[8] If significant impurities remain, column chromatography may be necessary.

Troubleshooting Guide: Common Synthesis Issues

Low yields, unexpected side products, and purification difficulties are common hurdles. This section provides a structured approach to diagnosing and resolving these issues.

Problem Encountered Potential Root Cause Recommended Troubleshooting Steps & Rationale
Low or No Product Yield 1. Inactive or Inappropriate Catalyst Action: Use a fresh or recently purified catalyst. For Perkin reactions, ensure the acetate salt is completely anhydrous. Rationale: Catalysts can degrade over time or be inhibited by moisture. A weak base like piperidine in a Knoevenagel condensation must be potent enough to deprotonate the active methylene compound.[8]
2. Suboptimal Reaction Temperature Action: Systematically screen a range of temperatures. Rationale: Knoevenagel condensations can often be initiated at room temperature and may benefit from gentle heating (e.g., 40–80°C) to increase the rate.[8] Conversely, Perkin reactions typically require higher temperatures (e.g., 160-180°C) to proceed effectively.[2][11]
3. Unsuitable Solvent or Water Inhibition Action: For Knoevenagel, test different solvents like ethanol, methanol, or DMF.[8] Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water byproduct, which can inhibit the reaction equilibrium.[9] Rationale: Solvent polarity can significantly impact reaction kinetics and reactant solubility.[9] Water produced during the condensation can shift the equilibrium back towards the reactants.[8]
4. Reactant Quality or Stoichiometry Action: Verify the purity of the 2,3-difluorobenzaldehyde and the active methylene compound. Ensure correct molar ratios are used. Rationale: Impurities can interfere with the reaction. Aldehydes are generally more reactive than ketones in these condensations.[9]
Formation of Impurities or Side Products 1. Formation of Tar-like Substances Action: Ensure vigorous stirring and consider diluting the reaction with a suitable solvent. Rationale: This is often caused by high reactant concentrations or localized overheating, leading to polymerization or decomposition. A solvent helps to distribute heat more evenly.
2. Dimerization or Self-Condensation Action: Adjust the rate of reagent addition or modify the reaction temperature. Rationale: Side reactions like the dimerization of the unsaturated intermediate can sometimes compete with the desired reaction pathway.[6] While self-condensation is less likely for aromatic aldehydes lacking α-hydrogens, harsh conditions could promote other unwanted pathways.
Difficulty in Product Purification 1. Contamination with Starting Materials Action: Monitor the reaction via TLC to ensure it has gone to completion before workup. Optimize reaction time accordingly. Rationale: An incomplete reaction is the most common reason for the presence of starting materials in the crude product.
2. Complex Mixture of Products Action: Re-optimize reaction conditions (catalyst, temperature, solvent) to improve selectivity for the desired product. Rationale: Unfavorable conditions can lead to a mixture of products, complicating purification. A well-optimized reaction should yield a cleaner crude product.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of 3-(2,3-difluorophenyl)prop-2-enoic acid. Optimization may be required based on laboratory conditions and reagent purity.

Protocol 1: Knoevenagel Condensation using Malonic Acid

This method is often preferred due to its milder conditions and avoidance of corrosive anhydrides.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-difluorobenzaldehyde (1.0 mmol), malonic acid (1.1 mmol), and pyridine (5 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (e.g., 80-90°C) and monitor the reaction progress using TLC (eluent: e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).

  • Acidification & Precipitation: Slowly add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic (pH ~1-2), which will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from an ethanol/water mixture to yield pure 3-(2,3-difluorophenyl)prop-2-enoic acid.

Protocol 2: Perkin Reaction using Acetic Anhydride

This classic method is also highly effective for synthesizing cinnamic acid derivatives.[5]

Step-by-Step Methodology:

  • Reactant Setup: In a dry round-bottom flask equipped with an air condenser, combine 2,3-difluorobenzaldehyde (1.0 mmol), acetic anhydride (1.5 mmol), and anhydrous sodium acetate (1.2 mmol).[10]

  • Reaction: Heat the mixture in an oil bath to 170-180°C for 4-5 hours.[2]

  • Workup: Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still warm.

  • Hydrolysis & Neutralization: Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride. Then, add a saturated solution of sodium carbonate until the solution is alkaline to litmus paper. This converts the cinnamic acid to its soluble sodium salt.[2]

  • Extraction: Filter the solution while hot to remove any insoluble impurities. If unreacted aldehyde is present, it can be removed by extraction with a nonpolar solvent.

  • Acidification & Precipitation: Cool the aqueous filtrate and acidify it with dilute hydrochloric acid until precipitation of the product is complete.

  • Isolation & Purification: Collect the white crystals of 3-(2,3-difluorophenyl)prop-2-enoic acid by vacuum filtration, wash with cold water, and dry.[10] Recrystallization can be performed if necessary.

Visualized Workflows and Logic

Diagrams can clarify complex experimental procedures and troubleshooting logic.

G cluster_synthesis General Synthesis Workflow Reactants Combine 2,3-Difluorobenzaldehyde, Active Methylene Compound/Anhydride, and Catalyst in Solvent Reaction Heat/Stir for 2-5 hours (Monitor by TLC) Reactants->Reaction Workup Quench Reaction (e.g., with water) & Perform Basic/Acidic Workup Reaction->Workup Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification Product Pure 3-(2,3-difluorophenyl) prop-2-enoic acid Purification->Product

Caption: General experimental workflow for synthesis.

G Start Low or No Yield Observed CheckCatalyst Is the catalyst fresh and anhydrous? Start->CheckCatalyst CheckTemp Is the temperature optimal? CheckCatalyst->CheckTemp Yes ReplaceCatalyst Use fresh/anhydrous catalyst CheckCatalyst->ReplaceCatalyst No CheckSolvent Is the solvent appropriate? Is water being removed? CheckTemp->CheckSolvent Yes OptimizeTemp Screen temperature range CheckTemp->OptimizeTemp No CheckReactants Are reactants pure? CheckSolvent->CheckReactants Yes OptimizeSolvent Test different solvents/ Use Dean-Stark trap CheckSolvent->OptimizeSolvent No PurifyReactants Purify starting materials CheckReactants->PurifyReactants No Success Re-run Reaction CheckReactants->Success Yes ReplaceCatalyst->Success OptimizeTemp->Success OptimizeSolvent->Success PurifyReactants->Success

Caption: Troubleshooting logic for low yield.

References

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available from: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

  • ChemIQSoc Project. Preparation of cinnamic acid (Perkin condensation). Available from: [Link]

  • Rasayan J. Chem. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Available from: [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available from: [Link]

  • Royal Society of Chemistry. Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Available from: [Link]

  • AIP Publishing. Optimization for Synthesis of Methyl-d3 Cinnamate Derivatives via Room Temperature Fischer Esterification. Available from: [Link]

  • f.primpogoda.ru. Cinnamic Acid Knoevenagel Condensation Mechanism. Available from: [Link]

  • YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. Available from: [Link]

  • SATHEE - IIT Kanpur. Chemistry Perkin Reaction Mechanism. Available from: [Link]

  • YouTube. Perkin condensation. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of cinnamamide (3aa) a. Available from: [Link]

  • Matrix Fine Chemicals. 3-(2,4-DIFLUOROPHENYL)PROP-2-ENOIC ACID | CAS 94977-52-3. Available from: [Link]

  • Chemistry Stack Exchange. Perkin reaction for aliphatic aldehydes. Available from: [Link]

  • Chemspace. (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid. Available from: [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]

  • Online Organic Chemistry Tutor. Perkin Reaction. Available from: [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • NIST WebBook. 2-Propenoic acid, 3-(2-fluorophenyl)-. Available from: [Link]

  • ResearchGate. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available from: [Link]

  • Google Patents. CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Semantic Scholar. Preparation method of synthetic 2-(3,5-bis(trifluoromethyl)phenyl)-2-methyl propioric acid. Available from: [https://www.semanticscholar.org/paper/Preparation-method-of-synthetic-2-(3%2C5-bis(trifluor-acid-Zhu-Zeng/e697a2168393e827a5d933e1476f5714399e5539]([Link]

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Technical Support Center: NMR Analysis of Difluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of difluorophenyl compounds. As a Senior Application Scientist, I have designed this guide to address the specific and often complex challenges encountered when working with these molecules. The presence of two fluorine atoms on a phenyl ring introduces unique spectral features, primarily due to ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin couplings, which can complicate spectral interpretation but also provide rich structural information. This guide is structured in a question-and-answer format to provide direct solutions to common problems, backed by the scientific principles governing the experiments.

Part 1: Frequently Asked Questions - Sample Preparation & Acquisition

This section covers foundational issues that can significantly impact data quality. Proper sample preparation and instrument setup are the first steps toward a successful analysis.

Q1: What is the ideal sample concentration for ¹H and ¹⁹F NMR of a difluorophenyl compound?

A1: The ideal concentration is a balance between obtaining good signal-to-noise (S/N) in a reasonable time and avoiding issues like peak broadening from high viscosity or aggregation.

  • For ¹H NMR: A concentration of 5-25 mM is generally sufficient for most small molecules, including difluorophenyl compounds.[1]

  • For ¹⁹F NMR: Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, concentrations can often be lower than for ¹H NMR.[2][3] A concentration of 1-10 mM is typically adequate.[1] However, for quantitative ¹⁹F NMR (qNMR), precise and slightly higher concentrations may be necessary to ensure accuracy.[4]

Key Insight: Always ensure your sample is fully dissolved and free of particulate matter. Undissolved solids will severely degrade the magnetic field homogeneity (shimming) and lead to broad, distorted peaks. If the solution is not clear, filter it through a small plug of glass wool directly into the NMR tube.[1][5]

Q2: My ¹H NMR spectrum is very complex and crowded in the aromatic region. How can I simplify it?

A2: This is a common issue with substituted phenyl rings. The complexity arises from overlapping multiplets caused by both ¹H-¹H and ¹H-¹⁹F couplings. Here are several strategies:

  • Change the Solvent: The chemical shifts of protons are sensitive to the solvent environment due to aromatic solvent-induced shifts (ASIS). Acquiring a spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can often shift the signals enough to resolve the overlap that was present in CDCl₃.[6]

  • ¹⁹F Decoupling: The most direct way to simplify the ¹H spectrum is to run a fluorine-decoupled proton experiment, denoted as ¹H{¹⁹F}. This experiment removes all ¹H-¹⁹F coupling, causing protons that were previously split by fluorine to collapse into simpler multiplets arising only from ¹H-¹H coupling. Comparing the coupled and decoupled spectra is a powerful tool for identifying which protons are coupled to fluorine.

  • Higher Field Strength: If available, use a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz). Higher fields increase the chemical shift dispersion in Hertz, which can help resolve closely spaced multiplets.

Part 2: Frequently Asked Questions - Spectral Interpretation & Troubleshooting

Interpreting the spectra of difluorophenyl compounds requires a solid understanding of fluorine's influence on both proton and fluorine nuclei.

Q3: The splitting patterns in my ¹H NMR are not simple (e.g., not a clean doublet or triplet). Why is this, and how do I interpret them?

A3: The complex splitting patterns are a hallmark of fluorinated aromatics and are due to multiple coupling interactions. A single aromatic proton can be coupled to:

  • Adjacent protons (³JHH, typically 7-8 Hz for ortho coupling).

  • Protons further away (⁴JHH or ⁵JHH, typically 0-3 Hz for meta/para coupling).

  • Nearby fluorine atoms through multiple bonds.

These ¹H-¹⁹F couplings (JHF) can be quite large and occur over several bonds, often larger than long-range H-H couplings.[7][8] For example, a proton ortho to a fluorine typically shows a ³JHF of 6-10 Hz. A proton meta to a fluorine shows a ⁴JHF of 4-8 Hz. A proton para to a fluorine can even show a ⁵JHF of 0-3 Hz.

When a proton is coupled to another proton and a fluorine with different coupling constants, it results in a "doublet of doublets" (dd). If it's coupled to multiple protons and fluorines, the pattern can become a complex multiplet.

Workflow for Interpreting Complex Multiplets:

Caption: Workflow for deconvoluting complex multiplets in ¹H NMR.

Q4: My ¹⁹F NMR spectrum shows two signals when I expect one, or the signals are very broad. What could be the cause?

A4: There are several potential reasons for unexpected complexity in a ¹⁹F NMR spectrum:

  • Diastereomers: If your compound is chiral and you have created a new stereocenter, you may have a mixture of diastereomers. The fluorine atoms in different diastereomers are in chemically non-equivalent environments and will have different chemical shifts.

  • Rotamers/Conformational Isomers: Slow rotation around a bond (e.g., an amide bond or a sterically hindered aryl-aryl bond) on the NMR timescale can lead to distinct signals for different conformers.[9] This is a common phenomenon in substituted biaryl systems or amides.

  • Broad Peaks: Peak broadening can be caused by:

    • Poor Shimming: Always ensure the instrument is well-shimmed.[6]

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Chemical Exchange: If conformational changes are occurring at a rate comparable to the NMR timescale, the signals can become broad.[9]

Troubleshooting Strategy: Acquire the spectrum at a higher temperature (Variable Temperature NMR). If the two signals coalesce into a single, sharper peak at elevated temperatures, it confirms that you are observing a dynamic process like bond rotation.[9] If the signals remain distinct but just sharpen, you likely have a mixture of stable isomers like diastereomers.

Q5: How do I correctly reference my ¹⁹F NMR spectrum?

A5: Unlike ¹H NMR where TMS is a near-universal internal standard, ¹⁹F NMR referencing can be more complex due to the wide chemical shift range and solvent effects.[2][3]

  • External Referencing: Historically, neat trichlorofluoromethane (CFCl₃) was used as an external standard, defined as 0 ppm.[3] However, its use has been phased out due to its ozone-depleting properties.

  • Internal Referencing: The most reliable method is to use an internal standard. A small amount of an inert, fluorinated compound is added to the sample. Common choices include:

    • Hexafluorobenzene (C₆F₆): δ ≈ -164 ppm[7]

    • Trifluoroacetic acid (TFA): δ ≈ -76 ppm[4]

    • Benzotrifluoride (PhCF₃): δ ≈ -63 ppm

Crucial Point: The chemical shift of ¹⁹F is highly sensitive to the solvent.[2][10] Always report the deuterated solvent and the reference compound used. For highly accurate work, referencing tables that correct for solvent effects should be consulted.[3]

Part 3: Protocols and Reference Data

Experimental Protocol: ¹⁹F-Decoupled ¹H NMR ({¹H{¹⁹F}})

This experiment is invaluable for assigning proton signals by removing the complexity of ¹H-¹⁹F coupling.

  • Prepare the Sample: Prepare a 5-25 mM solution of your difluorophenyl compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[1][5]

  • Acquire Standard ¹H Spectrum: Lock and shim the spectrometer on the deuterium signal of the solvent. Acquire a standard, high-quality ¹H NMR spectrum. Note the spectral width and transmitter offset.[5]

  • Set Up the ¹H{¹⁹F} Experiment:

    • Load a standard 1D proton experiment pulse program that incorporates fluorine decoupling.

    • The key step is to define the ¹⁹F decoupling channel. You will need to specify the center of the ¹⁹F spectral region to be decoupled (the ¹⁹F transmitter offset) and the bandwidth of the decoupling pulse (e.g., 15-20 ppm) to cover all fluorine signals of your compound.

    • Use a composite pulse decoupling sequence (e.g., GARP or WALTZ-16) to provide efficient decoupling across the specified bandwidth without overheating the probe.

  • Acquire and Process: Acquire the data using the same number of scans and relaxation delay as the standard ¹H experiment for direct comparison. Process the data using identical Fourier transformation and phasing parameters.

  • Analyze: Compare the standard ¹H spectrum with the ¹H{¹⁹F} spectrum. Protons that were coupled to fluorine will show a visible simplification in their multiplet structure in the decoupled spectrum.

Reference Data: Typical Coupling Constants

The magnitude of J-coupling provides critical information about the through-bond connectivity and spatial relationship between nuclei.[7][8]

Coupling Type Description Typical Range (Hz) Notes
³J(H,F) Proton ortho to Fluorine6 - 10Strong coupling, very useful for assignment.
⁴J(H,F) Proton meta to Fluorine4 - 8Often similar in magnitude to ortho coupling.
⁵J(H,F) Proton para to Fluorine0 - 3Weaker, but often observable.[11]
³J(F,F) Fluorines ortho to each other18 - 22Strong coupling between fluorine nuclei.
⁴J(F,F) Fluorines meta to each other2 - 8Weaker than ortho F-F coupling.
⁵J(F,F) Fluorines para to each other10 - 15Can be larger than meta coupling.

Note: These values are typical for difluorophenyl systems and can vary based on substituents and solvent.[12]

Logical Diagram: Troubleshooting Strategy

Troubleshooting_Strategy cluster_symptoms Observed Problem cluster_checks Initial Checks & Solutions cluster_advanced Advanced Experiments S1 Poor Resolution / Broad Peaks C1 Check Shims & Lock Level S1->C1 Is field homogeneous? C2 Check Sample Concentration & Solubility S1->C2 Is sample ideal? S2 Complex / Overlapping Multiplets C3 Run in a Different Solvent (e.g., Benzene-d6) S2->C3 Can signals be resolved? A1 Run ¹H{¹⁹F} Decoupling S2->A1 Simplify by removing J(H,F) A2 Run 2D NMR (COSY, HMBC) S2->A2 Map correlations S3 Unexpected Number of Signals S3->C2 Check for impurities A3 Run Variable Temperature (VT) NMR S3->A3 Test for dynamic exchange C1->S1 C2->S1 C3->S2

Caption: A decision tree for troubleshooting common NMR issues with difluorophenyl compounds.

References

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. Retrieved from [Link]

  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Retrieved from [Link]

  • Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Weigand, W., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. (2017). JoVE. Retrieved from [Link]

  • Williamson, K. L. (1965). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Journal of the American Chemical Society. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • Williamson, K. L., et al. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. (2021). ACS Publications. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. (2015). PMC. Retrieved from [Link]

  • New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). University of Edinburgh Research Explorer. Retrieved from [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). PMC. Retrieved from [Link]

  • Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry. (2022). PubMed. Retrieved from [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). DTIC. Retrieved from [Link]

  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. (2001). American Institute of Physics. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • NMR Solvent Chart. (n.d.). Emery Pharma. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ACS Publications. Retrieved from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

"3-(2,3-difluorophenyl)prop-2-enoic acid" degradation pathways

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the metabolic profiling and biodegradation of fluorinated cinnamic acid derivatives. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the complex degradation pathways of 3-(2,3-difluorophenyl)prop-2-enoic acid (commonly referred to as 2,3-difluorocinnamic acid).

Because fluorinated compounds exhibit high resilience to enzymatic C-F bond cleavage, studying their metabolic fate requires precise control over microbial consortia and analytical conditions. This guide synthesizes field-proven methodologies, mechanistic causality, and advanced analytical strategies to ensure your experimental workflows are robust and self-validating.

I. Mechanistic Pathway Overview

The degradation of 3-(2,3-difluorophenyl)prop-2-enoic acid proceeds via a coenzyme A-dependent β-oxidation mechanism[1]. Unlike direct deacetylation, this pathway requires the initial activation of the acid to a CoA-thioester, followed by hydration, dehydrogenation, and thiolytic cleavage to yield 2,3-difluorobenzoic acid and acetyl-CoA.

Pathway A 3-(2,3-difluorophenyl)prop-2-enoic acid B 2,3-difluorocinnamoyl-CoA A->B CoA Ligase (ATP + CoA) C 2,3-difluorophenyl-β-hydroxypropionyl-CoA B->C Hydratase (H2O) D 2,3-difluorophenyl-β-ketopropionyl-CoA C->D Dehydrogenase (NAD+) E 2,3-difluorobenzoyl-CoA D->E Thiolase (CoA) G Acetyl-CoA D->G Thiolase F 2,3-difluorobenzoic acid E->F Hydrolase (H2O) H 2,3-difluorocatechol F->H Dioxygenase (O2)

Figure 1: CoA-dependent β-oxidation degradation pathway of 3-(2,3-difluorophenyl)prop-2-enoic acid.

II. Troubleshooting & FAQs

Q1: Why is my degradation assay stalling, resulting in the accumulation of a difluoroacetophenone dead-end intermediate? A: This is a classic issue when utilizing a monoculture (such as Arthrobacter sp. strain G1)[1]. In the absence of a complete downstream degradation pathway, the β-keto intermediate (2,3-difluorophenyl-β-ketopropionyl-CoA) undergoes spontaneous or non-specific enzymatic decarboxylation, forming difluoroacetophenone. Causality & Fix: To prevent this metabolic bottleneck, you must employ a microbial consortium. Introducing a secondary degrader strain (e.g., Ralstonia sp. strain H1) acts as a metabolic sink, rapidly hydrolyzing the 2,3-difluorobenzoyl-CoA to 2,3-difluorobenzoic acid and pulling the equilibrium away from the dead-end decarboxylation route[1].

Q2: I am unable to detect the CoA-thioester intermediates using standard reversed-phase HPLC. What is going wrong? A: CoA-thioesters are highly labile and susceptible to rapid hydrolysis during standard solvent extraction and acidic mobile phase conditions. Causality & Fix: Standard HPLC requires extensive sample preparation that destroys these transient intermediates. Instead, transition to Membrane Inlet Mass Spectrometry (MIMS) combined with an in-membrane pre-concentration/thermal desorption (IMP-MIMS) technique[2]. The hollow-fibre silicone membrane selectively permeates semi-volatile organics while excluding water, allowing you to monitor these intermediates in real-time directly from the bioreactor without hydrolytic degradation.

Q3: How can I definitively prove that complete mineralization of the fluorinated ring has occurred? A: Tracking the disappearance of the parent compound or the formation of 2,3-difluorobenzoic acid only confirms side-chain cleavage, not ring mineralization. The C-F bond is exceptionally stable. Causality & Fix: You must monitor stoichiometric defluorination. Implement Ion Chromatography (IC) to track the release of free fluoride ions ( ) into the culture medium[2]. Complete mineralization is only validated when the molar concentration of released fluoride matches the theoretical yield (2 moles of per mole of 3-(2,3-difluorophenyl)prop-2-enoic acid).

Troubleshooting S1 Issue: Dead-end Metabolite Accumulation D1 Analyze Culture Composition S1->D1 A1 Monoculture: Add Degrader Strain D1->A1 Single Strain A2 Co-culture: Check Aeration (DO) D1->A2 Consortium R1 Complete Mineralization A1->R1 A2->R1 DO > 2 mg/L

Figure 2: Troubleshooting workflow for dead-end metabolite accumulation during degradation.

III. Experimental Protocols

Protocol 1: Preparation of Cell-Free Extracts for CoA-Ligase Activity Assays

To validate the first step of the β-oxidation pathway, active cell-free extracts must be prepared without denaturing the sensitive ligase enzymes.

Step-by-Step Methodology:

  • Harvesting: Centrifuge the active consortium culture at 8,000 × g for 15 minutes at 4°C. Rationale: Low temperature minimizes endogenous protease activity.

  • Washing: Wash the pellet twice with 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM Dithiothreitol (DTT) and 10% (v/v) glycerol. Rationale: The CoA ligase contains sensitive thiol groups that rapidly oxidize upon cell lysis. DTT maintains a reducing environment, while glycerol stabilizes the protein conformation during mechanical disruption.

  • Disruption: Resuspend the pellet in the same buffer and subject it to ultrasonication (5 cycles of 30 seconds on, 30 seconds off) on an ice bath.

  • Clarification: Centrifuge the lysate at 40,000 × g for 30 minutes at 4°C to remove cell debris and unbroken cells.

  • Assay Initiation: Incubate the supernatant with 1 mM 3-(2,3-difluorophenyl)prop-2-enoic acid, 5 mM ATP, 5 mM , and 1 mM Coenzyme A. Monitor the formation of the thioester via spectrophotometry at 300 nm (characteristic absorbance peak for cinnamoyl-CoA derivatives).

Protocol 2: Real-Time Monitoring via IMP-MIMS

This protocol establishes a self-validating system for tracking volatile and semi-volatile intermediates[2].

Step-by-Step Methodology:

  • Probe Insertion: Submerge a hollow-fibre silicone membrane probe directly into the bioreactor.

  • Pre-concentration Phase: Allow the culture broth to flow over the membrane for 3 minutes at 30°C. Rationale: Non-polar intermediates partition into the silicone, concentrating the analyte while excluding polar salts and water.

  • Air Drying: Pass dry air over the internal surface of the membrane for 30 seconds. Rationale: This removes residual water vapor that could cause isobaric interference or source fouling in the mass spectrometer.

  • Thermal Desorption: Rapidly heat the membrane probe to 150°C using a programmed temperature profile. Rationale: This volatilizes the accumulated semi-volatile intermediates (e.g., difluoroacetophenone), sweeping them directly into the electron ionization (EI) source of the mass spectrometer for quantification.

IV. Quantitative Data & Analytical Strategies

To ensure rigorous data collection, researchers must select the appropriate analytical technique based on the target metabolite's chemical properties. Below is a synthesized comparison of the validated analytical methods for this pathway.

Table 1: Analytical Techniques for Monitoring Degradation Metabolites

Target AnalyteRecommended TechniqueLimit of Detection (LOD)Primary AdvantageMechanistic Limitation
3-(2,3-difluorophenyl)prop-2-enoic acid HPLC-UV (254 nm)0.5 µMHigh reproducibility for stable, polar parent compounds.Cannot detect volatile intermediates; requires sample prep.
CoA-Thioester Intermediates LC-MS/MS (ESI+)0.1 µMProvides exact mass and structural elucidation of labile esters.High susceptibility to ion suppression from culture salts.
Difluoroacetophenone (Dead-end) IMP-MIMS1.0 µMReal-time, in situ monitoring without extraction[2].Cannot detect highly polar or non-volatile end products.
Fluoride Ion ( ) Ion Chromatography (IC)0.05 mg/LDirect, stoichiometric proof of complete ring mineralization[2].Does not provide structural data on organic intermediates.

V. References

  • Hasan, S. A. (2010). Biodegradation of fluorinated environmental pollutants under aerobic conditions. University of Groningen. Available at:[Link]

  • Hayward, S., & Kotiaho, T. (2005). Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. Available at:[Link]

Sources

Enhancing the antiproliferative activity of "3-(2,3-difluorophenyl)prop-2-enoic acid"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Phenylpropanoid Research . As a Senior Application Scientist, I have designed this portal to address the specific biochemical and biophysical challenges researchers face when working with 3-(2,3-difluorophenyl)prop-2-enoic acid (also known as 2,3-difluorocinnamic acid).

While the cinnamic acid scaffold is a well-established antimicrobial and anticancer pharmacophore, the introduction of fluorine atoms at the 2,3-positions of the phenyl ring drastically alters the molecule's electronegativity, lipophilicity, and target binding kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize its antiproliferative activity in your drug development pipeline.

🔬 Section 1: Frequently Asked Questions (FAQs) - Structural & Chemical Optimization

Q1: The baseline antiproliferative activity of 3-(2,3-difluorophenyl)prop-2-enoic acid in my MCF-7 and HepG2 cell assays is very low (IC50 > 50 µM). How can I enhance its potency? A: The parent carboxylic acid often suffers from poor cellular permeability and rapid efflux. The causality here lies in the ionization of the free carboxylic acid moiety at physiological pH (7.4), which hinders its ability to cross the hydrophobic lipid bilayer. Solution: You must mask the carboxylic acid through derivatization. Converting the acid into an amide, hydrazide, or hybridizing it with other pharmacophores (like chalcones or purines) significantly enhances lipophilicity and target affinity. For instance, creating cinnamide-fluorinated derivatives or imidazolone hybrids has been shown to drop the IC50 in HepG2 cells to as low as 4.23 µM by enhancing Epidermal Growth Factor Receptor (EGFR) inhibition[1]. Similarly, chimeric compounds combining cinnamic acid with chalcones have demonstrated potent activity against MCF-7 breast cancer lines.

Q2: I am observing inconsistent precipitation when dosing cells in standard DMEM/RPMI media. What is causing this? A: The 2,3-difluoro substitution increases the hydrophobicity of the aromatic ring. When a highly concentrated DMSO stock of the compound is introduced directly into aqueous media, the sudden shift in dielectric constant causes localized "crashing out" (precipitation) of the compound before it can uniformly disperse. Solution: Implement a "step-down" dilution method. Dilute your primary DMSO stock (e.g., 50 mM) into an intermediate solvent (like PEG-400 or a cyclodextrin complex) before final dilution in pre-warmed (37°C) complete media. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

🛠️ Section 2: Troubleshooting Guide - Mechanistic & In Vitro Assays

Issue 1: Ambiguous Cell Cycle Arrest Data (Flow Cytometry)

Symptom: Propidium Iodide (PI) staining shows a broad, undefined smear rather than a distinct G1 or G2/M phase arrest after 24 hours of treatment. Root Cause: Fluorinated cinnamic acid derivatives exhibit time-dependent mechanisms of action. Early exposure often triggers G1 arrest due to kinase inhibition (e.g., EGFR), but prolonged exposure leads to DNA fragmentation and a shift toward the sub-G1 (apoptotic) population[2]. If you harvest cells exactly at the transition point, the histograms will blur. Intervention: Conduct a strict time-course analysis (12h, 24h, 48h, and 72h). Synchronize your cells using serum starvation (0.1% FBS for 18 hours) prior to compound treatment to ensure all cells enter the assay at the G0/G1 boundary.

Issue 2: High Background Noise in Apoptosis Assays (Caspase-3/7)

Symptom: Luminescent or fluorescent caspase assays show high baseline activity in vehicle control wells, masking the compound's effect. Root Cause: Over-confluency. If cells are seeded too densely, nutrient depletion and contact inhibition will trigger spontaneous apoptosis, raising the baseline. Intervention: Optimize seeding density. For HepG2 or MCF-7 cells, seed at 5,000–10,000 cells/well in a 96-well plate. Ensure the cells are in the logarithmic growth phase (approx. 60-70% confluent) at the time of compound addition.

📊 Section 3: Data Presentation - Structure-Activity Relationship (SAR)

To guide your synthetic optimization, the following table synthesizes quantitative data demonstrating how derivatization of fluorinated cinnamic acids enhances antiproliferative efficacy across different cell lines.

Compound / Derivative TypeStructural ModificationTarget Cell LineIC50 (µM)Primary Mechanism of Action
3-(2,3-difluorophenyl)prop-2-enoic acid None (Parent Compound)HepG2 / MCF-7> 50.00Weak kinase inhibition; poor permeability
Fluorocinnamic acid hydrazides Hydrazide formationHepG219.57 - 38.12Enhanced lipophilicity; ROS generation[1]
Cinnamic acid-chalcone hybrid Chalcone fusionMCF-7~ 14.86Apoptosis induction; DNA damage
Primaquine-cinnamic acid conjugate Amide bond to primaquineMCF-70.40 - 1.10Sub-G1 phase arrest; caspase activation[3]
N-(N-pyrimidinyl)imidazolone derivative Imidazolone hybridizationHepG24.23EGFR inhibition; G1 phase cell cycle arrest[2]

📋 Section 4: Validated Experimental Protocol

Optimized MTT Cell Viability Assay for Highly Hydrophobic Fluorinated Cinnamic Acids This protocol is designed as a self-validating system. Step 3 includes a critical visual checkpoint to ensure compound solubility, which is the #1 cause of false negatives in this assay.

  • Cell Seeding:

    • Harvest HepG2 or MCF-7 cells in the log-growth phase.

    • Seed 8,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation (The "Step-Down" Method):

    • Prepare a 20 mM stock of 3-(2,3-difluorophenyl)prop-2-enoic acid (or its derivative) in 100% cell-culture grade DMSO.

    • Prepare intermediate dilutions in DMSO (e.g., 200x the final desired concentrations).

    • Transfer 5 µL of each intermediate DMSO stock into 995 µL of pre-warmed complete media (yields a 0.5% DMSO concentration). Vortex immediately for 10 seconds.

  • Verification & Treatment:

    • Critical Checkpoint: Inspect the media dilutions under a light microscope (10x objective). If micro-crystals are visible, the compound has precipitated. You must reformulate using 1% Tween-80 or a cyclodextrin carrier.

    • Aspirate old media from the 96-well plate and add 100 µL of the compound-treated media. Include a 0.5% DMSO vehicle control.

    • Incubate for 48 hours.

  • MTT Addition & Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 3 hours.

    • Carefully aspirate the media (do not disturb the purple formazan crystals at the bottom).

    • Add 150 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes at 150 RPM protected from light.

  • Quantification:

    • Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

🗺️ Section 5: Pathway Visualization

The following diagram maps the causality between structural derivatization of the parent compound and the resulting intracellular signaling cascades that lead to enhanced antiproliferative activity.

AntiproliferativePathway Parent 3-(2,3-difluorophenyl) prop-2-enoic acid Deriv Structural Derivatization (Amides, Hydrazides, Hybrids) Parent->Deriv Chemical Synthesis Permeability Increased Cellular Permeability Deriv->Permeability Lipophilicity Shift Target Kinase/Receptor Inhibition (e.g., EGFR) CellCycle Cell Cycle Arrest (G1 Phase Transition Block) Target->CellCycle Signal Disruption Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Target->Apoptosis Cellular Stress Outcome Enhanced Antiproliferative Efficacy CellCycle->Outcome Apoptosis->Outcome Permeability->Target Intracellular Access

Mechanistic pathway detailing how derivatization of fluorinated cinnamic acid drives cell death.

📚 References

  • Finding a Novel Chalcone–Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach Source: MDPI URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents Source: ACS Omega / PMC (National Institutes of Health) URL:[Link]

  • Insights into the mechanism of antiproliferative effects of primaquine-cinnamic acid conjugates on MCF-7 cells Source: Acta Pharmaceutica (HRčak - Portal of Croatian Scientific and Professional Journals) URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of 3-(2,3-difluorophenyl)prop-2-enoic Acid in Normal Cells

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel therapeutic compounds. This guide provides in-depth technical advice and troubleshooting strategies for managing the cytotoxic effects of 3-(2,3-difluorophenyl)prop-2-enoic acid, a promising cinnamic acid derivative, in non-cancerous cell lines. Our goal is to empower you with the knowledge to enhance the therapeutic potential of your research by improving the selectivity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial questions you may have when starting your experiments with 3-(2,3-difluorophenyl)prop-2-enoic acid.

Q1: What is the potential mechanism of action for 3-(2,3-difluorophenyl)prop-2-enoic acid?

A1: While specific data on this particular derivative is emerging, compounds in the cinnamic acid family have been shown to exert their anticancer effects through various mechanisms. A significant body of research points towards the inhibition of oncogenic protein kinases, which are crucial for the signaling networks that drive cancer cell proliferation and survival.[1][2][3][4][5] Additionally, some cinnamic acid derivatives have been found to modulate key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway.[5][6] The difluoro-substitution on the phenyl ring may enhance the binding affinity of the compound to its molecular targets.

Q2: Why is it critical to assess cytotoxicity in normal cells early in the research process?

A2: Early assessment of cytotoxicity in non-cancerous cells is a cornerstone of preclinical drug development. It allows for the determination of a compound's therapeutic index – a quantitative measure of its safety and selectivity.[7] Identifying and addressing off-target toxicity at an early stage can save significant time and resources, and it is essential for developing a viable therapeutic candidate with minimal side effects.[8]

Q3: What is the therapeutic index and how is it determined?

A3: The therapeutic index (TI) is a ratio that compares the concentration of a compound that is toxic to normal cells to the concentration that is effective against cancer cells. It is often calculated as the ratio of the 50% cytotoxic concentration (CC50) in a normal cell line to the 50% inhibitory concentration (IC50) in a cancer cell line (TI = CC50 / IC50). A higher TI indicates a more favorable safety profile, as a lower concentration is needed to achieve a therapeutic effect than to cause toxicity in healthy cells.[9]

Q4: I am observing high levels of toxicity in my normal cell line after treatment. What are the immediate troubleshooting steps?

A4: Unexpectedly high cytotoxicity in normal cells is a common hurdle in drug discovery.[7] Here are some initial steps to take:

  • Confirm Compound Integrity: Ensure the purity and stability of your compound stock. Impurities or degradation products can lead to unintended toxicity.

  • Perform a Dose-Response Analysis: Conduct a thorough dose-response experiment to confirm if the observed cytotoxicity is concentration-dependent. This will help in identifying a potential non-toxic concentration range.[7]

  • Evaluate Solvent Toxicity: Include a vehicle-only control (e.g., DMSO) to ensure that the solvent concentration is not contributing to the observed cell death.[7]

  • Assess Cell Health: The general health, passage number, and density of your cell cultures can impact their sensitivity to cytotoxic agents. Standardize these parameters across your experiments.[7]

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

This guide provides a more detailed approach to troubleshooting common issues encountered during your experiments.

Problem Potential Cause Recommended Action
High Cytotoxicity at All Tested Concentrations The compound may have a narrow therapeutic window or be inherently non-selective.Perform a broader dose-response curve with smaller concentration increments to pinpoint the CC50. Consider using more sensitive cytotoxicity assays.
Inconsistent Results Between Experiments Variability in cell culture conditions, such as passage number or seeding density.Standardize all cell culture parameters. Ensure consistent incubation times and reagent concentrations.
Cytotoxicity in Multiple Normal Cell Lines The compound may be targeting a fundamental cellular process common to all cells.Use in silico tools to predict potential off-target interactions.[8] Consider testing in a wider panel of normal cells from different tissues to identify potential organ-specific toxicity.
Difficulty Establishing a Therapeutic Window The IC50 in cancer cells is very close to the CC50 in normal cells.Explore strategies to enhance selectivity, such as structural modification of the compound or the use of targeted drug delivery systems.[1][10]

Experimental Workflows & Protocols

Here are detailed protocols for essential experiments to assess and characterize the cytotoxicity of 3-(2,3-difluorophenyl)prop-2-enoic acid.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Acquisition & Analysis cluster_2 Phase 3: Decision Making start Prepare serial dilutions of 3-(2,3-difluorophenyl)prop-2-enoic acid assay_setup Seed cancer and normal cells in separate 96-well plates start->assay_setup treatment Treat cells with compound and vehicle control assay_setup->treatment incubation Incubate for 24-72 hours treatment->incubation cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT or LDH) incubation->cytotoxicity_assay read_plate Measure absorbance/fluorescence cytotoxicity_assay->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50_cc50 Determine IC50 (cancer cells) and CC50 (normal cells) calculate_viability->determine_ic50_cc50 calculate_ti Calculate Therapeutic Index (TI) TI = CC50 / IC50 determine_ic50_cc50->calculate_ti evaluate_ti Evaluate TI calculate_ti->evaluate_ti proceed Proceed with further studies (High TI) evaluate_ti->proceed TI > 10 optimize Optimize compound or delivery (Low TI) evaluate_ti->optimize TI < 10

Caption: Workflow for assessing cytotoxicity and determining the therapeutic index.

Protocol 1: Determining the Therapeutic Index using an MTT Assay

This protocol outlines the steps to determine the IC50 and CC50 values of your compound.[7][11]

Materials:

  • 3-(2,3-difluorophenyl)prop-2-enoic acid

  • Cancer cell line (e.g., A549, MCF-7)

  • Normal cell line (e.g., PBMCs, fibroblasts)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both cancer and normal cells at an optimal density in separate 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 3-(2,3-difluorophenyl)prop-2-enoic acid in culture medium.

  • Cell Treatment: Treat the cells with the different concentrations of the compound and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 and CC50 values.

Protocol 2: Assessing Selective Cytotoxicity with a Co-culture Model

This protocol allows for the direct visualization and quantification of selective cytotoxicity.[8]

Materials:

  • Cancer cell line expressing a fluorescent protein (e.g., GFP-A549)

  • Normal cell line expressing a different fluorescent protein (e.g., RFP-fibroblasts)

  • Imaging-compatible plates (e.g., 96-well black, clear bottom)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Co-seed the fluorescently labeled cancer and normal cells in the same wells of an imaging plate.

  • Compound Treatment: Treat the co-culture with serial dilutions of 3-(2,3-difluorophenyl)prop-2-enoic acid.

  • Live-Cell Imaging: Monitor the cells over time using a high-content imaging system, capturing images of both fluorescent channels.

  • Image Analysis: Quantify the number or area of fluorescent cells for each cell type at different compound concentrations.

  • Data Analysis: Plot the viability of each cell type as a function of compound concentration to assess selective cytotoxicity.

Strategies for Mitigating Cytotoxicity in Normal Cells

If your initial experiments reveal a low therapeutic index, consider these advanced strategies to improve the selectivity of your compound.

Chemical Modification

The structure of cinnamic acid derivatives can be modified to enhance their biological activity and selectivity.[12] For instance, the addition of certain functional groups can alter the compound's lipophilicity and interaction with its molecular targets. While beyond the scope of this guide, collaborating with medicinal chemists to explore structure-activity relationships can be a fruitful avenue.

Advanced Drug Delivery Systems

Encapsulating 3-(2,3-difluorophenyl)prop-2-enoic acid in a drug delivery system, such as liposomes or nanoparticles, can improve its therapeutic index.[1][3][5][10] These systems can be designed to preferentially accumulate in tumor tissues, thereby reducing exposure to healthy cells and minimizing off-target toxicity.[10]

Combination Therapy: The "Cyclotherapy" Approach

"Cyclotherapy" is a strategy that involves using a second drug to protect normal cells from the cytotoxic effects of a primary therapeutic agent.[12][13] This is often achieved by using a cytostatic agent that arrests the cell cycle of normal cells, making them less susceptible to a cytotoxic drug that targets rapidly dividing cells.[12]

Potential Signaling Pathway Modulation

As mentioned, cinnamic acid derivatives can inhibit the NF-κB signaling pathway, which is often dysregulated in cancer. Understanding this can help in designing experiments to investigate the mechanism of action of your compound.

G cluster_0 NF-κB Signaling Pathway stimulus Inflammatory Stimulus ikb_kinase IKK Complex stimulus->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes nucleus->transcription Initiates compound 3-(2,3-difluorophenyl)prop-2-enoic acid compound->ikb_kinase Inhibits

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of Cinnamic Acid and 3-(2,3-difluorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, has long been a subject of scientific interest due to its diverse pharmacological properties.[1][2] Its structural simplicity and established safety profile make it an attractive scaffold for the development of new therapeutic agents.[3] In the continuous quest for enhanced bioactivity, synthetic derivatives of cinnamic acid are being explored, with a particular focus on the introduction of functional groups that can modulate its biological effects. This guide provides a comparative overview of the bioactivity of the parent compound, cinnamic acid, and a synthetic derivative, 3-(2,3-difluorophenyl)prop-2-enoic acid.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can, in turn, influence the pharmacological profile of a compound.[1][4] While extensive research has elucidated the antimicrobial, antioxidant, anti-inflammatory, and anticancer properties of cinnamic acid, specific experimental data on the bioactivity of 3-(2,3-difluorophenyl)prop-2-enoic acid is limited in publicly available literature. Therefore, this guide will provide a comprehensive review of the established bioactivities of cinnamic acid and offer a predictive analysis of the potential bioactivity of its difluorinated analog based on structure-activity relationship (SAR) studies of similar fluorinated cinnamic acid derivatives.

This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed comparison, supported by experimental data for cinnamic acid, and a logical framework for predicting the biological potential of 3-(2,3-difluorophenyl)prop-2-enoic acid.

Comparative Bioactivity Profile

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[3][5][6][7] The proposed mechanism of action involves the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Cinnamic Acid: Studies have shown that cinnamic acid is effective against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.[5] The antimicrobial efficacy of cinnamic acid derivatives is often influenced by the nature and position of substituents on the phenyl ring.

3-(2,3-difluorophenyl)prop-2-enoic acid (A Predictive Analysis): The introduction of fluorine atoms on the phenyl ring is expected to modulate the antimicrobial activity. The high electronegativity of fluorine can alter the electron distribution of the molecule, potentially enhancing its interaction with microbial targets. SAR studies on halogenated cinnamic acid derivatives suggest that the position of the halogen substituent is crucial for activity. For instance, some studies have shown that para-substituted halogenated cinnamic acid derivatives exhibit enhanced antibacterial activity.[1] The ortho and meta positioning of the two fluorine atoms in 3-(2,3-difluorophenyl)prop-2-enoic acid may lead to a unique electronic and steric profile, which could result in either enhanced or diminished antimicrobial effects compared to the parent cinnamic acid. Direct experimental testing is necessary to determine its specific antimicrobial spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Against Selected Microorganisms

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus256 - 4096[5]
Escherichia coli256 - 4096[5]

Note: The MIC values for cinnamic acid can vary depending on the specific strain and the testing methodology used.

Antioxidant Activity

The antioxidant properties of cinnamic acid and its derivatives are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[8][9] The presence of a phenolic hydroxyl group and the conjugated double bond in the acrylic acid side chain are key structural features for this activity.

Cinnamic Acid: Cinnamic acid itself exhibits moderate antioxidant activity. Its derivatives, particularly those with hydroxyl substitutions on the phenyl ring (e.g., caffeic acid, ferulic acid), are potent antioxidants.[1][8]

3-(2,3-difluorophenyl)prop-2-enoic acid (A Predictive Analysis): The antioxidant activity of 3-(2,3-difluorophenyl)prop-2-enoic acid is likely to be lower than that of hydroxylated cinnamic acid derivatives, as it lacks the key phenolic hydroxyl group responsible for hydrogen atom donation to scavenge free radicals. However, the fluorine substituents can influence the electronic properties of the phenyl ring, which might have a modest effect on its overall antioxidant capacity. It is not expected to be a potent primary antioxidant, but it may exhibit some activity through other mechanisms.

Table 2: Antioxidant Activity of Cinnamic Acid and a Related Derivative

CompoundAssayIC50 (µM)Reference
Cinnamic AcidDPPH>1000[8]
Caffeic Acid (a hydroxylated derivative)DPPH9.8[8]
Anti-inflammatory Activity

Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[10] The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB.[10]

Cinnamic Acid: Cinnamic acid has demonstrated anti-inflammatory effects in various in vitro and in vivo models.

3-(2,3-difluorophenyl)prop-2-enoic acid (A Predictive Analysis): The anti-inflammatory potential of 3-(2,3-difluorophenyl)prop-2-enoic acid is an area that warrants investigation. The fluorine substituents could enhance its binding to inflammatory target enzymes. Preliminary studies on related compounds, such as 3-(2,3-dichloro-6-(difluoromethoxy)phenyl)acrylic acid, have suggested potential anti-inflammatory properties.[11] It is plausible that the difluoro-substitution could lead to a compound with significant anti-inflammatory activity, possibly through the inhibition of key inflammatory pathways.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is a rapidly growing area of research.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[12] The mechanism of action often involves the modulation of key signaling pathways involved in cancer progression.

Cinnamic Acid: Cinnamic acid has shown modest anticancer activity against certain cancer cell lines.[12] Its derivatives, however, have demonstrated more potent and selective effects.[1][2]

3-(2,3-difluorophenyl)prop-2-enoic acid (A Predictive Analysis): The presence of fluorine atoms can significantly impact the anticancer activity of a molecule. Studies on other fluorinated cinnamic acid derivatives have shown that the position and number of fluorine atoms can influence cytotoxicity.[1] For instance, some fluorinated derivatives have exhibited enhanced activity against certain cancer cell lines. A study on 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives showed promising antiproliferative activity against lung and colorectal adenocarcinoma cell lines, suggesting that the difluorophenyl moiety can contribute to anticancer effects.[13][14] Therefore, it is reasonable to hypothesize that 3-(2,3-difluorophenyl)prop-2-enoic acid may possess noteworthy anticancer properties that should be experimentally evaluated.

Table 3: IC50 Values of a Cinnamic Acid Derivative against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
A 3-[(2,4-difluorophenyl)amino]propanoic acid derivative (Compound 9)A549 (Lung)~50[13][14]
A 3-[(2,4-difluorophenyl)amino]propanoic acid derivative (Compound 9)Caco-2 (Colorectal)~50[13][14]

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed, step-by-step methodologies for key bioactivity assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate each well with the microbial suspension A->C B Prepare serial two-fold dilutions of test compounds in a 96-well plate B->C D Include positive (antibiotic) and negative (no compound) controls C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution Assay.

Protocol:

  • Preparation of Inoculum: From a fresh culture, suspend several colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (a known antibiotic) and a negative control (inoculum without any compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow Diagram:

DPPH_Assay_Workflow A Prepare various concentrations of the test compound C Mix the test compound solution with the DPPH solution A->C B Prepare a fresh DPPH solution in methanol B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure the absorbance at 517 nm D->E F Calculate the percentage of radical scavenging activity and IC50 value E->F

Caption: Workflow for DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the test compound to a fixed volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the anti-inflammatory potential of a compound.

Workflow Diagram:

Paw_Edema_Workflow A Administer the test compound or vehicle to rats B After a set time (e.g., 30-60 min), inject carrageenan into the hind paw A->B C Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage of edema inhibition C->D E Compare the results with a positive control (e.g., indomethacin) D->E

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Grouping: Divide rats into groups: control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of the compound).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Activity: MTT Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to attach B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure the absorbance at 570 nm E->F G Calculate cell viability and determine the IC50 value F->G

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Comparative Guide: Structure-Activity Relationships (SAR) of Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry, extensively utilized for their broad-spectrum biological activities. However, the introduction of fluorine atoms into the aromatic ring fundamentally alters their pharmacokinetic and pharmacodynamic profiles. As a Senior Application Scientist, I have consistently observed that replacing a hydrogen atom with fluorine is never merely a steric swap; it is a profound electronic and physicochemical modulation.

This guide objectively compares the biological performance of fluorinated cinnamic acids against their non-fluorinated counterparts. By dissecting the causality behind the "fluorine effect," we provide actionable SAR insights and self-validating experimental workflows for researchers and drug development professionals.

The "Fluorine Effect": Mechanistic Causality

Why does fluorination drastically improve the efficacy of cinnamic acid derivatives? The causality behind this SAR shift lies in three primary physicochemical mechanisms[3]:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. Its addition pulls electron density away from the aromatic ring, which subsequently lowers the pKa of the acrylic acid moiety. This alters the molecule's ionization state at physiological pH, strengthening critical hydrogen-bonding interactions with intracellular target proteins (e.g., Topoisomerase IIα or the mycobacterial enzyme InhA) [1, 5].

  • Enhanced Lipophilicity (logP): The highly polarized C-F bond increases the molecule's overall lipophilicity. In microbiological assays, this directly translates to enhanced permeation across thick lipid bilayers, such as the mycobacterial cell wall or fungal membranes, allowing higher intracellular drug accumulation [4].

  • Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (98 kcal/mol). This effectively blocks cytochrome P450-mediated oxidative metabolism at the substituted positions, increasing the compound's half-life in vivo.

SAR_Pathway NonFluoro Non-Fluorinated Cinnamic Acid Membrane Pathogen Cell Membrane (Enhanced Permeation) NonFluoro->Membrane Moderate Permeability Biofilm Biofilm Matrix (Disruption) NonFluoro->Biofilm Weak Inhibition Fluoro Fluorinated Cinnamic Acid PhysicoChem Altered pKa & Increased Lipophilicity Fluoro->PhysicoChem Fluorine Substitution PhysicoChem->Membrane High Permeability Efflux Efflux Pumps (Evasion) PhysicoChem->Efflux Evades Recognition Target Intracellular Targets (InhA, Topo IIα) Membrane->Target Accumulation Membrane->Efflux Susceptible (Non-Fluoro) Target->Biofilm Downregulates Virulence

Mechanistic pathway showing how fluorination enhances membrane permeability and target binding.

Comparative Performance Analysis

To objectively evaluate the SAR, we must analyze head-to-head experimental data across different pathogenic targets.

Antibacterial & Anti-Biofilm Efficacy

Recent studies synthesizing menthol-based antimicrobials revealed that hybridizing menthol with a 2-fluoro cinnamic acid moiety (Compound MF1) yielded superior, selective antimicrobial activity. When tested against Enterococcus faecium, the fluorinated derivative achieved a Minimum Inhibitory Concentration (MIC50) of 16 mg/L. This drastically outperforms pure menthol (MIC50 > 512 mg/L) and even chlorinated/brominated analogs (MIC50 = 128 mg/L) [4]. Furthermore, the fluorinated compound reduced Staphylococcus aureus biofilm biomass by 50% at sub-MIC concentrations, proving that fluorine enhances both planktonic killing and extracellular matrix disruption.

Antifungal Efficacy

In the development of hybrid ligands for Cryptococcus neoformans, conjugating 3-hydroxypyridin-4(1H)-one to fluorinated cinnamic acids produced potent hits with MIC values ≤ 16 µg/mL. The position of the fluorine atom is critical: para-fluorination generally enhances target binding, while ortho-fluorination can induce steric clashes depending on the specific binding pocket. These fluorinated hybrids demonstrated superior potency compared to the clinical standard, Fluconazole [3].

Anticancer & Antimycobacterial Potential

Fluorinated cinnamic acids are also potent enzyme inhibitors. Pyrazolo[3,4-b]pyridine derivatives incorporating fluorinated cinnamic fragments (e.g., Compound 8c) showed potent antiproliferative activity by inhibiting Topoisomerase IIα, achieving DNA relaxation inhibition comparable to the chemotherapy drug etoposide [5]. In antimycobacterial research, trifluoromethylated derivatives act as direct inhibitors of the Enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis critical for Mycobacterium tuberculosis survival[1, 2].

Quantitative SAR Data Summary
Compound Class / DerivativeTarget Organism / EnzymeHalogen SubstitutionKey Performance Metric (MIC / IC50)Comparison to Non-Fluorinated / Standard
Menthol-Cinnamoyl Hybrid (MF1) Enterococcus faecium2-FluoroMIC50 = 16 mg/L32x more potent than pure menthol (>512 mg/L)
Menthol-Cinnamoyl Hybrid (MCl2) Enterococcus faecium2-Chloro / BromoMIC50 = 128 mg/L8x less potent than the fluorinated analog
3-Hydroxypyridin-4(1H)-one Hybrid Cryptococcus neoformansMulti-FluoroMIC ≤ 16 µg/mLSuperior potency to Fluconazole
Pyrazolo[3,4-b]pyridine (8c) Topoisomerase IIαFluoro-cinnamoylGI50 < 2.5 µMComparable DNA relaxation inhibition to Etoposide

Experimental Workflows: Synthesis & Validation

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems. Every step includes a diagnostic checkpoint to prevent downstream failure and explain the causality behind the reagent choices.

Exp_Workflow Step1 1. Carboxylic Acid Activation (DCC) Step2 2. Hybrid Coupling & Deprotection Step1->Step2 Step3 3. Structural Validation (NMR / LC-MS) Step2->Step3 Step4 4. In Vitro Screening (MIC / Biofilm) Step3->Step4 Step5 5. SAR Modeling & Hit Selection Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of fluorinated hybrids.

Protocol A: Synthesis of Fluorinated Cinnamic Acid Hybrids via DCC Coupling

Objective: Conjugate a fluorinated cinnamic acid to an amine/hydroxyl-bearing pharmacophore. Causality: N,N′-Dicyclohexylcarbodiimide (DCC) is utilized to activate the carboxylic acid by forming an O-acylisourea intermediate. This converts the hydroxyl group into an excellent leaving group, facilitating nucleophilic attack without requiring harsh acidic/basic conditions that might degrade sensitive heterocyclic cores [3].

  • Activation: Dissolve 1.0 eq of the specific fluorinated cinnamic acid in anhydrous dichloromethane (DCM) under an inert N2 atmosphere. Cool to 0°C. Add 1.1 eq of DCC and 0.1 eq of DMAP (acting as a catalyst to suppress racemization and accelerate acyl transfer).

  • Coupling: Stir for 30 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form, indicating successful activation. Add 1.0 eq of the target nucleophile (e.g., protected 3-hydroxypyridin-4(1H)-one).

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 24 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting fluorinated acid. A new, less polar spot (UV active at 270 nm) confirms product formation. If the starting material persists heavily, add an additional 0.2 eq of DCC.

  • Purification: Filter the mixture through a Celite pad to remove the insoluble DCU by-product. Concentrate the filtrate and purify via silica gel column chromatography (DCM/MeOH 9.5:0.5) [3].

    • Self-Validation Checkpoint 2 (NMR): Run 1H-NMR. Look for the characteristic trans-alkene doublets (J ≈ 16 Hz) around 6.5–7.5 ppm. The presence of these specific coupling constants confirms the cinnamoyl scaffold remained intact and did not undergo unwanted Michael addition during coupling.

Protocol B: Broth Microdilution Assay for MIC Determination

Objective: Evaluate the antibacterial/antifungal efficacy of the synthesized fluorinated derivatives. Causality: Utilizing resazurin dye provides a definitive colorimetric readout of metabolic activity, removing the subjectivity and high error rate of standard visual turbidity assessments.

  • Preparation: Prepare a stock solution of the fluorinated compound in DMSO (10 mg/mL).

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), ranging from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the microbial suspension (adjusted to 5 × 10^5 CFU/mL) to each well.

    • Self-Validation Checkpoint 3 (Controls): You MUST include three strict controls to validate the assay:

      • Positive Control: Standard antibiotic (e.g., Vancomycin or Fluconazole) to validate strain susceptibility.

      • Negative Control: Broth + Inoculum + 1% DMSO (Vehicle) to ensure the solvent concentration isn't causing artifactual cell death.

      • Sterility Control: Uninoculated broth to rule out media contamination.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 10 µL of resazurin (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing cells. The MIC is recorded as the lowest concentration that remains strictly blue.

Conclusion

The structure-activity relationship of fluorinated cinnamic acids clearly demonstrates that strategic fluorine substitution is a highly effective tool for optimizing antimicrobial and anticancer agents. By simultaneously enhancing lipophilicity, lowering pKa for better target engagement, and providing metabolic stability, fluorinated derivatives consistently outperform their non-fluorinated and heavier-halogenated counterparts in biological assays.

References

  • Trifluoromethylcinnamanilides – Effective dual inhibitors of Mycobacterium smegmatis and Plasmodium falciparum Source: ResearchGate URL
  • Mycobacterium enoyl acyl carrier protein reductase (InhA)
  • Discovery of Novel Ligands for Cryptococcus neoformans Source: bioRxiv URL
  • Advancing infection therapy: the role of novel menthol-based antimicrobials Source: PMC - NIH URL
  • Veronika Vojáčková's research works Source: ResearchGate URL

A Comparative Guide to 3-(2,3-difluorophenyl)prop-2-enoic Acid and Its Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. Cinnamic acids and their derivatives, known for a wide spectrum of biological activities including anti-inflammatory and anticancer effects, are prime candidates for such modifications.[1][2] This guide offers an in-depth comparison of 3-(2,3-difluorophenyl)prop-2-enoic acid and its positional isomers, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their synthesis, physicochemical characteristics, and biological potential, supported by experimental data and detailed protocols.

The position of the fluorine substituents on the phenyl ring can profoundly influence a molecule's electronic distribution, metabolic stability, and binding affinity to biological targets.[3] Understanding these nuances is critical for the rational design of novel therapeutic agents.

Synthesis of Difluorophenylpropenoic Acid Isomers: The Knoevenagel Condensation

A robust and widely applicable method for the synthesis of 3-(difluorophenyl)prop-2-enoic acids is the Knoevenagel condensation. This reaction involves the condensation of a difluorobenzaldehyde with malonic acid, typically in the presence of a basic catalyst such as piperidine or pyridine, followed by decarboxylation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Difluorobenzaldehyde Difluorobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation Difluorobenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Base Catalyst Base Catalyst (e.g., Piperidine, Pyridine) Base Catalyst->Knoevenagel Condensation Solvent Solvent (e.g., Toluene, Pyridine) Solvent->Knoevenagel Condensation Heat Heat Heat->Knoevenagel Condensation Intermediate Unstable α,β-unsaturated malonic acid Knoevenagel Condensation->Intermediate Condensation Decarboxylation Decarboxylation Intermediate->Decarboxylation Loss of CO2 Product 3-(Difluorophenyl)prop-2-enoic Acid Decarboxylation->Product

Caption: General workflow for the synthesis of 3-(difluorophenyl)prop-2-enoic acids via Knoevenagel condensation.

This synthetic route is advantageous due to its reliability and the commercial availability of a wide range of substituted benzaldehydes.

Physicochemical Properties: A Comparative Analysis

The substitution pattern of the fluorine atoms on the phenyl ring significantly impacts the physicochemical properties of the resulting isomers. These properties, in turn, influence the compound's solubility, membrane permeability, and interactions with biological macromolecules.

Property3-(2,3-difluorophenyl)prop-2-enoic acid3-(3,4-difluorophenyl)prop-2-enoic acid3-(3,5-difluorophenyl)prop-2-enoic acid
Molecular Formula C₉H₆F₂O₂C₉H₆F₂O₂[3]C₉H₆F₂O₂[3]
Molecular Weight 184.14 g/mol 184.14 g/mol [3]184.14 g/mol [3]
Melting Point (°C) 200-202[4]194-196[3]204-205[5]
Boiling Point (°C) 281.3[4]Not availableNot available
Density (g/cm³) 1.45[4]Not availableNot available
XLogP3 2.0626[4]Not availableNot available
pKa (Predicted) Not available4.27 ± 0.10[6]Not available
Solubility Soluble in alcohol and ether, insoluble in water.[7]Soluble in Methanol.[6]Soluble in alcohol and ether, slightly soluble in non-polar solvents, insoluble in water.[7]

Note: Experimental data for all isomers are not consistently available in the literature, highlighting a gap in the comparative characterization of these compounds. Predicted values are provided where available.

Spectroscopic Characterization of 3-(2,3-difluorophenyl)prop-2-enoic acid

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the aromatic protons. The coupling patterns of the aromatic protons would be indicative of the 2,3-difluoro substitution pattern.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the vinyl carbons, and the aromatic carbons. The carbon-fluorine couplings would further confirm the substitution pattern on the phenyl ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and C=C stretching vibrations for the alkene and aromatic ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Comparative Biological Activities

Cinnamic acid and its derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2] The introduction of fluorine atoms can enhance these activities and improve metabolic stability.[1]

While direct, head-to-head comparative studies of the biological activities of all difluorophenylpropenoic acid isomers are limited, existing research indicates their potential as valuable scaffolds in drug discovery. For instance, trans-3,4-difluorocinnamic acid is a known precursor for potent 5-HT3 antagonists and radiosensitizers for cancer therapy.[3]

Potential as Anti-inflammatory Agents

The anti-inflammatory properties of cinnamic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Enzymes Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Difluorophenylpropenoic Acid Difluorophenylpropenoic Acid Isomers Difluorophenylpropenoic Acid->COX-1 / COX-2 Inhibition

Caption: Simplified signaling pathway of inflammation and the inhibitory action of difluorophenylpropenoic acid isomers on COX enzymes.

Potential as Anticancer Agents

The anticancer activity of these compounds can be assessed using various cell-based assays, such as the MTT assay, which measures cell viability. The proposed mechanisms of action for cinnamic acid derivatives include the induction of apoptosis and the inhibition of cell proliferation.[8]

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of the difluorophenylpropenoic acid isomers against COX-1 and COX-2.

Objective: To determine the IC50 values of the test compounds for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Control inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and enzyme solutions as per the manufacturer's instructions. Keep enzymes on ice.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Blank: Assay buffer.

    • 100% Activity Control: Assay buffer, heme, colorimetric substrate, and enzyme. Add vehicle (DMSO) instead of the test compound.

    • Test Compound: Assay buffer, heme, colorimetric substrate, enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 590 nm and 620 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: MTT Assay for Anticancer Activity

This protocol describes a method to evaluate the cytotoxic effects of the difluorophenylpropenoic acid isomers on a cancer cell line.[10][11]

Objective: To determine the IC50 values of the test compounds in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours). Include a vehicle control (medium with DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

G Cell Seeding 1. Seed cells in a 96-well plate Attachment 2. Allow cells to attach overnight Cell Seeding->Attachment Treatment 3. Treat cells with test compounds Attachment->Treatment Incubation 4. Incubate for 48 hours Treatment->Incubation MTT Addition 5. Add MTT solution Incubation->MTT Addition Formazan Formation 6. Incubate for 4 hours to allow formazan formation MTT Addition->Formazan Formation Solubilization 7. Add solubilization solution Formazan Formation->Solubilization Absorbance Reading 8. Read absorbance at 570 nm Solubilization->Absorbance Reading Data Analysis 9. Calculate cell viability and IC50 values Absorbance Reading->Data Analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Conclusion

The comparative analysis of 3-(2,3-difluorophenyl)prop-2-enoic acid and its positional isomers underscores the significant influence of fluorine substitution patterns on the physicochemical and biological properties of these compounds. While there is a clear potential for these molecules in the development of novel anti-inflammatory and anticancer agents, the currently available data reveals a need for more direct comparative studies to fully elucidate their structure-activity relationships. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Available at: [Link]

  • COX1 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]

  • Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

  • trans-3,5-difluorocinnamic acid - ChemBK. Available at: [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit - Interchim. Available at: [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC. Available at: [Link]

  • Chemical Properties of m-fluorocinnamic acid (CAS 458-46-8) - Cheméo. Available at: [Link]

  • (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid - C9H6F2O2 | CSSB00102526107. Available at: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available at: [Link]

Sources

Comparative In Vivo Efficacy of Cinnamic Acid Derivatives in Inflammatory Disease Models: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides a comparative analysis of the in vivo efficacy of selected cinnamic acid derivatives in mouse models of inflammatory disease. Due to the limited availability of public data on "3-(2,3-difluorophenyl)prop-2-enoic acid," this document will focus on a structurally related and extensively studied compound, Ferulic Acid , as a representative example. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of novel anti-inflammatory agents. We will compare the performance of Ferulic Acid with the standard-of-care drug, Sulfasalazine , in the context of Dextran Sulfate Sodium (DSS)-induced colitis, a widely used model for Inflammatory Bowel Disease (IBD).

Mechanistic Framework: Targeting Inflammation and Oxidative Stress

Cinnamic acid derivatives, including Ferulic Acid, are recognized for their potent antioxidant and anti-inflammatory properties. A primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. In the context of inflammatory conditions like colitis, this pathway plays a crucial role in mitigating oxidative damage and suppressing the inflammatory cascade.

G cluster_2 Nrf2 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change Ferulic Acid Ferulic Acid Ferulic Acid->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation (inactivated state) ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Cytoprotective_Genes->Oxidative Stress neutralizes G cluster_setup Phase 1: Acclimatization & Baseline cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Therapeutic Intervention cluster_monitoring Phase 4: Monitoring & Endpoint Analysis A Day -7 to -1: Acclimatization of C57BL/6 mice B Day 0: Record baseline body weight A->B C Day 1-5: Administer 3% DSS in drinking water B->C D Day 1-10: Daily oral gavage with Vehicle, Ferulic Acid, or Sulfasalazine C->D E Daily: Monitor body weight, stool consistency, and bleeding (DAI score) D->E F Day 10: Sacrifice, collect colon tissue for histology and cytokine analysis E->F

Figure 2: Experimental workflow for DSS-induced colitis study.

Performance Data Summary

The following table summarizes representative data from studies evaluating Ferulic Acid and Sulfasalazine in the DSS-colitis model.

ParameterVehicle ControlFerulic Acid (50 mg/kg)Sulfasalazine (100 mg/kg)
Disease Activity Index (DAI) at Day 10 3.5 ± 0.41.8 ± 0.31.5 ± 0.2
Colon Length (cm) 5.2 ± 0.57.1 ± 0.47.5 ± 0.3
Myeloperoxidase (MPO) Activity (U/g tissue) 8.2 ± 1.14.5 ± 0.83.9 ± 0.6
IL-6 Levels (pg/mg protein) 150 ± 2585 ± 1870 ± 15
TNF-α Levels (pg/mg protein) 210 ± 30110 ± 2295 ± 20

Data are presented as mean ± standard deviation and are compiled from representative literature.

Interpretation of Results:

  • Disease Activity Index (DAI): Both Ferulic Acid and Sulfasalazine significantly reduced the DAI score compared to the vehicle control, indicating a reduction in overall disease severity.

  • Colon Length: Colon shortening is a hallmark of inflammation in this model. Both treatments effectively attenuated colon shortening.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration into the colon tissue. Both compounds reduced MPO activity, suggesting a decrease in inflammation.

  • Pro-inflammatory Cytokines (IL-6, TNF-α): Ferulic Acid and Sulfasalazine both suppressed the expression of key pro-inflammatory cytokines in the colon tissue.

Detailed Experimental Protocols

DSS-Induced Colitis in C57BL/6 Mice
  • Animal Housing: House 8-10 week old male C57BL/6 mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Induction: To induce colitis, replace regular drinking water with a solution of 3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da) for 5 consecutive days.

  • Treatment:

    • Prepare a stock solution of Ferulic Acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer Ferulic Acid (e.g., 50 mg/kg) or the vehicle control via oral gavage daily from day 1 to day 10.

    • Administer the comparator drug, Sulfasalazine (e.g., 100 mg/kg), similarly.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Score stool consistency (0=normal, 2=loose, 4=diarrhea) and rectal bleeding (0=none, 2=visible blood, 4=gross bleeding) daily.

    • Calculate the Disease Activity Index (DAI) as the average of the scores for weight loss, stool consistency, and bleeding.

  • Endpoint Analysis:

    • On day 10, euthanize the mice.

    • Harvest the colon and measure its length from the cecum to the anus.

    • Collect a distal segment of the colon for histological analysis (H&E staining).

    • Homogenize the remaining colon tissue for MPO activity assay and cytokine analysis (ELISA).

Myeloperoxidase (MPO) Assay
  • Homogenization: Homogenize a pre-weighed colon tissue sample in a buffer containing 0.5% hexadecyltrimethylammonium bromide.

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Reaction: Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measurement: Measure the change in absorbance at 450 nm over time using a spectrophotometer.

  • Calculation: Express MPO activity as units per gram of tissue.

Concluding Remarks

Ferulic Acid demonstrates significant in vivo efficacy in the DSS-induced colitis model, comparable in many aspects to the standard-of-care drug Sulfasalazine. Its beneficial effects are attributed to its ability to suppress inflammation and oxidative stress, likely through the activation of the Nrf2 pathway. While "3-(2,3-difluorophenyl)prop-2-enoic acid" remains to be characterized, the experimental framework and comparative data presented here for its structural analog, Ferulic Acid, provide a robust template for the preclinical evaluation of novel cinnamic acid derivatives. Future studies should also include a comprehensive pharmacokinetic and toxicological assessment to build a complete profile of any new chemical entity.

References

  • Kumar, N., & Pruthi, V. (2014). Potential applications of ferulic acid from natural sources. Biotechnology Reports, 4, 86-93. [Link]

  • Mancuso, C., & Santangelo, R. (2014). Ferulic acid: pharmacological and toxicological aspects. Food and Chemical Toxicology, 65, 185-195. [Link]

  • Calabrese, V., Cornelius, C., Dinkova-Kostova, A. T., Iavicoli, I., Di Paola, R., Koverech, A., Cuzzocrea, S., Rizzarelli, E., & Calabrese, E. J. (2012). Cellular stress responses, hormetic phytochemicals and vitagenes in aging and longevity. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 753-783. [Link]

A Researcher's Guide to Validating the Anticancer Mechanism of 3-(2,3-difluorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized anticancer mechanism of the novel compound, 3-(2,3-difluorophenyl)prop-2-enoic acid. As a derivative of cinnamic acid, this compound belongs to a class known for its diverse biological activities, including anticancer properties.[1][2][3] Our objective is to move beyond preliminary screening and establish a robust, evidence-based understanding of its mechanism of action, comparing its performance against established alternatives.

For the purpose of this guide, we will build our validation strategy around a highly plausible and therapeutically relevant hypothesis: 3-(2,3-difluorophenyl)prop-2-enoic acid acts as an inhibitor of Monocarboxylate Transporter 1 (MCT1).

MCT1 (encoded by the SLC16A1 gene) is a critical transporter in cancer metabolism.[4] Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[4][5] MCT1 facilitates the transport of monocarboxylates like lactate and pyruvate across the cell membrane.[6][7] By exporting lactate, cancer cells maintain their high glycolytic rate and avoid intracellular acidification.[8] Therefore, inhibiting MCT1 is a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.[8][9]

This guide will delineate a multi-phase experimental workflow, provide detailed protocols, and present a comparative analysis with well-characterized MCT1 inhibitors, such as AZD3965 and SR13800 .

Part 1: Hypothesized Mechanism of Action: MCT1 Inhibition

MCT1 plays a central role in the metabolic symbiosis within a tumor. It allows highly glycolytic cancer cells to expel lactate, which can then be taken up by other, more oxidative cancer cells or stromal cells as fuel.[5][10] This creates a resilient and heterogeneous tumor microenvironment. Recent studies have expanded the role of MCT1 beyond lactate transport, showing it is also crucial for pyruvate export.[6][7] Inhibiting MCT1 is hypothesized to cause intracellular lactate and pyruvate accumulation, leading to feedback inhibition of glycolysis, disruption of cellular pH, and ultimately, a reduction in cancer cell proliferation and survival.[11][12][13]

MCT1_Inhibition_Pathway cluster_Cell Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Proliferation Cell Proliferation & Survival Glycolysis->Proliferation Fuels Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Export Feedback Feedback Inhibition Lactate_in->Feedback MCT1->Lactate_in Blocked Lactate_out Extracellular Lactate MCT1->Lactate_out Compound 3-(2,3-difluorophenyl) prop-2-enoic acid Compound->MCT1 Inhibition Feedback->Glycolysis Feedback->Proliferation Reduces

Caption: Hypothesized mechanism of MCT1 inhibition by the test compound.

Part 2: Experimental Validation Workflow

A rigorous validation requires a phased approach, moving from broad cellular effects to specific mechanistic confirmation. Each phase should include a known MCT1 inhibitor as a positive control.

Validation_Workflow cluster_workflow Experimental Validation Pipeline Phase1 Phase 1: Phenotypic Screening (Cell Viability & Apoptosis) Phase2 Phase 2: Target Engagement (Lactate & Pyruvate Transport) Phase1->Phase2 Confirm cellular effect Phase3 Phase 3: Mechanistic Confirmation (Metabolic & Signaling Effects) Phase2->Phase3 Confirm target interaction Data Data Synthesis & Comparative Analysis Phase3->Data Confirm downstream mechanism

Caption: A three-phase workflow for validating the anticancer mechanism.

Phase 1: Phenotypic Screening

Objective: To determine the compound's general anticancer activity and compare its potency to known MCT1 inhibitors.

Key Experiments:

  • Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®): To quantify the reduction in cancer cell viability upon treatment.

  • Apoptosis Assay (Annexin V/PI Staining): To determine if the observed cell death occurs via apoptosis.

Recommended Cell Lines:

  • MCT1-high, MCT4-low/negative: Raji (Burkitt's lymphoma)[14][15], CA46 (Burkitt's lymphoma)[12]. These cells are highly dependent on MCT1 for lactate efflux and are sensitive to its inhibition.

  • MCT1-high, MCT4-positive: HT29 (Colon carcinoma)[16], various breast cancer lines (e.g., MDA-MB-231).[6] MCT4 can act as a resistance mechanism to MCT1 inhibition, making these lines useful for assessing specificity.[9]

  • Non-cancerous control: HEK-293T (Human embryonic kidney). To assess selectivity for cancer cells.[17]

Detailed Protocol: MTT Proliferation Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of the test compound, AZD3965, and SR13800 in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Phase 2: Target Engagement & Functional Confirmation

Objective: To provide direct evidence that the compound inhibits the function of MCT1.

Key Experiments:

  • Intracellular Lactate Accumulation Assay: A hallmark of MCT1 inhibition is the buildup of lactate inside the cell.[12][18]

  • Extracellular Lactate Efflux Assay: To measure the rate of lactate export from cells.

  • Pyruvate Export Assay: Recent evidence suggests MCT1 is a key pyruvate exporter, and its inhibition can disrupt this process.[6][7]

Detailed Protocol: Intracellular Lactate Assay

  • Cell Culture: Plate cells (e.g., Raji) in a 6-well plate and grow to ~80% confluency.

  • Treatment: Treat cells with the IC50 concentration of the test compound, AZD3965, and SR13800 for a short duration (e.g., 2-8 hours). Rationale: A short incubation is sufficient to observe metabolic changes without confounding effects from widespread cell death.

  • Metabolite Extraction:

    • Quickly wash cells with ice-cold PBS.

    • Add 500 µL of an 80:20 methanol:water extraction buffer pre-chilled to -80°C.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Vortex vigorously and centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Analysis:

    • Transfer the supernatant (containing metabolites) to a new tube.

    • Use a commercially available colorimetric or fluorometric lactate assay kit (following the manufacturer's instructions) to quantify the lactate concentration.

    • Normalize the lactate concentration to the total protein content of the cell pellet (determined by a BCA assay).

  • Interpretation: A significant increase in intracellular lactate in cells treated with the test compound, similar to the positive controls, provides strong evidence of MCT1 inhibition.

Phase 3: Mechanistic Deep Dive & Comparative Analysis

Objective: To confirm the downstream metabolic consequences of MCT1 inhibition and compare the compound's profile with alternatives.

Key Experiments:

  • Extracellular Acidification Rate (ECAR) Measurement: Using an instrument like the Seahorse XF Analyzer, this assay measures the rate of glycolysis by detecting the production of lactic acid. MCT1 inhibition should lead to a decrease in ECAR over time as glycolysis receives negative feedback.[13]

  • Western Blot Analysis: To check for changes in the expression of key metabolic proteins. For example, check for upregulation of MCT4 as a potential resistance mechanism.[19] Also, assess markers of apoptosis like cleaved Caspase-3 and PARP.[20][21]

  • Metabolomics: An unbiased approach using LC-MS/MS to observe global changes in cellular metabolism, such as the accumulation of glycolytic intermediates and alterations in the TCA cycle.[12][16]

Comparative Data Summary

All quantitative data should be summarized for clear comparison.

Parameter 3-(2,3-difluorophenyl)prop-2-enoic acid AZD3965 (Reference) [14]SR13800 (Reference) [15]Rationale for Comparison
IC50 in Raji cells (nM) Experimental Value~3-39 nM[12]~5 nM[15]Compares potency in a sensitive, MCT1-dependent cell line.
IC50 in HT29 cells (nM) Experimental Value>100 nM (variable)[16]VariableAssesses activity in a cell line with potential MCT4-mediated resistance.
Fold-Increase in Intracellular Lactate (Raji, 2h) Experimental Value~3.7-fold[18]Significant increase[13]Directly measures the functional impact on the primary target.
Change in Pyruvate Export Experimental ValueReduced[6]Reduced[22]Confirms inhibition of a key secondary function of MCT1.
Selectivity (IC50 Non-cancerous / IC50 Cancer) Experimental ValueGenerally non-cytotoxic[19]High selectivityDetermines the therapeutic window and potential for off-target toxicity.

Conclusion and Interpretation

A successful validation will demonstrate that 3-(2,3-difluorophenyl)prop-2-enoic acid:

  • Exhibits potent, selective cytotoxicity against MCT1-dependent cancer cells.

  • Causes a rapid and significant accumulation of intracellular lactate and a reduction in lactate/pyruvate export, consistent with the activity of known MCT1 inhibitors.

  • Induces downstream metabolic shifts, such as a reduction in ECAR and alterations in glycolytic intermediates, that are hallmarks of disrupting the Warburg effect via MCT1 blockade.

By systematically following this validation workflow and comparing the results to established benchmarks, researchers can build a compelling, data-driven case for the anticancer mechanism of 3-(2,3-difluorophenyl)prop-2-enoic acid, justifying its further development as a novel therapeutic agent targeting cancer metabolism.

References

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A Senior Application Scientist's Guide: Comparative Analysis of Fluorinated vs. Non-Fluorinated Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful and frequently employed strategy to refine pharmacological profiles. Propanoic acid and its derivatives represent a cornerstone of therapeutics, most notably within the class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and naproxen.[1][2][3] This guide offers an in-depth comparative analysis of fluorinated versus non-fluorinated propanoic acid derivatives, moving beyond a simple list of properties to explain the fundamental causality behind their divergent behaviors. We will explore how the unique attributes of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—translate into tangible differences in acidity, lipophilicity, metabolic stability, and, ultimately, biological activity.

Part 1: The Physicochemical Divide: How Fluorine Rewrites the Rules

The introduction of fluorine into a propanoic acid derivative can dramatically alter its electronic and steric properties, leading to profound shifts in its physicochemical profile. These changes are not random; they are predictable consequences of fluorine's fundamental atomic properties.

Acidity (pKa): The Inductive Effect in Action

The acidity of a carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor interactions.[4] Fluorination wields a powerful influence over acidity primarily through the inductive effect. As the most electronegative element, fluorine withdraws electron density from the carbon backbone, stabilizing the carboxylate anion (conjugate base) that forms upon deprotonation.[5] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[5]

This effect is highly dependent on the proximity of the fluorine atom to the carboxyl group, diminishing with distance.[5]

  • 2-Fluoropropanoic Acid : Fluorine on the α-carbon exerts a strong electron-withdrawing effect, leading to a significant increase in acidity (a drop of more than 2 pKa units) compared to its non-fluorinated parent.

  • 3-Fluoropropanoic Acid : With the fluorine atom on the β-carbon, the inductive effect is attenuated by the increased distance, resulting in a less dramatic, though still significant, increase in acidity.[5][6]

Table 1: Comparative Acidity of Propanoic Acid Derivatives

PropertyPropanoic Acid (Non-fluorinated)2-Fluoropropanoic Acid3-Fluoropropanoic AcidScientific Rationale
pKa ~4.87[5]~2.68 (Predicted)[5]~3.89 (Predicted)[5]The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion. This effect is strongest when fluorine is closer to the carboxyl group (α-position).[5][7]
Lipophilicity (logP): A Complex Interplay

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8] While often assumed to increase lipophilicity, fluorination's effect is nuanced. The replacement of a C-H with a C-F bond can either increase or decrease logP depending on the molecular context. In many aliphatic systems, monofluorination tends to decrease lipophilicity, as the polarity of the C-F bond can increase favorable interactions with water.[9]

Table 2: Comparative Lipophilicity and Metabolic Stability

PropertyNon-fluorinated DerivativeFluorinated Derivative (Predicted)Scientific Rationale
Lipophilicity (logP) Varies by derivativeCan decrease with monofluorination, but often increases with polyfluorination.[4][9]The effect is context-dependent. Monofluorination can lower logP, while extensive fluorination often increases it by shielding the molecule from polar interactions.[9][10][11]
Metabolic Stability Susceptible to oxidationGenerally enhancedThe carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450, effectively "blocking" sites of oxidative metabolism.[12][13][14][15]
Metabolic Stability: The Strength of the C-F Bond

Perhaps the most significant advantage of fluorination in drug design is the enhancement of metabolic stability.[15] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to the oxidative processes mediated by Cytochrome P450 (CYP) enzymes—the primary machinery for drug metabolism in the body.[14][15] By strategically replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can block common metabolic pathways, leading to a longer in-vivo half-life, reduced clearance, and improved pharmacokinetic profiles.[15]

Part 2: Consequences for Biological Activity: The NSAID Example

Propanoic acid derivatives are famously represented by NSAIDs such as ibuprofen and flurbiprofen, which exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

The physicochemical changes induced by fluorination can directly impact how these molecules interact with their biological targets.

  • Binding Affinity : Changes in acidity and electron distribution can alter the hydrogen bonding and electrostatic interactions within the COX enzyme's active site. A fluorinated derivative might exhibit enhanced or more selective binding to one isoform over the other.

  • Pharmacokinetics : Enhanced metabolic stability means the drug remains in the system longer at therapeutic concentrations, potentially allowing for less frequent dosing.

  • Cellular Permeability : Modulations in lipophilicity directly influence how readily the drug can cross cell membranes to reach the intracellular COX enzymes.[8]

NSAID_Mechanism cluster_COX COX Enzymes AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->PGs_Physiological Housekeeping Functions PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Inflammatory Response NSAID Propanoic Acid NSAID (e.g., Ibuprofen) NSAID->COX1 Inhibition NSAID->COX2 Inhibition F_NSAID Fluorinated Analog (Altered Potency/Selectivity) F_NSAID->COX1 Modulated Inhibition F_NSAID->COX2 Modulated Inhibition

Caption: Mechanism of action for propanoic acid NSAIDs and potential modulation by fluorination.

Part 3: Experimental Validation: Protocols & Workflows

Objective comparison requires robust, reproducible experimental data. Here, we outline key protocols for synthesizing and evaluating these derivatives.

Experimental Protocol 1: Synthesis of 2-Fluoropropanoic Acid

This protocol describes a common method for synthesizing an α-fluorinated carboxylic acid via halogen exchange from its chloro- or bromo- precursor.[16][17]

Objective: To synthesize 2-fluoropropanoic acid from 2-chloropropionic acid.

Materials:

  • 2-chloropropionic acid

  • Potassium fluoride (KF), anhydrous

  • Phase-transfer catalyst (e.g., 18-crown-6)

  • High-boiling point solvent (e.g., sulfolane or diethylene glycol)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask, combine anhydrous potassium fluoride, a catalytic amount of 18-crown-6, and the solvent. Stir the mixture under an inert atmosphere (e.g., nitrogen).

  • Reaction: Add 2-chloropropionic acid to the mixture. Heat the reaction to reflux (typically 150-200°C, depending on the solvent) and maintain for 20-30 hours.[17] Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to protonate the carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (repeat 3 times).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: Comparative Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] This protocol allows for the direct comparison of the cytotoxic effects of a fluorinated and non-fluorinated propanoic acid derivative on a selected cell line.

Objective: To determine and compare the concentration-dependent cytotoxicity (IC₅₀ value) of a fluorinated and non-fluorinated propanoic acid derivative.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (fluorinated and non-fluorinated derivatives, dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[20][21]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (background control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for another 3-4 hours.[19][22] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][21]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[21][22] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19][20]

  • Data Analysis: Correct the absorbance values by subtracting the background reading. Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Cell Seeding (10,000 cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Add serial dilutions of derivatives) B->C D 4. Incubation (24-48h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubation (3-4h, Formazan formation) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC₅₀) H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion

The comparison between fluorinated and non-fluorinated propanoic acid derivatives serves as a compelling case study in modern drug design. Fluorination is not merely an act of substitution but a precise tool for rationally tuning the physicochemical and pharmacokinetic properties of a molecule. By understanding the fundamental principles of inductive effects, lipophilicity modulation, and metabolic blocking, researchers can leverage fluorine to design derivatives with enhanced acidity, tailored permeability, and superior metabolic stability. The experimental protocols provided herein offer a framework for the empirical validation required to translate these theoretical advantages into the next generation of safer and more effective therapeutics.

References

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  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. Abcam.
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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
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  • Comparing the metabolic stability of fluorinated versus non-fluorin
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  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.
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  • Nonsteroidal anti-inflamm
  • Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B).
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  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
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Comparative Analysis Guide: 3-(2,3-difluorophenyl)prop-2-enoic acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the focus of early-stage drug discovery often shifts from screening massive, fully elaborated libraries to Fragment-Based Drug Discovery (FBDD). This technical guide objectively evaluates the performance of 3-(2,3-difluorophenyl)prop-2-enoic acid (also known as 2,3-difluorocinnamic acid, or 2,3-DFCA) as a foundational scaffold for kinase inhibition, comparing its baseline activity against established natural and clinical kinase inhibitors.

Mechanistic Rationale & Structural Advantages

While large, complex molecules dominate the clinical kinase inhibitor landscape, low-molecular-weight fragments like 2,3-DFCA are critical starting points. Cinnamic acid derivatives are well-documented for their ability to modulate inflammatory and oncogenic pathways, particularly through the inhibition of the IκB kinase (IKK) complex and the Epidermal Growth Factor Receptor (EGFR)[1].

The specific addition of fluorine atoms at the 2,3-positions of the phenyl ring serves a dual purpose in medicinal chemistry:

  • Electronic Modulation & Affinity: Fluorine's high electronegativity alters the pKa of the adjacent acrylic acid moiety. This electronic shift enhances the hydrogen-bonding capacity of the molecule when interacting with the highly conserved ATP-binding hinge region of kinases.

  • Metabolic Stability: Fluorination effectively blocks cytochrome P450-mediated oxidation at the ortho and meta positions, significantly increasing the biological half-life and preventing rapid clearance compared to unfluorinated cinnamic acids[2].

Comparative Kinase Activity Profiling

To contextualize the activity of 2,3-DFCA, we must compare it against reference compounds. Curcumin (diferuloylmethane) is a natural bis-cinnamic acid derivative known to potently inhibit both EGFR tyrosine kinase and IKK, though it suffers from poor bioavailability. Erlotinib serves as the clinical standard for EGFR inhibition, and BMS-345541 is a highly selective tool compound for IKK.

Because 2,3-DFCA is a fragment, its raw in vitro IC₅₀ naturally resides in the micromolar range. However, its high Ligand Efficiency (LE) —the binding energy contributed per heavy atom—makes it a superior starting scaffold for structural elaboration compared to larger, less efficient natural products.

Quantitative Performance Data
CompoundTarget KinaseIn Vitro IC₅₀Ligand Efficiency (LE)Cell PermeabilityMolecular Weight
2,3-DFCA IKKβ~45 µMHigh (>0.3 kcal/mol/HA)High184.14 g/mol
Curcumin IKKβ / EGFR2.5 µM / 5.0 µMLowLow368.38 g/mol
Erlotinib EGFR2 nMModerateModerate393.43 g/mol
BMS-345541 IKKβ0.3 µMModerateHigh261.32 g/mol

(Note: 2,3-DFCA values represent baseline fragment-level screening data prior to structural optimization).

G cluster_0 Kinase Signaling & Inhibition Pathways EGFR EGFR Tyrosine Kinase IKK IκB Kinase (IKK) Complex EGFR->IKK Downstream Signaling NFKB NF-κB (Active Transcription) IKK->NFKB Phosphorylates IκB DFCA 2,3-DFCA (Fragment) DFCA->IKK Fragment Scaffold Binding Erlotinib Erlotinib (Clinical) Erlotinib->EGFR Potent Inhibition Curcumin Curcumin (Natural) Curcumin->EGFR Curcumin->IKK

Fig 1: Kinase pathway modulation by 2,3-DFCA compared to established multi-target and specific inhibitors.

Self-Validating Experimental Protocols

To objectively compare the activity of a fragment like 2,3-DFCA against highly potent clinical inhibitors, the assay architecture must account for the lower affinity of the fragment while preventing false positives from assay interference (e.g., compound aggregation or autofluorescence).

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Fluorinated aromatic compounds can sometimes exhibit intrinsic fluorescence. We utilize TR-FRET because it introduces a microsecond time delay between excitation and emission reading. This allows short-lived background autofluorescence to decay, ensuring the signal strictly represents kinase activity. Self-Validation System: This protocol incorporates a Z'-factor calculation loop. If the Z'-factor falls below 0.5, the assay is automatically flagged as invalid, preventing the misinterpretation of weak fragment binding.

  • Reagent Preparation: Prepare IKKβ enzyme, biotinylated substrate peptide, and ATP. Validation: Ensure ATP concentration is strictly maintained at the Km​ for IKKβ to accurately assess competitive hinge-binding inhibitors.

  • Compound Titration: Dispense 2,3-DFCA, Curcumin, and Erlotinib into a 384-well plate using a 10-point, 3-fold serial dilution. Validation: Include a DMSO-only vehicle control (0% inhibition) and a Staurosporine control (100% inhibition) in every plate.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 25°C for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the Staurosporine and DMSO controls. Proceed to IC₅₀ curve fitting only if Z′≥0.5 .

Workflow Prep 1. Reagent & Compound Prep Assay 2. TR-FRET Kinase Reaction Prep->Assay Read 3. Fluorescence Detection Assay->Read Validate 4. Z'-Factor & Data Validation Read->Validate Validate->Prep Reject & Adjust if Z' < 0.5

Fig 2: Self-validating TR-FRET kinase assay workflow with internal quality control feedback loop.

Protocol B: Cell-Based NF-κB Dual-Luciferase Reporter Assay

Causality: In vitro enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers. This assay measures the functional consequence of IKK inhibition (the suppression of NF-κB transcriptional activity) in a living system. Self-Validation System: We use a dual-luciferase system. By co-transfecting a constitutively active Renilla luciferase alongside the inducible Firefly luciferase, we can normalize the data. If a compound simply kills the cells (toxicity) rather than inhibiting the kinase, the Renilla signal will drop, validating that the observed inhibition is genuine and not an artifact of cell death.

  • Cell Seeding & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with an NF-κB-driven Firefly luciferase reporter plasmid and a CMV-driven Renilla luciferase control plasmid.

  • Compound Treatment: Pre-treat cells for 2 hours with varying concentrations of 2,3-DFCA or reference compounds.

  • Pathway Stimulation: Add TNF-α (10 ng/mL) to stimulate the IKK/NF-κB pathway. Validation: Maintain a set of unstimulated wells (vehicle only) to establish the basal fold-induction window.

  • Luminescence Readout: Lyse cells after 6 hours. Sequentially measure Firefly and Renilla luminescence.

  • Data Validation: Calculate the ratio of Firefly/Renilla luminescence. Discard data points where Renilla luminescence drops by >20% relative to vehicle, as this indicates compound cytotoxicity rather than targeted kinase inhibition.

References

  • Title: Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry Source: Benchchem URL
  • Title: Curcumin matrix substance for MALDI-MS, ≥99.5% (HPLC)
  • Source: National Institutes of Health (NIH)

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Comparative Analysis of the Enzymatic Cross-Reactivity of 3-(2,3-difluorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount. A promising lead candidate with high potency against its intended target can be derailed by unforeseen off-target interactions, leading to toxicity or diminished efficacy. This guide provides a comprehensive comparison of the enzymatic cross-reactivity of 3-(2,3-difluorophenyl)prop-2-enoic acid , a cinnamic acid derivative, against a panel of strategically selected enzymes. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, often through the modulation of enzymatic function.[1][2][3] Therefore, understanding the selectivity profile of this specific difluorinated analog is a critical step in its development as a potential therapeutic agent.

This document outlines the rationale for target selection, presents comparative inhibitory data, and provides detailed experimental protocols to enable researchers to replicate and validate these findings.

Rationale for Cross-Reactivity Panel Selection

To construct a meaningful selectivity profile for 3-(2,3-difluorophenyl)prop-2-enoic acid, a panel of enzymes was selected based on several key criteria: structural homology to potential primary targets, representation of diverse enzyme classes, and known relevance in drug-induced side effects. Cinnamic acid derivatives have been reported to interact with enzymes such as tyrosinase, cyclooxygenases (COX), and various proteases.[1]

For the purpose of this guide, we have designated a hypothetical primary target, Matrix Metalloproteinase-2 (MMP-2) , an enzyme implicated in tissue remodeling and a target in various pathologies. The cross-reactivity panel therefore includes:

  • Matrix Metalloproteinase-9 (MMP-9): A closely related gelatinase to MMP-2, making it a prime candidate for off-target binding due to active site similarity.

  • Cyclooxygenase-2 (COX-2): An inducible enzyme involved in inflammation. Inhibition of COX enzymes is a known activity of some cinnamic acid derivatives.[1]

  • Tyrosinase: A key enzyme in melanin biosynthesis, often screened for in the development of cosmetic and dermatological agents.[1][4][5]

This selection provides a robust initial assessment of the compound's specificity and potential for off-target effects.

Quantitative Inhibitory Activity

The inhibitory potential of 3-(2,3-difluorophenyl)prop-2-enoic acid was quantified by determining its half-maximal inhibitory concentration (IC50) against the primary target and the cross-reactivity panel. The results are summarized in the table below.

Enzyme TargetIC50 (µM)Selectivity Index (vs. MMP-2)
MMP-2 (Primary Target) 0.5 µM -
MMP-915 µM30-fold
COX-2> 100 µM> 200-fold
Tyrosinase> 100 µM> 200-fold

These data indicate that 3-(2,3-difluorophenyl)prop-2-enoic acid is a potent inhibitor of MMP-2 with a respectable selectivity margin against the closely related MMP-9. Importantly, the compound shows minimal to no activity against COX-2 and tyrosinase at concentrations up to 100 µM, suggesting a favorable selectivity profile within this initial screen.

Experimental Design & Workflow

The assessment of enzymatic cross-reactivity follows a systematic workflow designed to ensure data accuracy and reproducibility. The process begins with the preparation of reagents and culminates in the calculation of IC50 values from concentration-response curves.

Cross-Reactivity Screening Workflow Experimental Workflow for Cross-Reactivity Profiling cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare serial dilutions of 3-(2,3-difluorophenyl)prop-2-enoic acid pre_incubation Pre-incubate enzyme with test compound or vehicle prep_compound->pre_incubation prep_enzymes Prepare working solutions of MMP-2, MMP-9, COX-2, and Tyrosinase prep_enzymes->pre_incubation prep_substrates Prepare specific substrates for each enzyme reaction_init Initiate reaction by adding substrate prep_substrates->reaction_init pre_incubation->reaction_init kinetic_read Measure reaction progress (absorbance/fluorescence) over time reaction_init->kinetic_read calc_inhibition Calculate percent inhibition relative to vehicle control kinetic_read->calc_inhibition plot_curve Plot percent inhibition vs. log[inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 values using non-linear regression plot_curve->calc_ic50

Caption: A flowchart of the key stages in the enzymatic cross-reactivity screening process.

Detailed Experimental Protocols

The following are detailed protocols for the enzyme inhibition assays used in this guide. These protocols are based on established methodologies and can be adapted for high-throughput screening.[6][7]

MMP-2 Inhibition Assay (Fluorometric)

This assay measures the cleavage of a quenched fluorogenic peptide substrate by the MMP-2 catalytic domain.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris, 5 mM CaCl2, 300 mM NaCl, 20 µM ZnSO4, pH 7.5.[8]

    • MMP-2 Enzyme: Prepare a working solution of recombinant human MMP-2 catalytic domain in Assay Buffer.

    • Test Compound: Prepare serial dilutions of 3-(2,3-difluorophenyl)prop-2-enoic acid in DMSO, then dilute further in Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Substrate: Prepare a solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in Assay Buffer.[8][9]

  • Assay Procedure (96-well plate) :

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the test compound dilution or vehicle (for control wells).

    • Add 20 µL of the MMP-2 enzyme solution to all wells except for the substrate blank.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 320 nm/405 nm) in a kinetic mode for 30-60 minutes at 37°C.[8]

  • Data Analysis :

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

COX-2 Inhibition Assay (Fluorometric)

This assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2.[10]

  • Reagent Preparation :

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • COX-2 Enzyme: Prepare a working solution of human recombinant COX-2 in Assay Buffer.

    • Test Compound: Prepare serial dilutions as described for the MMP-2 assay.

    • Cofactors: Prepare solutions of hematin and L-epinephrine.[11]

    • Substrate: Prepare a solution of arachidonic acid.[10][11]

    • Detection Reagent: Prepare a working solution of a suitable fluorometric probe (e.g., Amplex Red).[12]

  • Assay Procedure (96-well plate) :

    • Add reagents to each well in the following order: Assay Buffer, cofactors, and COX-2 enzyme solution.[11][13]

    • Add the test compound dilution or vehicle.

    • Pre-incubate for 10-15 minutes at room temperature.[13]

    • Initiate the reaction by adding the arachidonic acid substrate.[13]

    • Measure fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[10]

  • Data Analysis :

    • Calculate reaction velocities and percentage of inhibition as described for the MMP-2 assay to determine the IC50 value.

Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome.[4][14]

  • Reagent Preparation :

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

    • Tyrosinase Enzyme: Prepare a working solution of mushroom tyrosinase (e.g., 30 U/mL) in Assay Buffer.[4][14]

    • Test Compound: Prepare serial dilutions as described previously.

    • Substrate: Prepare a 10 mM solution of L-DOPA in Assay Buffer. Prepare this solution fresh.[4]

  • Assay Procedure (96-well plate) :

    • To each well, add 100 µL of Assay Buffer, 20 µL of the test compound dilution or vehicle, and 40 µL of the tyrosinase solution.[4]

    • Pre-incubate for 10 minutes at room temperature.[4][14]

    • Initiate the reaction by adding 40 µL of the L-DOPA substrate solution.[4]

    • Measure the absorbance at approximately 475 nm in a kinetic mode for 10-20 minutes.[4][14]

  • Data Analysis :

    • Calculate reaction velocities and percentage of inhibition as described above to determine the IC50 value.

Interpreting Cross-Reactivity Data

The selectivity of a compound is as important as its potency. A highly selective compound offers a lower risk of off-target side effects. The "Selectivity Index" provides a quantitative measure of this property.

Sources

A Comparative Guide to the Antibacterial Spectrum of 3-(2,3-difluorophenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the antibacterial spectrum of the novel compound, 3-(2,3-difluorophenyl)prop-2-enoic acid. Designed for researchers, scientists, and drug development professionals, this document benchmarks the compound's performance against established antibiotics, offering a scientifically grounded perspective on its potential as a new antimicrobial agent. The methodologies and comparative data presented herein are structured to ensure technical accuracy and provide actionable insights for further research and development.

Introduction: The Promise of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are naturally occurring compounds that have long been recognized for their diverse biological activities, including antimicrobial properties.[1] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has been shown to significantly modulate its physicochemical and biological characteristics.[2][3] Fluorination can enhance metabolic stability, and bioactivity, making fluorinated derivatives attractive candidates for drug discovery.[2][4] This guide focuses on 3-(2,3-difluorophenyl)prop-2-enoic acid, a novel derivative, and aims to elucidate its antibacterial potential through rigorous, comparative benchmarking.

Experimental Rationale and Design

To comprehensively assess the antibacterial spectrum of 3-(2,3-difluorophenyl)prop-2-enoic acid, a series of standardized in vitro susceptibility tests are proposed. The core of this evaluation lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The selection of comparator antibiotics—Ciprofloxacin, Ampicillin, and Gentamicin—is based on their well-characterized spectra of activity and distinct mechanisms of action, providing a robust framework for comparison.[5][6] All experimental procedures are designed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9][10]

Experimental Workflow

The overall experimental workflow for determining the antibacterial spectrum is depicted below. This process ensures a systematic and validated approach to data generation.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Prep Prepare stock solution of 3-(2,3-difluorophenyl)prop-2-enoic acid Serial_Dilution Perform serial two-fold dilutions of compounds in 96-well plates Compound_Prep->Serial_Dilution Antibiotic_Prep Prepare stock solutions of comparator antibiotics Antibiotic_Prep->Serial_Dilution Bacterial_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculation Inoculate plates with bacterial suspension Bacterial_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate plates at 37°C for 16-24 hours Inoculation->Incubation_MIC MIC_Reading Visually inspect for turbidity to determine MIC Incubation_MIC->MIC_Reading Subculture Subculture from clear wells of MIC plate onto agar MIC_Reading->Subculture Incubation_MBC Incubate agar plates at 37°C for 18-24 hours Subculture->Incubation_MBC MBC_Reading Observe for bacterial growth to determine MBC Incubation_MBC->MBC_Reading

Caption: Workflow for MIC and MBC determination.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of 3-(2,3-difluorophenyl)prop-2-enoic acid and each comparator antibiotic (Ciprofloxacin, Ampicillin, Gentamicin) in a suitable solvent.

  • Preparation of Bacterial Inoculum: From a pure culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).[13]

  • Inoculation: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[14]

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[12][14]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13]

Protocol:

  • Subculturing: Following the determination of the MIC, an aliquot (typically 10-100 µL) from each well showing no visible growth in the MIC assay is subcultured onto a sterile, antibiotic-free agar plate.[15]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.[15]

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[11]

Comparative Antibacterial Spectrum

The following table summarizes the hypothetical MIC values for 3-(2,3-difluorophenyl)prop-2-enoic acid and the comparator antibiotics against a panel of common bacterial pathogens. These values are presented for illustrative purposes, based on the known activities of similar cinnamic acid derivatives.

Bacterial Species Gram Stain 3-(2,3-difluorophenyl)prop-2-enoic acid MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Ampicillin MIC (µg/mL) Gentamicin MIC (µg/mL)
Staphylococcus aureusGram-positive160.50.6-1[16]0.5
Streptococcus pneumoniaeGram-positive3210.03-0.06[16]4
Enterococcus faecalisGram-positive>641>168
Escherichia coliGram-negative320.0154[16]0.5
Pseudomonas aeruginosaGram-negative>640.25>641
Klebsiella pneumoniaeGram-negative640.06>640.5

Analysis of Potential Mechanism of Action

While the precise mechanism of action for 3-(2,3-difluorophenyl)prop-2-enoic acid requires further investigation, the activity of cinnamic acid derivatives often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[17] The comparator antibiotics have well-defined mechanisms:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5][18]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[16][19][20]

  • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, inhibiting protein synthesis.[6][21][22]

The diagram below illustrates these established antibiotic mechanisms.

G cluster_cell Bacterial Cell DNA_Replication DNA Replication (DNA Gyrase, Topoisomerase IV) Protein_Synthesis Protein Synthesis (30S Ribosome) Cell_Wall_Synthesis Cell Wall Synthesis Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Replication Inhibits Ampicillin Ampicillin Ampicillin->Cell_Wall_Synthesis Inhibits Gentamicin Gentamicin Gentamicin->Protein_Synthesis Inhibits

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,3-difluorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2,3-difluorophenyl)prop-2-enoic acid, grounded in established safety principles and regulatory standards.

The procedures outlined here are designed to be a self-validating system, where the logic behind each step promotes safety and compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. 3-(2,3-difluorophenyl)prop-2-enoic acid, a halogenated carboxylic acid, presents several potential risks that dictate its handling and disposal pathway.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related fluorinated organic acids allows for an informed risk assessment. The primary hazards are consistent with compounds in this class.[1][2][3]

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.[1]
Skin Irritation (Category 2) Causes skin irritation.[1][2][3]Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.[4]
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation.[1][2][3]Wear safety glasses or chemical splash goggles.[4] An eyewash station should be readily accessible.[5]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][2][3]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life.Avoid release to the environment. Do not dispose of down the drain.[1][7]

The Occupational Safety and Health Administration (OSHA) requires chemical manufacturers to provide SDS for hazardous chemicals, which are a primary source for this information.[8] For laboratory work, OSHA's standard on "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to minimize employee exposure.[9]

Pre-Disposal: Waste Segregation and Collection

Proper disposal begins at the point of waste generation. The principle of waste segregation is critical to prevent dangerous chemical reactions and to ensure that waste is managed in the most appropriate and cost-effective manner.

Core Principle: All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[8]

Step-by-Step Collection Protocol:
  • Select a Compatible Waste Container: Use a dedicated, leak-proof container made of a material compatible with acidic and halogenated waste. High-density polyethylene (HDPE) containers are a suitable choice.[6][10] The container must have a secure, tight-fitting lid.[8][11]

  • Label the Container Correctly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-(2,3-difluorophenyl)prop-2-enoic Acid". Do not use abbreviations.[11]

    • A clear indication of the hazards (e.g., Irritant, Harmful).[8]

    • The date when waste was first added (accumulation start date).

  • Segregate Incompatible Wastes: This is a crucial safety step. Do not mix 3-(2,3-difluorophenyl)prop-2-enoic acid waste with:

    • Bases or Corrosives (Alkaline solutions): Violent neutralization reactions can occur.

    • Oxidizing Agents: May lead to uncontrolled reactions.[7]

    • Non-halogenated Solvents: Mixing halogenated and non-halogenated waste streams can complicate disposal and significantly increase costs.[6]

  • Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[12]

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is vital.

  • For a Small Spill (Solid):

    • Ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE (gloves, lab coat, eye protection), gently sweep up the material to avoid creating dust.[2][3]

    • Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled hazardous waste container.[8]

    • Wash the spill area thoroughly.

  • For a Small Spill (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[1][5]

    • Collect the absorbent material into a suitable container for disposal as hazardous waste.[8]

    • Clean the spill area with soap and water.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Prevent entry into the area.

The Disposal Workflow: From Benchtop to Final Disposition

The disposal of 3-(2,3-difluorophenyl)prop-2-enoic acid waste is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][13] As a halogenated organic compound, it falls under specific regulatory scrutiny.[14] The following workflow ensures compliance and safety.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level Management cluster_disposal Final Disposition start Waste Generation (e.g., end of reaction, unused material) characterize Step 1: Characterize Waste Is it hazardous? (Consult SDS & Regulations) start->characterize Always the first step segregate Step 2: Segregate Waste Halogenated Acid Waste Stream characterize->segregate Yes, it is hazardous containerize Step 3: Containerize & Label Use compatible, closed, labeled container segregate->containerize accumulate Step 4: Accumulate Safely In Satellite Accumulation Area (Max 55 gal) containerize->accumulate pickup Step 5: EHS Pickup Transfer to Central Storage accumulate->pickup Request pickup by EHS manifest Step 6: Manifest & Profile Waste documented for transport pickup->manifest transport Step 7: Licensed Transport Waste moved by certified hauler manifest->transport destroy Step 8: Final Disposal High-Temperature Incineration transport->destroy

Disposal workflow for 3-(2,3-difluorophenyl)prop-2-enoic acid.
Detailed Disposal Protocol:
  • Waste Characterization: Based on its properties (halogenated, acidic, irritant), 3-(2,3-difluorophenyl)prop-2-enoic acid must be classified as hazardous waste.

  • Accumulation: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] This area must be at or near the point of generation and under the control of laboratory personnel.[13] Adhere to institutional and regulatory limits on the volume of waste stored (typically up to 55 gallons) and the accumulation time.[15]

  • Disposal Request: Once the container is nearing full (90% capacity) or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.

  • Professional Disposal: The EHS department will transport the waste to a central storage facility before it is collected by a licensed hazardous waste disposal company.[10][16] The ultimate and most appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposing of chemical waste down the drain or in the regular trash is strictly prohibited and can lead to significant environmental contamination and legal penalties.[12][13]

By adhering to this structured and logically sound protocol, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental responsibility.

References

  • Chemically hazardous waste | Environmental Science Center - 東京大学 . University of Tokyo. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • SAFETY DATA SHEET - Evonik . Evonik. [Link]

  • MATERIAL SAFETY DATA SHEET KR-F2321 . KR-F2321. [Link]

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  • Safety Data Sheet - National Metrology Institute of Japan . National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration. [Link]

  • How to Minimize Environmental Impact of Carboxylic Acid Production? . Patsnap. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Halogenated Solvents Standard Operating Procedure . University of Washington Environmental Health & Safety. [Link]

  • Material Safety Data Sheet . ABX advanced biochemical compounds. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Act on Rational Use and Proper Management of Fluorocarbons . Ministry of the Environment, Japan. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(2,3-difluorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(2,3-difluorophenyl)prop-2-enoic acid. As a substituted cinnamic acid derivative, this compound requires stringent adherence to safety procedures to mitigate risks associated with its irritant and toxic properties. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

3-(2,3-difluorophenyl)prop-2-enoic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate the use of personal protective equipment. Understanding these hazards is the first step in a robust safety protocol. The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as moderate acute oral toxicity.[1][2]

Table 1: GHS Hazard Classification for 3-(2,3-difluorophenyl)prop-2-enoic Acid

Hazard CodeClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
H315Skin Irritation (Category 2)Causes skin irritation.[1][2]
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]
H335Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation.[1][2]

Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2]

The causality is clear: the chemical nature of this fluorinated organic acid allows it to cause reversible inflammatory effects on contact with living tissue.[3] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like chemical fume hoods are the primary method for exposure prevention, PPE is a critical final barrier.[4] The selection of appropriate PPE is dictated by the specific tasks being performed.

Table 2: Recommended PPE for Laboratory Operations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage ANSI-certified safety glassesNot required (unless inspecting a leaking container)Knee-length lab coat, long pants, closed-toe shoesNot required
Weighing Solid ANSI-certified (Z87) chemical splash goggles[5]Chemically compatible gloves (e.g., Nitrile)Knee-length lab coat, long pants, closed-toe shoesMandatory: Use within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical splash goggles and face shieldChemically compatible gloves (e.g., Nitrile)Knee-length lab coat, long pants, closed-toe shoesMandatory: Use within a chemical fume hood.[3][5]
Running Reactions Chemical splash goggles and face shieldChemically compatible gloves (e.g., Nitrile)Knee-length lab coat, long pants, closed-toe shoesMandatory: Use within a chemical fume hood.[4]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron over lab coatNIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases if outside a fume hood.
Waste Disposal Chemical splash gogglesChemically compatible gloves (e.g., Nitrile)Knee-length lab coat, long pants, closed-toe shoesNot required if handling sealed waste containers.
A Note on Glove Selection

Always inspect gloves for tears or degradation before use. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data. Nitrile gloves are suitable for incidental splash protection. After handling the compound, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[6]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol requires procedural discipline at every stage of the chemical's lifecycle.

Step 1: Donning PPE

A systematic approach to putting on PPE prevents contamination and ensures complete protection.

  • Apparel: Confirm you are wearing long pants and closed-toe shoes.[6] Tie back long hair.

  • Lab Coat: Put on a clean, knee-length lab coat and fasten it completely.

  • Eye/Face Protection: Don chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.

  • Gloves: Select the appropriate gloves and inspect them for damage. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Step 2: Chemical Handling Workflow

The following diagram outlines the decision-making process for ensuring safety during handling.

start Start: Handling 3-(2,3-difluorophenyl)prop-2-enoic Acid task What is the task? start->task weigh Weighing Solid Compound task->weigh Solid solution Preparing / Using Solution task->solution Liquid spill Cleaning a Spill task->spill Spill hood Work in Chemical Fume Hood or Ventilated Enclosure weigh->hood solution->hood spill_kit Use Spill Kit for Chemical Powders/Acids spill->spill_kit ppe_weigh Required PPE: - Goggles - Nitrile Gloves - Lab Coat hood->ppe_weigh ppe_solution Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat hood->ppe_solution end Proceed with Task ppe_weigh->end ppe_solution->end ppe_spill Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Respirator (if needed) - Apron spill_kit->ppe_spill ppe_spill->end

Caption: PPE selection workflow based on the specific laboratory task.

Step 3: Doffing (Removing) PPE

Removing PPE correctly is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them in the appropriate waste container.

  • Lab Coat: Unfasten your lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Eye/Face Protection: Remove your face shield and goggles.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan: Managing Fluorinated Organic Waste

Fluorinated organic compounds require specialized disposal procedures due to their persistence and the potential to form toxic byproducts like hydrogen fluoride during improper incineration.[7][8]

Procedural Guidance:

  • Segregation: NEVER mix fluorinated organic waste with non-halogenated organic waste.[7][9]

  • Container: Designate a specific, clearly labeled, and leak-proof hazardous waste container for "Halogenated Organic Waste" or "Fluorinated Organic Waste."[4] The container must be chemically compatible.

  • Labeling: The waste label must include:

    • The words "Hazardous Waste"

    • The chemical name: "3-(2,3-difluorophenyl)prop-2-enoic Acid" and any solvents used.

    • The associated hazards (Irritant, Acutely Toxic).[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[3][5]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal service.[4] Do not attempt to neutralize this waste or dispose of it down the drain.[9][10] The high stability of the carbon-fluorine bond necessitates high-temperature incineration under controlled conditions to ensure complete destruction.[8]

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Thomasnet. Retrieved from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. (n.d.). RiskAssess. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Maryland. Retrieved from [Link]

  • Laboratory Safety. (2025, October 12). Workplace Safety and Health Council. Retrieved from [Link]

  • Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid? (2025, February 6). Reddit. Retrieved from [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). University of Alabama in Huntsville. Retrieved from [Link]

  • Safety Data Sheet - Propanoic acid, 3-[(2,4-difluorophenyl)amino]-3-oxo-. (2024, September 26). Angene Chemical. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Propionic Acid. (n.d.). NJ.gov. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). EPA. Retrieved from [Link]

  • 3-[2-(difluoromethoxy)phenyl]but-2-enoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (2024). Hiroshima University. Retrieved from [Link]

  • SAFETY DATA SHEET - Cinnamic acid. (2023, October 19). Fisher Scientific. Retrieved from [Link]

Sources

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